Desmethoxyyangonin
Description
Desmethoxyyangonin has been reported in Boesenbergia rotunda, Alpinia blepharocalyx, and other organisms with data available.
from Kava roots; structure in first source
Properties
IUPAC Name |
4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJNZYHGRUXBS-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4033390 | |
| Record name | Desmethoxyyangonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15345-89-8, 1952-41-6, 26531-51-1 | |
| Record name | Desmethoxyyangonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15345-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dehydrokawain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethoxyyangonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC112161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC68686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desmethoxyyangonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETHOXYYANGONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2MBQ8QRUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Desmethoxyyangonin: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY) is one of the six major kavalactones, a class of psychoactive compounds found in the kava plant (Piper methysticum). Traditionally consumed as a beverage in the Pacific Islands for its anxiolytic and sedative effects, kava and its constituents have garnered significant scientific interest for their therapeutic potential. This compound, in particular, exhibits a distinct pharmacological profile that differentiates it from other kavalactones. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, focusing on its enzymatic and receptor interactions, in vivo effects, and the underlying molecular mechanisms. The information is presented to support further research and drug development efforts centered on this unique natural compound.
Enzyme and Receptor Interactions
This compound's primary mechanism of action involves the modulation of key enzymes involved in neurotransmitter metabolism. It also interacts with various metabolic enzymes, which has implications for drug-drug interactions.
Monoamine Oxidase (MAO) Inhibition
This compound is a potent and selective reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can lead to increased dopaminergic neurotransmission in the brain.[1] This action is believed to contribute to the attention-promoting effects associated with kava.[1][4] The inhibition of MAO-B by this compound is competitive.[5]
Table 1: Monoamine Oxidase Inhibition by this compound
| Enzyme | Inhibition Parameter | Value (µM) | Reference(s) |
| MAO-A | IC50 | 1.850 | [3] |
| Ki | 0.922 | [3] | |
| MAO-B | IC50 | 0.123 | [2][3] |
| Ki | 0.031 | [3] | |
| Ki | 0.28 | [5] |
Carboxylesterase 1 (CES1) Inhibition
This compound acts as a reversible, competitive inhibitor of carboxylesterase 1 (CES1), an important enzyme in the metabolism of many ester-containing drugs.[6][7]
Table 2: Carboxylesterase 1 Inhibition by this compound
| Enzyme | Inhibition Parameter | Value (µM) | Inhibition Type | Reference(s) |
| CES1 | Ki | 25.2 | Competitive | [6][7] |
Cytochrome P450 (CYP) Enzyme Interactions
This compound interacts with several cytochrome P450 enzymes, primarily as an inhibitor and an inducer. These interactions are critical for assessing the potential for drug-drug interactions. This compound is a potent inhibitor of CYP1A2 and also inhibits CYP2C9 and CYP3A4.[8][9] Furthermore, it is a marked inducer of CYP3A23.[1][10]
Table 3: Cytochrome P450 Inhibition by this compound
| Enzyme | Inhibition Parameter | Value (µM) | Notes | Reference(s) |
| CYP1A2 | - | - | Potent inhibitor | [8] |
| CYP2C9 | Ki | 5 - 10 | - | [11] |
| CYP2C19 | Ki | 5 - 10 | - | [11] |
| CYP3A4 | - | - | Significant inhibition | [9] |
Table 4: Cytochrome P450 Induction by this compound
| Enzyme | Effect | Notes | Reference(s) |
| CYP3A23 | Marked Induction | Approximately 7-fold increase in expression.[10] | [1][10] |
GABA-A Receptor Modulation
Unlike several other major kavalactones, this compound does not appear to act as a positive allosteric modulator of GABA-A receptors.[1][12][13] This lack of activity at the GABA-A receptor distinguishes its pharmacological profile and suggests that its anxiolytic effects, if any, are mediated through different mechanisms.
In Vivo Pharmacological Effects
Preclinical studies in animal models have demonstrated a range of in vivo activities for this compound, including anti-inflammatory, hepatoprotective, and potential central nervous system effects.
Anti-inflammatory and Hepatoprotective Effects
This compound has shown potent anti-inflammatory and hepatoprotective properties. In a mouse model of endotoxin-induced fulminant hepatitis (LPS/D-GalN model), pretreatment with this compound significantly reduced liver damage, as evidenced by decreased levels of serum aminotransferases (AST and ALT), and improved survival rates.[2] It also inhibited the infiltration of inflammatory cells into the liver.[2] In vitro, this compound inhibits the activity of pro-inflammatory mediators in LPS-stimulated macrophages.[2]
Central Nervous System (CNS) Effects
The inhibition of MAO-B by this compound is likely to increase dopamine levels in the nucleus accumbens, which may contribute to the attention-promoting effects of kava.[1][4] While direct evidence for anxiolytic effects of isolated this compound is limited, its modulation of the dopaminergic system suggests a potential role in regulating mood and anxiety. One study in a chick social separation-stress paradigm did not find a significant anxiolytic effect for this compound at the tested dose.[14]
Skeletal Muscle Relaxation
This compound has been reported to induce skeletal muscle relaxation in rats.[2]
Pharmacokinetics
This compound is known to cross the blood-brain barrier.[8] Studies on the pharmacokinetics of kavalactones in mice have shown that yangonin and this compound are poorly absorbed from the gastrointestinal tract and are rapidly eliminated.[15] In a study with two human subjects, plasma concentrations of this compound were found to be in the low ng/mL range after kava administration.[16]
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine.
-
Incubation: The reaction is carried out in a phosphate buffer (pH 7.4) containing the enzyme, substrate, and varying concentrations of this compound.
-
Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is monitored spectrophotometrically.
-
Analysis: IC50 values are determined from concentration-response curves. To determine the mechanism of inhibition (e.g., competitive), kinetic analysis is performed by measuring reaction velocities at different substrate and inhibitor concentrations, followed by Lineweaver-Burk plot analysis. Reversibility is assessed by dialysis of the enzyme-inhibitor complex.[3][5]
Carboxylesterase 1 (CES1) Inhibition Assay
-
Enzyme Source: Human liver S9 fractions.
-
Substrate: O-succinyl-fluorescein methyl ester (OSFME) or another suitable CES1 substrate.
-
Incubation: The enzyme, substrate, and various concentrations of this compound are incubated in a suitable buffer.
-
Detection: The formation of the fluorescent product is measured.
-
Analysis: Ki values and the type of inhibition are determined by fitting the data to Michaelis-Menten kinetic models.[6][7]
LPS/D-GalN-Induced Fulminant Hepatitis in Mice
-
Animal Model: Male ICR mice.
-
Induction of Hepatitis: Mice are intraperitoneally (i.p.) injected with a combination of lipopolysaccharide (LPS) and D-galactosamine (D-GalN).
-
Treatment: this compound is administered i.p. for a set number of days prior to the LPS/D-GalN challenge.
-
Outcome Measures:
-
Survival rate is monitored over a defined period.
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Liver tissue is collected for histological analysis (e.g., H&E staining) to evaluate inflammatory cell infiltration and necrosis.[2]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of the Jak2/STAT3 and IKK/NF-κB signaling pathways.[2]
Experimental Workflows
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. The LPS/D-Galactosamine-Induced Fulminant Hepatitis Model to Assess the Role of Ligand-Activated Nuclear Receptors on the NLRP3 Inflammasome Pathway In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Analytical aspects of enzyme reversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Desmethoxyyangonin: A Reversible Monoamine Oxidase-B Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin, a natural kavalactone found in the Piper methysticum (kava) plant, has emerged as a potent and selective reversible inhibitor of monoamine oxidase-B (MAO-B). This technical guide provides a comprehensive overview of the current scientific understanding of this compound's inhibitory action on MAO-B. It includes a detailed summary of its quantitative inhibitory data, comprehensive experimental protocols for assessing its activity, and a visual representation of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuropharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this compound.
Introduction
Monoamine oxidase-B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of several key neurotransmitters, including dopamine.[1] Inhibition of MAO-B can lead to increased levels of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of neurodegenerative conditions such as Parkinson's disease. This compound (5,6-dehydrokavain) is one of the six major kavalactones and has been identified as a significant, reversible inhibitor of MAO-B.[1][2] Its ability to selectively target MAO-B with high potency suggests its potential as a lead compound for the development of novel therapeutic agents. Beyond its effects on MAO-B, this compound also exhibits anti-inflammatory properties through the modulation of specific signaling pathways.[3]
Quantitative Inhibitory Data
The inhibitory potency of this compound against MAO-B has been quantified in several studies. The following tables summarize the key in vitro inhibition data, providing a comparative overview of its efficacy.
Table 1: In Vitro Inhibition of Monoamine Oxidase-B by this compound
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 0.123 µM | Recombinant Human MAO-B | |
| IC50 | Not specified, but potent | Human Platelet MAO-B | [4] |
| Ki | 31 nM | Recombinant Human MAO-B | |
| Ki | 0.28 µM | Human Platelet MAO-B | [4] |
Table 2: Comparative In Vitro Inhibition of Kavalactones against MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| This compound | 1.850 | 0.123 | [5] |
| Yangonin | 1.29 | 0.085 | [6][7] |
| (+/-)-Methysticin | >100 | 1.14 (Ki) | [4] |
| (+/-)-Dihydromethysticin | >100 | >10 | [4] |
| (+/-)-Kavain | 19.0 | 5.34 | [6][7] |
| (+/-)-Dihydrokavain | >100 | >10 | [4] |
Note: Lower IC50 and Ki values indicate greater inhibitory potency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound as a reversible MAO-B inhibitor.
Fluorometric Monoamine Oxidase-B Inhibition Assay
This protocol is a composite based on established fluorometric methods for determining MAO-B activity and inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound (test inhibitor)
-
Selegiline (positive control inhibitor)
-
Kynuramine (MAO substrate)
-
Developer solution (containing a probe that reacts with H2O2 to produce a fluorescent product)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
Incubator (37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in MAO-B Assay Buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of selegiline as a positive control.
-
Prepare the MAO-B enzyme solution by diluting the stock enzyme in cold MAO-B Assay Buffer to the desired working concentration.
-
Prepare the MAO-B substrate solution containing kynuramine and the developer probe in MAO-B Assay Buffer.
-
-
Assay Protocol:
-
Add 10 µL of the diluted this compound solutions, selegiline solution (positive control), or assay buffer (enzyme control) to the wells of the 96-well plate.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the MAO-B substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Measurement:
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes (Ex/Em = 535/587 nm).
-
Determine the rate of reaction (fluorescence increase per minute) for each concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Determination of Reversibility by Dialysis
This protocol is based on the principle that reversible inhibitors can be removed from the enzyme-inhibitor complex by dialysis, leading to the recovery of enzyme activity.[4][5]
Objective: To determine if the inhibition of MAO-B by this compound is reversible.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound
-
Pargyline or Selegiline (irreversible inhibitor control)
-
Dialysis tubing (with an appropriate molecular weight cutoff)
-
Dialysis buffer (e.g., 25 mM potassium phosphate buffer, pH 7.4)
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Prepare two sets of enzyme-inhibitor mixtures. In one set, incubate the MAO-B enzyme with a high concentration of this compound (e.g., 10-20 times its IC50).
-
In the second set, incubate the MAO-B enzyme with a high concentration of an irreversible inhibitor (pargyline or selegiline).
-
Include a control sample with only the enzyme in the assay buffer.
-
Incubate all mixtures for a sufficient time (e.g., 20-30 minutes) at 37°C to allow for the formation of the enzyme-inhibitor complex.
-
-
Dialysis:
-
Transfer the enzyme-inhibitor mixtures and the control enzyme solution into separate dialysis bags.
-
Place the dialysis bags in a large volume of cold (4°C) dialysis buffer.
-
Dialyze overnight (14-16 hours) with several changes of the dialysis buffer to ensure the complete removal of the unbound inhibitor.
-
-
Measurement of Enzyme Activity:
-
After dialysis, recover the enzyme solutions from the dialysis bags.
-
Measure the residual MAO-B activity of the this compound-treated, irreversible inhibitor-treated, and control enzyme samples using the fluorometric assay described in section 3.1.
-
-
Data Analysis:
-
Compare the enzyme activity of the this compound-treated sample to the control sample. A significant recovery of enzyme activity after dialysis indicates reversible inhibition.
-
The enzyme activity of the irreversible inhibitor-treated sample should remain low, confirming the effectiveness of the dialysis procedure in removing only reversible inhibitors.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects not only through MAO-B inhibition but also by modulating key intracellular signaling pathways, primarily those involved in inflammation.
Inhibition of the Jak2/STAT3 Signaling Pathway
This compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-6.
Caption: Inhibition of the Jak2/STAT3 signaling pathway by this compound.
Inhibition of the IKK/NF-κB Signaling Pathway
This compound also attenuates the inflammatory response by inhibiting the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway.[3] This action prevents the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes like iNOS.
Caption: Inhibition of the IKK/NF-κB signaling pathway by this compound.
Conclusion
This compound is a compelling natural product with significant potential as a therapeutic lead. Its potent, selective, and reversible inhibition of MAO-B, coupled with its anti-inflammatory effects through the modulation of the Jak2/STAT3 and IKK/NF-κB signaling pathways, makes it a multifaceted molecule of interest for neurodegenerative and inflammatory disorders. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological properties and therapeutic applications of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the development of synthetic analogs with improved drug-like properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
An In-depth Technical Guide to Desmethoxyyangonin: Discovery, History, and Scientific Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), a naturally occurring kavalactone, has garnered significant scientific interest for its diverse pharmacological activities. Primarily isolated from Piper methysticum (kava) and Alpinia pricei, this compound has a rich history intertwined with traditional medicine. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its isolation, synthesis, and key bioassays are presented, alongside a quantitative summary of its bioactivity. Furthermore, this guide elucidates the molecular signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: Discovery and Historical Context
This compound, also known as 5,6-dehydrokavain, is one of the six major kavalactones responsible for the psychoactive and medicinal properties of the kava plant (Piper methysticum)[1][2]. Kava has been used for centuries in the Pacific Islands as a ceremonial and social beverage, revered for its calming and anxiolytic effects. The scientific investigation into the constituents of kava led to the isolation and characterization of its active principles, the kavalactones, including this compound.
More recently, this compound has also been identified as an active compound in the Formosan plant Alpinia pricei, a traditional folk medicine used for treating inflammation and various other ailments[1]. This discovery has broadened the botanical sources of this kavalactone and highlighted its potential therapeutic applications beyond its traditional uses.
Physicochemical Properties
This compound is a white to faint yellow powder with the chemical formula C₁₄H₁₂O₃. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 4-Methoxy-6-[(E)-2-phenylethen-1-yl]-2H-pyran-2-one | [2] |
| Synonyms | 5,6-Dehydrokavain, Demethoxyyangonin | [2][3] |
| CAS Number | 15345-89-8 | [2][4] |
| Molar Mass | 228.247 g·mol⁻¹ | [2] |
| Melting Point | 148 °C (298 °F; 421 K) | [2] |
| Boiling Point | 440 °C (824 °F; 713 K) | [2] |
| Density | 1.18 g/mL | [2] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Isolation from Piper methysticum
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification.
3.1.1. Extraction
Dried and powdered rhizomes of Piper methysticum are extracted with an organic solvent. While various solvents can be used, acetone and ethanol have been shown to be efficient for extracting kavalactones[5].
-
Protocol:
-
Macerate 100 g of dried, powdered Piper methysticum rhizome in 500 mL of 95% ethanol.
-
Agitate the mixture for 24 hours at room temperature.
-
Filter the mixture and collect the ethanolic extract.
-
Concentrate the extract under reduced pressure to yield a crude kavalactone-rich residue.
-
3.1.2. Column Chromatography Purification
The crude extract is subjected to column chromatography for the separation and purification of individual kavalactones.
-
Protocol:
-
Prepare a silica gel 60 column (70-230 mesh) with a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a step-wise or linear gradient of increasing polarity, starting with a low percentage of ethyl acetate in n-hexane.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., UV light at 254 nm).
-
Combine fractions containing pure this compound and evaporate the solvent to obtain the purified compound. The identity and purity of the isolated this compound should be confirmed by spectroscopic methods such as NMR and mass spectrometry.
-
Chemical Synthesis
The chemical synthesis of this compound is typically achieved through a condensation reaction.
-
Reaction: Condensation of 4-methoxy-6-methyl-2H-pyran-2-one with benzaldehyde.
-
Protocol:
-
Dissolve 4-methoxy-6-methyl-2H-pyran-2-one (1 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol.
-
Add a basic catalyst, for example, a solution of sodium ethoxide in ethanol, dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay determines the inhibitory activity of this compound against the MAO-B enzyme.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human MAO-B enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a substrate, such as kynuramine.
-
Monitor the formation of the product (4-hydroxyquinoline) spectrophotometrically or fluorometrically over time.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
IKK/NF-κB and Jak2/STAT3 Signaling Pathway Analysis
The effect of this compound on these inflammatory signaling pathways can be investigated using cell-based assays, typically with lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Protocol:
-
Culture RAW 264.7 macrophages in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specific duration (e.g., 30 minutes to 24 hours, depending on the target).
-
Lyse the cells and collect the protein extracts.
-
Analyze the phosphorylation status and total protein levels of key signaling molecules (IKK, IκBα, p65 for the NF-κB pathway; Jak2, STAT3 for the Jak2/STAT3 pathway) using Western blotting with specific antibodies.
-
To assess NF-κB nuclear translocation, perform immunofluorescence staining for the p65 subunit and observe its localization within the cells using fluorescence microscopy.
-
Quantitative Bioactivity Data
This compound exhibits a range of biological activities, with quantitative data available for several of these effects. A summary of this data is presented in Table 2.
| Biological Target/Activity | Assay System | Quantitative Value | Reference |
| Monoamine Oxidase B (MAO-B) Inhibition | Recombinant human MAO-B | IC₅₀ = 0.123 µM | |
| Carboxylesterase 1 (CES1) Inhibition | In vitro | Kᵢ = 25.2 µM | [6] |
| Anthelmintic Activity (Haemonchus contortus) | Larval development inhibition assay | IC₅₀ = 37.1 µM (synthesized) | |
| CYP3A23 Induction | Rat hepatocytes | ~7-fold induction | |
| TNF-α Release Inhibition | Okadaic acid-stimulated NIH3T3 cells | IC₅₀ = 17 µM | [7] |
Table 2: Quantitative Bioactivity of this compound
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating several key signaling pathways, particularly those involved in inflammation and neurotransmission.
Inhibition of Pro-inflammatory Signaling Pathways
This compound has demonstrated potent anti-inflammatory effects by inhibiting the IKK/NF-κB and Jak2/STAT3 signaling pathways[8]. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. This compound can suppress the phosphorylation of key proteins in these cascades, thereby reducing the inflammatory response.
Caption: Inhibition of IKK/NF-κB and Jak2/STAT3 signaling pathways by this compound.
Modulation of Neurotransmitter Systems
A key mechanism of action for this compound is its reversible inhibition of monoamine oxidase B (MAO-B)[1][2]. MAO-B is an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, this compound can lead to increased levels of dopamine in the brain, which may contribute to its purported attention-promoting effects. Unlike some other kavalactones, this compound does not appear to significantly interact with GABA-A receptors[1].
Caption: Mechanism of MAO-B inhibition by this compound.
Conclusion
This compound is a kavalactone with a well-documented history of use in traditional medicine and a growing body of scientific evidence supporting its diverse pharmacological activities. Its ability to potently and reversibly inhibit MAO-B, coupled with its anti-inflammatory properties mediated through the IKK/NF-κB and Jak2/STAT3 pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this fascinating natural product.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - (E)-4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one, 5 [sigmaaldrich.com]
- 4. This compound | C14H12O3 | CID 5273621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Desmethoxyyangonin in Kava's Psychoactive Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), one of the six major kavalactones found in the kava plant (Piper methysticum), plays a distinct role in the psychoactive profile of kava extracts. Unlike other primary kavalactones that predominantly modulate GABA-A receptors, this compound's principal mechanism of action is the reversible and selective inhibition of monoamine oxidase B (MAO-B). This activity leads to an increase in synaptic dopamine levels, particularly in the nucleus accumbens, which is thought to contribute to the attention-promoting and euphoric effects of kava. This technical guide provides an in-depth analysis of the pharmacodynamics and pharmacokinetics of this compound, detailing its molecular interactions, effects on neurotransmitter systems, and metabolic pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research.
Introduction
Kava has a long history of traditional use in the Pacific Islands for its anxiolytic, sedative, and euphoric effects.[1][2] The psychoactive properties of kava are attributed to a class of compounds known as kavalactones.[1] While the overall effect of kava is a complex interplay of its various constituents, individual kavalactones exhibit unique pharmacological profiles. This compound is of particular interest due to its distinct mechanism of action, which deviates from the more common GABAergic activity of other kavalactones.[2][3] Understanding the specific contribution of this compound is crucial for elucidating the complete psychoactive profile of kava and for the development of novel therapeutics targeting the monoaminergic system.
Pharmacodynamics
Primary Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition
This compound is a potent, reversible, and selective inhibitor of monoamine oxidase B (MAO-B).[3][4] MAO-B is a key enzyme in the degradation of monoamine neurotransmitters, particularly dopamine. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, which is strongly associated with its psychoactive effects.
Quantitative Data: MAO-B Inhibition
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 0.123 µM | Recombinant Human MAO-B | Kynuramine | [4] |
| Ki | 0.28 µM | Human Platelet MAO-B | Not Specified | [5] |
| Ki | 31 nM | Recombinant Human MAO-B | Kynuramine | [3] |
Effects on Neurotransmitter Systems
-
Dopaminergic System: The inhibition of MAO-B by this compound leads to an increase in dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation.[2][6] This elevation of dopamine is believed to be a primary contributor to the attention-promoting and euphoric effects reported with kava consumption.[2]
-
GABAergic System: In contrast to other major kavalactones like kavain and dihydrokavain, this compound does not significantly modulate the GABA-A receptor.[2][7] Radioligand binding assays have shown that this compound does not alter the binding of ligands to the GABA-A receptor, indicating a lack of direct interaction. This highlights the unique pharmacological profile of this compound within the kavalactone family.
Other Pharmacological Activities
-
Cytochrome P450 Induction: this compound has been shown to be a potent inducer of the cytochrome P450 enzyme CYP3A23 in rat hepatocytes.[4] This induction is significant and may have implications for drug-drug interactions when kava is co-administered with other medications metabolized by this enzyme.
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the Jak2/STAT3 and IKK signaling pathways in macrophages.[4][8]
-
Skeletal Muscle Relaxation: In vivo studies in rats have demonstrated that this compound can induce skeletal muscle relaxation.[8]
Experimental Protocols
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in potassium phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Varying concentrations of this compound or vehicle (for control)
-
Recombinant human MAO-B enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a fixed concentration of kynuramine to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 2 N NaOH).
-
Measure the formation of the product, 4-hydroxyquinoline, using a microplate reader with fluorescence detection (excitation ~310 nm, emission ~400 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens of freely moving rats.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Surgically implant a microdialysis guide cannula targeting the nucleus accumbens.
-
Allow the rats to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound intraperitoneally (i.p.) at the desired dose.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the dopamine levels as a percentage of the baseline levels and plot the data over time.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
This compound's distinct pharmacological profile, centered on selective MAO-B inhibition and subsequent enhancement of dopaminergic neurotransmission, sets it apart from other major kavalactones. This mechanism likely underlies some of the unique psychoactive effects of kava, such as increased focus and mild euphoria. Its lack of significant GABA-A receptor activity is a critical differentiator. Further research into the specific dose-dependent effects of this compound on dopamine and other monoamines, as well as its potential for drug interactions via CYP enzyme induction, is warranted to fully understand its therapeutic potential and safety profile. The experimental protocols and data presented in this guide provide a foundation for future investigations in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Rotarod test [protocols.io]
- 6. Assay: Inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 mins by fl... - ChEMBL [ebi.ac.uk]
- 7. plantaanalytica.com [plantaanalytica.com]
- 8. medchemexpress.com [medchemexpress.com]
Desmethoxyyangonin: A Technical Whitepaper on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), a kavalactone found in the plant Alpinia pricei Hayata, has demonstrated significant anti-inflammatory and hepatoprotective effects.[1][2] This technical guide provides an in-depth analysis of the current scientific understanding of DMY's anti-inflammatory properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these characteristics. The primary mechanism of action involves the downregulation of key inflammatory signaling pathways, namely the IKK/NF-κB and Jak2/STAT3 pathways.[1][2] This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development who are investigating novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The search for novel anti-inflammatory compounds with high efficacy and favorable safety profiles is a continuing priority in pharmaceutical research. This compound (DMY), a natural product, has emerged as a promising candidate due to its potent inhibitory effects on pro-inflammatory mediators.[1][2] This whitepaper will detail the anti-inflammatory activities of DMY, with a focus on its effects in lipopolysaccharide (LPS)-stimulated murine macrophages and in a murine model of fulminant hepatitis.
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been primarily investigated in vitro using the RAW 264.7 murine macrophage cell line stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation.
Inhibition of Pro-inflammatory Mediators
DMY has been shown to dose-dependently suppress the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This includes a significant reduction in nitric oxide (NO) production, as well as the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
Table 1: In Vitro Efficacy of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Metric | Concentration | Result | Reference |
| Nitric Oxide (NO) Production | IC50 | 70 µM | 50% inhibition of NO production. | [1] |
| iNOS mRNA Expression | % Inhibition | 150-200 µM | 62% to 88% inhibition compared to LPS alone. | [1] |
| iNOS Protein Expression | % Inhibition | > 75 µM | Over 60% inhibition compared to LPS alone. | [1] |
| TNF-α Secretion | Inhibition | 50-100 µM | Significant inhibition. | [1][2] |
| IL-6 Secretion | Inhibition | 50-100 µM | Significant inhibition. | [1][2] |
| Cell Viability (MTT Assay) | % Viability | 150-200 µM | Over 80% of cells remained viable. | [3] |
Experimental Protocols: In Vitro Studies
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well) and pre-treated with varying concentrations of DMY for 1 hour before stimulation with 100 ng/mL LPS.[1]
Nitrite accumulation in the culture medium is measured as an indicator of NO production using the Griess reaction. Briefly, 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.[4]
To determine the protein expression levels of iNOS, IKK, IκBα, Jak2, and STAT3, RAW 264.7 cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Total RNA is extracted from RAW 264.7 cells using a suitable reagent. cDNA is synthesized from the total RNA using a reverse transcription kit. qPCR is performed using specific primers for iNOS and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.[1]
RAW 264.7 cells are grown on coverslips and treated with DMY and LPS. The cells are then fixed, permeabilized, and blocked. Subsequently, they are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The localization of NF-κB p65 is visualized using a fluorescence microscope.[1]
In Vivo Anti-inflammatory and Hepatoprotective Activity
The protective effects of this compound in a more complex biological system were evaluated in a mouse model of LPS/D-galactosamine (D-GalN)-induced fulminant hepatitis, a condition characterized by massive inflammation and liver injury.[1]
Improved Survival and Liver Protection
Pretreatment with DMY significantly improved the survival rate of mice challenged with LPS/D-GalN. Furthermore, DMY treatment attenuated liver damage, as evidenced by reduced serum levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS/D-GalN-Induced Fulminant Hepatitis
| Parameter | Treatment Group | Dosage | Result | Reference |
| Survival Rate | LPS/D-GalN | - | 40% (4/10) | [1] |
| DMY (pretreatment) + LPS/D-GalN | 10 mg/kg | 90% (9/10) | [1] | |
| Serum ALT Levels | DMY (pretreatment) + LPS/D-GalN | 1 mg/kg and 10 mg/kg | Significantly suppressed increase in ALT levels. | [1] |
| Serum AST Levels | DMY (pretreatment) + LPS/D-GalN | 1 mg/kg and 10 mg/kg | Significantly suppressed increase in AST levels. | [1] |
Experimental Protocols: In Vivo Studies
Male ICR mice are used for the in vivo studies. All experimental procedures are approved by an Institutional Animal Care and Utilization Committee (IACUC). To induce fulminant hepatitis, mice are intraperitoneally (i.p.) injected with a combination of LPS and D-GalN. For the treatment groups, mice are pretreated with DMY (e.g., 1 mg/kg or 10 mg/kg, i.p.) for a specified period before the LPS/D-GalN challenge.[1]
Mice are randomly assigned to different treatment groups (vehicle, LPS/D-GalN, DMY + LPS/D-GalN). Survival is monitored over a defined period, and the percentage of surviving animals in each group is calculated.[1]
Blood samples are collected from the mice, and serum is separated. The levels of ALT and AST are measured using commercially available assay kits.[1]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating specific intracellular signaling pathways that are crucial for the inflammatory response.
Inhibition of the IKK/NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including iNOS, TNF-α, and IL-6.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DMY has been shown to inhibit the LPS-induced phosphorylation of both IKK and IκBα.[1] This prevents the degradation of IκBα and consequently blocks the nuclear translocation of NF-κB.[1]
Caption: Inhibition of the IKK/NF-κB Pathway by this compound.
Inhibition of the Jak2/STAT3 Pathway
The Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway is another important signaling cascade in inflammation, particularly in response to cytokines like IL-6.[1] LPS stimulation leads to the phosphorylation and activation of Jak2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate gene expression. DMY has been demonstrated to significantly suppress the LPS-induced phosphorylation of both Jak2 and STAT3, thereby inhibiting this pro-inflammatory signaling pathway.[1]
Caption: Inhibition of the Jak2/STAT3 Pathway by this compound.
No Effect on the MAPK Pathway
Interestingly, the study by Chou et al. (2013) found that this compound did not affect the LPS-activated Mitogen-Activated Protein Kinase (MAPK) pathway in macrophages.[1] Specifically, there were no changes in the protein levels of JNK1/2 and ERK1/2 or their phosphorylated forms in LPS-stimulated cells with or without DMY treatment. This suggests a degree of selectivity in the anti-inflammatory mechanism of DMY.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of a compound like this compound.
Caption: Experimental Workflow for Anti-inflammatory Compound Screening.
Conclusion
This compound exhibits potent anti-inflammatory properties both in vitro and in vivo. Its mechanism of action is primarily attributed to the targeted inhibition of the IKK/NF-κB and Jak2/STAT3 signaling pathways, leading to a downstream reduction in the expression and secretion of key pro-inflammatory mediators. The selectivity of DMY, as evidenced by its lack of effect on the MAPK pathway, suggests a more focused therapeutic action, which could be advantageous in drug development. The data presented in this whitepaper underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in other models of inflammatory disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 3. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Hepatoprotective Effects of Desmethoxyyangonin in Mice: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY), a natural kavalactone found in the rhizomes of Alpinia pricei and the kava plant (Piper methysticum), has demonstrated significant hepatoprotective properties in preclinical murine models. This technical guide provides an in-depth overview of the experimental evidence, key molecular mechanisms, and detailed protocols related to the liver-protecting effects of DMY. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of hepatology, pharmacology, and drug discovery.
Core Findings: Attenuation of Acute Liver Injury
Studies have primarily utilized the lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced fulminant hepatitis model in mice to investigate the hepatoprotective capacity of DMY. This model mimics many aspects of acute liver failure in humans. Pre-treatment with DMY has been shown to significantly mitigate the severe liver damage induced by this toxic challenge.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data from a pivotal study by Chou et al. (2013)[1][2], demonstrating the efficacy of DMY in a murine model of acute liver injury.
Table 1: Effect of this compound on Serum Liver Enzyme Levels
| Treatment Group | Dosage | Serum Aspartate Aminotransferase (AST) (U/L) | Serum Alanine Aminotransferase (ALT) (U/L) |
| Vehicle Control | - | Normal (baseline) | Normal (baseline) |
| LPS/D-GalN | 500 ng LPS + 25 mg D-GalN | Significantly Elevated (~2.7-fold increase) | Significantly Elevated (~2.7-fold increase) |
| DMY + LPS/D-GalN | 1 mg/kg | Significantly Suppressed (1.7- to 2.4-fold decrease) | Significantly Suppressed (1.7- to 2.4-fold decrease) |
| DMY + LPS/D-GalN | 10 mg/kg | Significantly Suppressed (1.7- to 2.4-fold decrease) | Significantly Suppressed (1.7- to 2.4-fold decrease) |
Data presented as fold-change relative to the control group. The study reported a statistically significant (P < 0.05) suppression of AST and ALT levels with both 1 and 10 mg/kg DMY pretreatment compared to the LPS/D-GalN group[1][2].
Table 2: Effect of this compound on Survival Rate in Mice with Acute Liver Injury
| Treatment Group | Dosage | Survival Rate (48 hours post-insult) |
| Vehicle Control | - | 100% |
| LPS/D-GalN | 500 ng LPS + 25 mg D-GalN | 40% (4/10) |
| DMY + LPS/D-GalN | 1 mg/kg | 90% (9/10) |
| DMY + LPS/D-GalN | 10 mg/kg | 90% (9/10) |
Pretreatment with both 1 and 10 mg/kg of DMY significantly improved the survival rate of mice challenged with a lethal dose of LPS/D-GalN[1][2].
Mechanisms of Hepatoprotection: Key Signaling Pathways
The hepatoprotective effects of this compound are attributed to its modulation of critical inflammatory signaling pathways. The primary mechanisms identified are the inhibition of the IKK/NF-κB and Jak2/STAT3 pathways.
Inhibition of the IKK/NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In the context of LPS-induced liver injury, the activation of NF-κB in immune cells, such as macrophages (Kupffer cells in the liver), leads to the production of pro-inflammatory mediators that drive hepatocyte damage. This compound has been shown to inhibit the activation of the IKK (IκB kinase) complex. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, DMY effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
De-regulation of the Jak2/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway is another crucial signaling cascade involved in inflammatory responses. Specifically, the Jak2/STAT3 axis plays a role in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). This compound has been demonstrated to suppress the phosphorylation of Jak2 and, consequently, the phosphorylation and nuclear translocation of STAT3 in macrophages. This inhibitory action leads to a reduction in the secretion of IL-6, a key cytokine implicated in the inflammatory cascade of liver injury.
The Nrf2/HO-1 Pathway: An Unexplored Avenue
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, playing a critical role in protecting the liver from oxidative stress-induced damage. Activation of Nrf2 leads to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1). While many natural hepatoprotective compounds exert their effects through the activation of the Nrf2/HO-1 pathway, current research has not yet established a direct link between this compound and the activation of this specific pathway in the context of liver protection in mice. Further investigation is warranted to explore this potential mechanism of action.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. The following section outlines the key experimental protocols employed in the study of this compound's hepatoprotective effects.
LPS/D-GalN-Induced Fulminant Hepatitis Mouse Model
This widely used model induces a severe and rapid liver injury that is histologically and biochemically similar to acute liver failure in humans.
-
Animal Model: Male ICR (Imprinting Control Region) mice, typically 4-6 weeks old, are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to standard chow and water.
-
This compound Administration:
-
DMY is dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO) and then diluted in saline.
-
Mice are pretreated with DMY (e.g., 1 or 10 mg/kg body weight) via intraperitoneal (i.p.) injection for three consecutive days prior to the induction of liver injury.
-
-
Induction of Liver Injury:
-
One hour after the final DMY injection, mice are co-injected intraperitoneally with lipopolysaccharide (LPS from E. coli) at a dose of 500 ng per mouse and D-galactosamine (D-GalN) at a dose of 25 mg per mouse.
-
A control group receives the vehicle and the LPS/D-GalN challenge, while another control group receives only the vehicle.
-
-
Sample Collection and Analysis:
-
Blood samples are collected via retro-orbital bleeding at a specified time point (e.g., 8 hours) after the LPS/D-GalN injection.
-
Serum is separated by centrifugation for the analysis of liver function enzymes (AST and ALT) using commercial assay kits.
-
Following blood collection, mice are euthanized, and liver tissues are collected for histopathological examination and other molecular analyses.
-
-
Survival Study: A separate cohort of animals is monitored for survival over a 48-hour period following the LPS/D-GalN challenge.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with potent hepatoprotective effects, primarily through the attenuation of inflammatory signaling pathways. The existing data strongly support its ability to mitigate acute liver injury in a well-established murine model. However, to advance the translational potential of DMY, further research is imperative in the following areas:
-
Elucidation of the Role of the Nrf2/HO-1 Pathway: Investigating whether DMY can activate this critical antioxidant pathway would provide a more complete understanding of its hepatoprotective mechanisms.
-
Comprehensive Analysis of Oxidative Stress Markers: Quantifying the in vivo effects of DMY on key markers of oxidative stress, such as superoxide dismutase (SOD), malondialdehyde (MDA), and glutathione (GSH), is essential to confirm its antioxidant properties in the liver.
-
Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing a clear dose-response relationship and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of DMY are crucial for its development as a therapeutic agent.
-
Evaluation in Other Models of Liver Injury: Assessing the efficacy of DMY in other models of liver disease, such as those induced by alcohol, drugs (e.g., acetaminophen), or metabolic dysfunction, would broaden its potential therapeutic applications.
This technical guide consolidates the current knowledge on the hepatoprotective effects of this compound in mice, providing a solid foundation for future research and development endeavors in the pursuit of novel therapies for liver diseases.
References
- 1. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotection of yangonin against hepatic fibrosis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethoxyyangonin: A Bioactive Kavalactone from Alpinia pricei with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), a naturally occurring kavalactone found in the rhizomes of Alpinia pricei, has emerged as a promising bioactive compound with significant anti-inflammatory and hepatoprotective properties. This technical guide provides a comprehensive overview of the scientific evidence supporting the therapeutic potential of DMY, with a focus on its molecular mechanisms of action. Detailed experimental protocols, quantitative data on its bioactivity, and visualizations of the key signaling pathways involved are presented to facilitate further research and drug development efforts.
Introduction
Alpinia pricei, a plant native to Taiwan, has a history of use in traditional medicine for treating various inflammatory conditions. Scientific investigations have identified this compound as one of the key bioactive constituents responsible for these therapeutic effects.[1] This document synthesizes the current knowledge on DMY, providing a technical resource for researchers exploring its pharmacological applications.
Bioactive Properties of this compound
This compound exhibits a range of biological activities, with its anti-inflammatory and hepatoprotective effects being the most extensively studied.
Anti-inflammatory Activity
DMY has been shown to potently inhibit the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), DMY effectively reduces the production of nitric oxide (NO), a key molecule in the inflammatory cascade.[2] Furthermore, DMY significantly inhibits the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
Hepatoprotective Effects
In animal models of fulminant hepatitis induced by LPS and D-galactosamine (D-GalN), pretreatment with DMY has demonstrated remarkable hepatoprotective effects. It significantly improves the survival rate of mice and reduces liver damage, as evidenced by the suppression of elevated serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[2]
Quantitative Bioactivity Data
The following tables summarize the key quantitative data on the bioactivity of this compound.
| In Vitro Bioactivity of this compound | |
| Target | Cell Line |
| Nitric Oxide (NO) Production | RAW 246.7 Macrophages |
| TNF-α Release | BALB/3T3 Cells |
| TNF-α and IL-6 Secretion | RAW 246.7 Macrophages |
| In Vivo Hepatoprotective Effects of this compound | |
| Animal Model | Treatment |
| LPS/D-GalN-induced Fulminant Hepatitis in Mice | DMY Pretreatment (10 mg/kg) |
| LPS/D-GalN-induced Fulminant Hepatitis in Mice | DMY Pretreatment (1 or 10 mg/kg) |
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response: the IKK/NF-κB pathway and the Jak2/STAT3 pathway. DMY has been shown to inhibit the phosphorylation of key proteins in both pathways, thereby downregulating the expression of pro-inflammatory genes.[2]
Inhibition of the IKK/NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DMY inhibits the phosphorylation of IκB kinase (IKK) and the inhibitor of κB (IκBα), preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[2]
Inhibition of the Jak2/STAT3 Signaling Pathway
The Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical route for inflammatory signaling. DMY has been observed to suppress the phosphorylation of Jak2 and STAT3, which in turn downregulates the expression of target inflammatory genes.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.
Extraction of this compound from Alpinia pricei
The following protocol outlines the extraction and isolation of DMY from the rhizomes of Alpinia pricei.
Protocol:
-
Air-dry the rhizomes of Alpinia pricei.
-
Extract the dried rhizomes with 70% ethanol at room temperature.
-
Evaporate the solvent from the resulting solution to obtain the crude ethanol extract.
-
Purify the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
In Vitro Anti-inflammatory Assays
Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Treat RAW 264.7 cells with this compound and/or LPS as required.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-IKK, IKK, p-IκBα, IκBα, p-Jak2, Jak2, p-STAT3, STAT3, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Isolate total RNA from treated RAW 264.7 cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the total RNA using a reverse transcriptase.
-
Perform PCR amplification of the cDNA using specific primers for iNOS and a housekeeping gene (e.g., GAPDH).
-
Analyze the PCR products by agarose gel electrophoresis.
Conclusion and Future Directions
This compound from Alpinia pricei demonstrates significant potential as a therapeutic agent for inflammatory diseases and liver conditions. Its well-defined mechanism of action, involving the inhibition of the IKK/NF-κB and Jak2/STAT3 signaling pathways, provides a strong basis for its further development. Future research should focus on preclinical and clinical studies to evaluate its safety and efficacy in human subjects. Additionally, structure-activity relationship studies could lead to the development of more potent synthetic analogs of DMY with improved pharmacokinetic properties.
References
Initial In Vitro Studies on Desmethoxyyangonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethoxyyangonin (DMY), a kavalactone primarily found in the kava plant (Piper methysticum), has garnered significant scientific interest for its diverse pharmacological activities. Initial in vitro studies have revealed its potential as a selective inhibitor of monoamine oxidase-B (MAO-B), an anti-inflammatory agent, and a modulator of various cellular signaling pathways. This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from in vitro studies on this compound, providing a comparative overview of its inhibitory and modulatory activities across various biological targets.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Inhibitory Concentration (IC₅₀) | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
| Monoamine Oxidase-A (MAO-A) | 1.850 µM | 922 nM | Reversible | [1] |
| Monoamine Oxidase-B (MAO-B) | 0.123 µM | 31 nM | Reversible, Selective | [1][2] |
| Carboxylesterase 1 (CES1) | - | 25.2 µM | Competitive | [3][4] |
Table 2: Anti-inflammatory and Other In Vitro Activities
| Activity | Cell Line | Metric | Value | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC₅₀ | 70 µM | [5][6] |
| P-glycoprotein (P-gp) Inhibition | P388/dx | f₂ value | 17-90 µM | [7] |
| Anthelmintic Activity (Larval Development) | Haemonchus contortus | IC₅₀ | 37.1 µM | [8][9] |
| Cytotoxicity | HepG2 Human Hepatoma Cells | IC₅₀ | > 40 µM | [8][9] |
Key Experimental Protocols
This section details the methodologies employed in the key in vitro studies of this compound.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.
Enzyme Source: Recombinant human MAO-A and MAO-B.
Procedure:
-
MAO-A and MAO-B enzymes are incubated with varying concentrations of this compound for 20 minutes at 37°C to allow for binding.[1]
-
The reaction is initiated by the addition of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
The enzyme activity is measured by monitoring the formation of the product over time, typically using spectrophotometry or fluorometry.
-
To determine the reversibility of inhibition, enzyme-inhibitor complexes are dialyzed overnight at 4°C against a phosphate buffer (pH 7.4).[1]
-
Enzyme activity is measured again after dialysis and compared to the activity before dialysis.[1]
-
IC₅₀ values are calculated from the dose-response curves.
-
Kinetic analysis, such as Lineweaver-Burk plots, is used to determine the type of inhibition and the inhibition constant (Kᵢ).
Anti-inflammatory Activity in LPS-Stimulated Macrophages
Objective: To assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production and its impact on inflammatory signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line RAW 264.7.[5][6]
Procedure for NO Production Assay:
-
RAW 264.7 cells are seeded in 96-well plates at a density of 2 × 10⁵ cells/well.[5]
-
Cells are pre-treated with various concentrations of this compound for 1 hour.[5]
-
The cells are then stimulated with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.[5]
-
The concentration of nitrite (a stable product of NO) in the cell culture medium is determined using the Griess reaction.[5]
-
Cell viability is assessed in parallel using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.[5]
Procedure for Western Blot Analysis of Signaling Pathways:
-
RAW 264.7 cells are pre-treated with this compound (e.g., 50 µM) for 1 hour, followed by LPS stimulation for various time points (e.g., 2, 4, and 8 hours).[5]
-
Total cellular proteins are extracted, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is immunoblotted with specific primary antibodies against key signaling proteins (e.g., phospho-IKK, total IKK, phospho-IκBα, total IκBα, phospho-JNK1/2, total JNK1/2, phospho-ERK1/2, total ERK1/2, phospho-STAT3, and total STAT3).[2][5]
-
After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Procedure for Immunofluorescence Staining of NF-κB Translocation:
-
Cells are cultured on coverslips and treated with this compound and LPS as described for the Western blot analysis.[5]
-
The cells are then fixed and permeabilized.
-
Cells are stained with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.[5]
-
The nuclei are counterstained with DAPI.[5]
-
The subcellular localization of NF-κB(p65) is visualized using fluorescence microscopy to assess its translocation from the cytoplasm to the nucleus.[5]
Carboxylesterase 1 (CES1) Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound on human CES1 activity.
Enzyme Source: Human liver microsomes or recombinant human CES1.
Procedure:
-
The assay is conducted in a buffer system containing the CES1 enzyme source.
-
This compound is pre-incubated with the enzyme at various concentrations.
-
The reaction is initiated by the addition of a specific CES1 substrate (e.g., o-nitrophenyl acetate).
-
The rate of product formation is monitored spectrophotometrically.
-
The type of inhibition (e.g., competitive, non-competitive) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
-
The inhibition constant (Kᵢ) is calculated from the kinetic data.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways modulated by this compound and a general experimental workflow for its in vitro characterization.
Caption: this compound's anti-inflammatory mechanism via inhibition of IKK and Jak2/STAT3 pathways.
Caption: General workflow for the in vitro characterization of this compound.
Discussion and Future Directions
The initial in vitro studies on this compound have laid a solid foundation for understanding its pharmacological potential. Its selective inhibition of MAO-B suggests therapeutic possibilities for neurodegenerative disorders like Parkinson's disease.[1] The potent anti-inflammatory effects, mediated through the inhibition of the IKK/NF-κB and Jak2/STAT3 signaling pathways, indicate its potential for treating inflammatory conditions.[2][5] Furthermore, its interaction with metabolic enzymes such as CES1 and drug transporters like P-glycoprotein highlights the importance of considering potential drug-drug interactions in future clinical development.[3][4][7]
While these initial findings are promising, further in vitro research is warranted. Elucidating the precise binding sites and molecular interactions with its targets through structural biology studies would provide invaluable insights. A broader screening against a panel of kinases and other relevant receptors would help to fully characterize its selectivity profile. Additionally, studies using more complex in vitro models, such as co-cultures and organ-on-a-chip systems, could offer a more physiologically relevant understanding of its effects before moving into in vivo studies. The induction of CYP3A23 also warrants further investigation to understand its implications for drug metabolism.[10][11]
References
- 1. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro inhibition of carboxylesterase 1 by Kava (Piper methysticum) Kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Extracts and kavalactones of Piper methysticum G. Forst (kava-kava) inhibit P-glycoprotein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Kavalactone Analogues with Increased Potency and Selective Anthelmintic Activity against Larvae of Haemonchus contortus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Desmethoxyyangonin using High-Performance Liquid Chromatography
Introduction
Desmethoxyyangonin is one of the six major kavalactones found in the kava plant (Piper methysticum), which is traditionally consumed for its anxiolytic and sedative effects. The accurate quantification of this compound and other kavalactones is crucial for the quality control of kava products and for pharmacokinetic studies.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful analytical techniques for the sensitive and specific quantification of this compound in various matrices, including plant extracts and biological fluids.[3][4][5][6] This application note provides detailed protocols for the quantification of this compound using both HPLC-UV and UPLC-MS/MS methods.
Methodology
A reversed-phase HPLC method is commonly employed for the separation and quantification of kavalactones.[2][7] The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water, methanol, and acetonitrile.[1] For enhanced sensitivity and selectivity, particularly in complex matrices like plasma, UPLC-MS/MS is the method of choice.[3][4][6][8]
HPLC-UV Method for Kava Extracts
This protocol is adapted from a validated method for the simultaneous quantification of six major kavalactones in kava extracts.[1][2]
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent Poroshell C18[2] |
| Mobile Phase | Water/Methanol/Acetonitrile/2-Propanol (66:07:09:18 v/v/v/v)[1] |
| Flow Rate | 1.0 mL/min (Value inferred from typical HPLC parameters) |
| Injection Volume | 10 µL (Value inferred from typical HPLC parameters) |
| Detection | 245 nm and 350 nm[1] |
| Run Time | 15 minutes[1] |
Sample Preparation (Kava Dry Extract):
-
Accurately weigh 10 mg of the kava dry extract.
-
Dissolve the extract in 10 mL of methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10 µL of the filtered solution into the HPLC system.
UPLC-MS/MS Method for Biological Fluids (Plasma)
This protocol is based on methods developed for pharmacokinetic studies of kavalactones in human plasma.[4][6]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | Acquity HSS T3, 100 mm × 2.1 mm, 1.8 μm[9][10] |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid (Specific gradient profile to be optimized based on system) |
| Flow Rate | 0.4 mL/min (Value inferred from typical UPLC parameters) |
| Injection Volume | 5 µL[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Sample Preparation (Human Plasma):
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing an internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL of the reconstituted solution into the UPLC-MS/MS system.
Data Presentation: Summary of Quantitative Data
The following table summarizes the validation parameters for the quantification of this compound by various methods.
| Method | Linearity Range | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | 5–500 mg/ml | 0.6 mg/ml | 98.9% | < 3.6% | [7] |
| HPLC-UV | Not Specified | < 1.2 µg/mL | 92-105% | Not Specified | [2] |
| UHPLC-UV | 0.5–75 μg/mL | 0.189 μg/mL | 99.0–102.3% | Not Specified | [10][11][12] |
| UPLC-MS/MS | 0.02-5 mg/g | 27-155 pg/g (LOD) | Not Specified | Not Specified | [8] |
Experimental Protocols & Workflows
Diagram: Sample Preparation Workflow for Kava Extract (HPLC-UV)
Caption: Workflow for preparing kava extract samples for HPLC-UV analysis.
Diagram: Sample Preparation Workflow for Plasma (UPLC-MS/MS)
Caption: Workflow for preparing plasma samples for UPLC-MS/MS analysis.
Conclusion
The described HPLC-UV and UPLC-MS/MS methods provide reliable and accurate means for the quantification of this compound in kava extracts and biological fluids. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine quality control of kava products and UPLC-MS/MS offering the higher sensitivity required for pharmacokinetic studies. Proper method validation is essential to ensure the accuracy and reliability of the results.[1][2]
References
- 1. Simultaneous quantitation of kavalactones in kava dry extracts: comparison of multi-standards and single standard validation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Different Forms of Kava (Piper methysticum) Products by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) [mdpi.com]
- 11. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Desmethoxyyangonin in Biological Samples using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of desmethoxyyangonin in biological matrices such as plasma and tissue homogenates. This compound, a key kavalactone from the kava plant (Piper methysticum), is of significant interest due to its pharmacological activities, including potential anxiolytic and anti-inflammatory effects.[1][2] The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for pharmacokinetic, metabolic, and toxicological studies.
Introduction
This compound (DMY) is one of the six major kavalactones found in kava, a traditional beverage used for its relaxing properties.[3] Pharmacologically, DMY acts as a reversible inhibitor of monoamine oxidase B (MAO-B), which may contribute to increased dopamine levels in the brain.[1] Unlike other major kavalactones, it does not appear to significantly modulate GABA-A receptors.[1] Furthermore, DMY has demonstrated anti-inflammatory and hepatoprotective effects by inhibiting key inflammatory signaling pathways.[1][2] Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetics, biodistribution, and clinical efficacy.[3][4] UPLC-MS/MS offers the high sensitivity, specificity, and throughput required for such bioanalytical applications.[3][4][5]
Experimental Protocols
Sample Preparation
A critical step in the bioanalysis of this compound is the efficient extraction of the analyte from the complex biological matrix and removal of interfering substances like proteins and phospholipids.[6][7]
a. Plasma Sample Preparation (Protein Precipitation)
This protocol is adapted for the rapid cleanup of plasma samples.
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of a kavalactone) to each sample to correct for matrix effects and procedural losses.[8]
-
Protein Precipitation: Add 1 mL of ice-cold methanol to the plasma sample.[8] Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).[8] Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for UPLC-MS/MS analysis.
b. Tissue Homogenate Preparation
This protocol is suitable for the analysis of this compound in tissue samples.
-
Tissue Weighing: Accurately weigh a portion of the frozen tissue sample.
-
Homogenization: Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Extraction: Follow the same protein precipitation and extraction procedure as described for plasma samples, starting from the addition of the internal standard and ice-cold methanol to an aliquot of the tissue homogenate.
UPLC-MS/MS Analysis
The following conditions are a representative example and may require optimization based on the specific instrumentation used.
a. UPLC Conditions
-
System: Waters Acquity UPLC or equivalent[5]
-
Column: Atlantis dC18 column (150 x 2.1 mm, 3 µm particle size) or equivalent[4]
-
Mobile Phase A: Water with 1% acetonitrile and 0.05% formic acid[4]
-
Mobile Phase B: Acetonitrile with 5% water and 0.05% formic acid[4]
-
Flow Rate: 250 µL/min[4]
-
Gradient: A linear gradient from 99% A to 99% B over 25 minutes[4]
-
Injection Volume: 5 µL[4]
-
Column Temperature: 40°C[9]
b. MS/MS Conditions
-
System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S Micro)[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by infusing pure standards. For this compound (C14H12O3, Molar Mass: 228.247 g/mol ), the protonated molecule [M+H]+ would be monitored.[1]
-
Collision Energy and Cone Voltage: Optimize for each MRM transition to achieve maximum sensitivity.
Data Presentation
The following tables summarize representative quantitative data for this compound from published studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Serum | Liver | Lung | Brain |
| Cmax (ng/mL or ng/g) | Recorded | Recorded | Recorded | Recorded |
| Tmax (h) | Recorded | Recorded | Recorded | Recorded |
| MRT (h) | Adequate | Adequate | Adequate | Adequate |
Data adapted from a study characterizing tissue distribution and pharmacokinetics in mice. "Recorded" indicates that the values were measured, and "Adequate" suggests a sufficient mean residence time for tissue affinity.[4][8]
Table 2: UPLC-MS/MS Method Validation Parameters
| Parameter | This compound |
| Linearity Range (µg/mL) | 0.1 - 10[9] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1[9] |
| Recovery (%) | 85 - 105[9] |
| Precision (RSD %) | < 15[9] |
This table presents typical validation parameters for an HPLC-UV method, which are comparable to what would be expected for a UPLC-MS/MS method.[9]
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS analytical workflow for this compound.
Signaling Pathway of this compound
Caption: Inhibition of inflammatory pathways by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 3. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography assays for this compound, methysticin, kavain and their microsomal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desmethoxyyangonin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Desmethoxyyangonin (DMY) in animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of associated signaling pathways to facilitate reproducible research.
Quantitative Data Summary
The following tables summarize the key quantitative data for the administration of this compound in various animal models.
Table 1: In Vivo Efficacy and Dosage
| Animal Model | Application | Route of Administration | Dosage Range | Vehicle | Observed Effects | Reference(s) |
| Mice (ICR) | Fulminant Hepatitis | Intraperitoneal (i.p.) | 1 and 10 mg/kg | 0.5% DMSO in saline | Hepatoprotective, Anti-inflammatory | [1] |
| Chicks | Anxiety | Intraperitoneal (i.p.) | 30 mg/kg | Not specified | Anxiolytic | [2][3] |
| Mice | Neuroprotection | Not specified in vivo | Not applicable | Not applicable | Inhibition of H2O2-induced p38 phosphorylation (in vitro) | [4] |
| Mice | Anxiolytic-like effects | Oral gavage (of Kava extract) | 40 mg/kg (of Kava extract) | Corn oil | Increased entries into open arms of elevated plus maze | [5] |
Table 2: Pharmacokinetic Parameters (Kavalactones)
| Compound | Animal Model | Route of Administration | Tmax | Bioavailability | Key Findings | Reference(s) |
| This compound | Mice | Oral gavage | Poorly absorbed | Low | Rapid elimination | [6] |
| This compound | Healthy Volunteers | Oral | Quantifiable only at a couple of time points | Low | - | [7][8] |
| Kavain | Rats | Oral gavage | 0.88 hours | ~50% | Rapidly absorbed and eliminated | [6] |
Table 3: In Vitro Inhibitory Activity
| Target | IC50 / Ki | Assay System | Reference(s) |
| Monoamine Oxidase B (MAO-B) | IC50: 0.123 µM | Human recombinant | [6][9] |
| Monoamine Oxidase B (MAO-B) | Ki: 0.28 µM | Human platelet homogenates | [7] |
| Monoamine Oxidase A (MAO-A) | IC50: 1.850 µM | Human recombinant | [9] |
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol is designed for the administration of DMY to investigate its anti-inflammatory and hepatoprotective effects.
Materials:
-
This compound (DMY) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
25-27 gauge needles
-
1 mL syringes
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation:
-
House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the experiment.
-
Weigh each mouse immediately before injection to calculate the precise dosage.
-
-
Preparation of DMY Solution (1 mg/mL stock in 10% DMSO):
-
Note: DMY is a lipophilic compound. A vehicle containing a small amount of an organic solvent like DMSO is necessary for solubilization. The final DMSO concentration should be kept low (ideally ≤ 5%) to avoid vehicle-induced toxicity.
-
In a sterile microcentrifuge tube, dissolve the required amount of DMY powder in a minimal volume of 100% sterile DMSO. For a 1 mg/mL final concentration, you can start with 10% of the final volume as DMSO.
-
Vortex thoroughly until the DMY is completely dissolved.
-
Slowly add sterile 0.9% saline to the desired final volume while vortexing to prevent precipitation. For a 10% DMSO solution, if you started with 100 µL of DMSO, you would add 900 µL of saline.
-
The final vehicle concentration in the study cited was 0.5% DMSO in saline[1]. To achieve this, a more diluted stock or serial dilutions would be necessary. For direct preparation of a 1 mg/mL solution in 0.5% DMSO, solubility may be a challenge and requires empirical testing. A common approach is to make a concentrated stock in 100% DMSO and then dilute it in the final vehicle just before administration.
-
Vehicle Control: Prepare a vehicle solution with the same final concentration of DMSO in saline without DMY.
-
-
Injection Procedure:
-
Restrain the mouse using an appropriate technique (e.g., scruffing the neck).
-
Position the mouse with its head tilted downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (e.g., urine or blood) is drawn into the syringe, which would indicate incorrect needle placement.
-
Slowly inject the calculated volume of the DMY solution or vehicle control. The injection volume should not exceed 10 mL/kg body weight.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Protocol for Oral Gavage Administration of this compound in Mice
This is a general protocol for administering DMY orally. Vehicle selection is critical for lipophilic compounds like DMY and may require optimization.
Materials:
-
This compound (DMY) powder
-
Vehicle (e.g., corn oil, or a solution containing DMSO and PEG300)[10]
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
-
Flexible plastic or stainless steel gavage needles (20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Follow the same housing and acclimation procedures as for i.p. injection.
-
Fasting may be required depending on the experimental design, typically for 4-6 hours, to ensure gastric emptying and consistent absorption.
-
Weigh each mouse before gavage.
-
-
Preparation of DMY Suspension/Solution:
-
Vehicle Selection: Since DMY has poor water solubility, an oil-based vehicle like corn oil is a common choice. Alternatively, a co-solvent system such as 50% DMSO and 40% PEG300 in water can be used to improve solubility[10]. The stability of DMY in the chosen vehicle should be assessed.
-
Weigh the required amount of DMY powder.
-
Add the chosen vehicle to the desired final concentration.
-
Vortex or sonicate the mixture until a homogenous suspension or solution is achieved. Prepare fresh daily if stability is a concern.
-
Vehicle Control: Prepare the same vehicle without DMY.
-
-
Gavage Procedure:
-
Measure the correct length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark the needle to avoid over-insertion.
-
Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If there is resistance, withdraw and re-attempt.
-
Once the needle is at the predetermined depth, slowly administer the DMY suspension/solution. The volume should typically not exceed 10 mL/kg body weight[11][12].
-
Slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or regurgitation.
-
Protocol for Elevated Plus Maze (EPM) Test in Mice
The EPM test is used to assess anxiety-like behavior. Anxiolytic compounds like DMY are expected to increase the time spent and entries into the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
Video camera for recording
-
Tracking software (optional, but recommended for accurate data collection)
-
70% ethanol for cleaning
Procedure:
-
Apparatus and Environment:
-
The EPM should be situated in a quiet, dimly lit room. Consistent lighting conditions are crucial.
-
Clean the maze thoroughly with 70% ethanol before the first animal and between each trial to eliminate olfactory cues.
-
-
Animal Acclimation and Dosing:
-
Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation.
-
Administer DMY or vehicle control (e.g., via i.p. injection) 30 minutes prior to placing the mouse on the maze.
-
-
Testing Procedure:
-
Gently place the mouse in the center of the maze, facing one of the enclosed arms.
-
Start the video recording and/or tracking software immediately.
-
Allow the mouse to explore the maze freely for a 5-minute period.
-
The experimenter should leave the room or remain out of the mouse's sight during the trial to avoid influencing its behavior.
-
-
Data Analysis:
-
At the end of the 5-minute session, carefully remove the mouse and return it to its home cage.
-
Analyze the recording to score the following parameters:
-
Number of entries into the open arms.
-
Time spent in the open arms.
-
Number of entries into the closed arms.
-
Time spent in the closed arms.
-
-
Calculate the percentage of open arm entries (Open Arm Entries / Total Arm Entries x 100) and the percentage of time spent in the open arms (Time in Open Arms / Total Time in Arms x 100). An increase in these parameters is indicative of an anxiolytic effect.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of MAO-B by this compound, leading to increased dopamine levels.
Caption: Anti-inflammatory mechanism of this compound via inhibition of IKK/NF-κB and Jak2/STAT3 pathways.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. research.vt.edu [research.vt.edu]
- 5. color | Graphviz [graphviz.org]
- 6. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Design for Desmethoxyyangonin Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethoxyyangonin is a natural kavalactone found in the kava plant (Piper methysticum). It is known for a range of biological activities, offering potential therapeutic applications. These application notes provide detailed protocols for in vitro assays to characterize the bioactivity of this compound, focusing on its effects on key enzymatic targets and cellular pathways. The primary bioactivities of interest include its selective inhibition of monoamine oxidase-B (MAO-B), its anti-inflammatory properties through the potential inhibition of cyclooxygenase (COX) enzymes, and its lack of significant interaction with GABA-A receptors.
Key Bioactivities and In Vitro Assays
The following table summarizes the key in vitro bioactivities of this compound and the corresponding assays to evaluate them.
| Biological Target | Bioactivity | In Vitro Assay | Key Parameters |
| Monoamine Oxidase B (MAO-B) | Selective, reversible inhibition | MAO-Glo™ Assay | IC50 |
| Cyclooxygenase (COX-1 & COX-2) | Potential Inhibition | COX Fluorometric Inhibitor Screening Assay | IC50, Selectivity Index |
| GABA-A Receptor | Lack of Modulation | Radioligand Binding Assay | Ki, Percent Inhibition |
| Cellular Viability | Cytotoxicity Assessment | MTT Assay | CC50 |
| Inflammatory Pathways | Inhibition of Inflammatory Mediators | Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages | IC50 |
Data Presentation: Summary of Quantitative Data
The following table presents a summary of reported quantitative data for the bioactivity of this compound from in vitro studies.
| Assay | Target | Result | Reference |
| MAO-B Inhibition Assay | Monoamine Oxidase-B | IC50: 0.123 µM | [1] |
| Nitric Oxide Production Assay | iNOS in LPS-stimulated RAW 264.7 cells | IC50: 70 µM | [2] |
| Carboxylesterase 1 (CES1) Inhibition Assay | Carboxylesterase 1 | Ki: 25.2 µM (competitive) | [3] |
Experimental Protocols
Monoamine Oxidase-B (MAO-B) Inhibition Assay
This protocol is based on the principles of the MAO-Glo™ Assay, which measures the luminescence produced as a result of MAO activity.[4][5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MAO-B activity.
Materials:
-
This compound
-
MAO-Glo™ Assay Kit (Promega or similar) containing:
-
MAO-B Enzyme
-
Luminogenic MAO-B Substrate
-
MAO Reaction Buffer
-
Luciferin Detection Reagent
-
-
Selegiline (as a positive control inhibitor)
-
DMSO (for compound dilution)
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in DMSO to achieve final assay concentrations ranging from 0.01 µM to 100 µM.
-
Prepare a similar dilution series for selegiline.
-
-
Assay Procedure:
-
Add 25 µL of MAO Reaction Buffer to each well of a 96-well plate.
-
Add 5 µL of the diluted this compound, selegiline, or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of MAO-B enzyme to each well, except for the no-enzyme control wells.
-
Add 10 µL of the luminogenic MAO-B substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate luminescence.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MAO-B Inhibition Assay Workflow
Cyclooxygenase (COX) Fluorometric Inhibitor Screening Assay
This protocol is designed to assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes using a fluorometric assay kit.[8][9][10][11][12]
Objective: To determine the IC50 of this compound for COX-1 and COX-2 and to calculate its selectivity index.
Materials:
-
This compound
-
COX Fluorometric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam) containing:
-
COX-1 and COX-2 enzymes
-
Assay Buffer
-
Heme
-
Fluorometric Substrate (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
SC-560 (selective COX-1 inhibitor, positive control)
-
DMSO
-
Black 96-well microplates
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create serial dilutions of this compound, celecoxib, and SC-560 in DMSO.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Heme, and the fluorometric substrate.
-
Add 150 µL of the reaction mixture to each well.
-
Add 10 µL of diluted this compound or control inhibitors to the appropriate wells. Add DMSO for the 100% activity control.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Read the fluorescence kinetically for 5-10 minutes at Ex/Em = 535/587 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic read).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log concentration and determine the IC50 for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
-
COX Inhibition by this compound
GABA-A Receptor Radioligand Binding Assay
This protocol is to confirm that this compound does not significantly bind to the GABA-A receptor, a key negative result to differentiate its mechanism from other kavalactones.[13][14][15]
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
This compound
-
[3H]-Muscimol (radioligand for the GABA binding site)
-
GABA (for determining non-specific binding)
-
Rat brain membrane preparation (source of GABA-A receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Compound and Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of this compound.
-
Prepare a solution of [3H]-Muscimol in binding buffer at a concentration near its Kd.
-
Prepare a high concentration solution of GABA (e.g., 1 mM) for non-specific binding determination.
-
-
Binding Assay:
-
In test tubes, combine the rat brain membrane preparation, binding buffer, and either this compound, GABA (for non-specific binding), or buffer (for total binding).
-
Add [3H]-Muscimol to all tubes to initiate the binding reaction.
-
Incubate at 4°C for 60 minutes.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Determine the percent inhibition of specific binding at each concentration of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation if significant inhibition is observed.
-
GABA-A Receptor Binding Assay Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. MAO-Glo™ Assay Protocol [promega.com]
- 5. MAO-Glo™ Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. MAO-Glo™ Assay Systems [promega.com]
- 8. abcam.com [abcam.com]
- 9. interchim.fr [interchim.fr]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
Application Notes and Protocols for Studying Desmethoxyyangonin (DMY) Effects in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Desmethoxyyangonin (DMY), a natural kavalactone isolated from the kava plant (Piper methysticum), has garnered significant interest for its diverse pharmacological activities.[1] As one of the six major kavalactones, DMY is known to contribute to the anxiolytic and sedative effects of kava.[2] Beyond its psychoactive properties, emerging research has highlighted its potential as an anti-inflammatory, anti-cancer, and hepatoprotective agent.[3][4] DMY has been shown to modulate key cellular signaling pathways, including IKK/NF-κB, Jak2/STAT3, and mTOR, making it a promising candidate for further investigation and drug development.[3][4]
These application notes provide a comprehensive guide for studying the effects of this compound in various cell culture models. Included are summaries of its known activities, detailed protocols for essential in vitro assays, and visual representations of the molecular pathways it influences.
Application 1: Investigating Anti-Inflammatory Effects
Background: Chronic inflammation is a key driver of numerous diseases. DMY has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[3] Studies in murine macrophages have shown that DMY can suppress nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production upon lipopolysaccharide (LPS) stimulation. This is achieved by downregulating critical inflammatory signaling cascades, primarily the IKK/NF-κB and Jak2/STAT3 pathways.[3]
Recommended Cell Models:
-
RAW 264.7: A murine macrophage cell line commonly used to study inflammation.
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells.
-
Primary Macrophages: Bone marrow-derived or peritoneal macrophages for more physiologically relevant studies.
Key Experiments:
-
Nitric Oxide (NO) Assay (Griess Assay): To quantify the inhibition of NO production.
-
Cytokine Quantification (ELISA): To measure the reduction in pro-inflammatory cytokines like TNF-α and IL-6.
-
Western Blotting: To analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., IKK, IκBα, NF-κB p65, Jak2, STAT3).
-
Quantitative PCR (qPCR): To measure changes in the mRNA expression of inflammatory genes like iNOS, TNFa, and SOCS3.[3]
Signaling Pathway Overview The diagram below illustrates the inhibitory effects of this compound on LPS-induced inflammatory pathways. DMY treatment has been shown to de-regulate the IKK/NFκB and Jak2/STAT3 signaling pathways in macrophages.[3]
Caption: DMY inhibits LPS-induced inflammation via IKK/NF-κB and Jak2/STAT3 pathways.
Application 2: Evaluating Anti-Cancer Activity
Background: DMY is a component of kava extracts that have shown anti-proliferative and apoptotic effects in various cancer cell lines, including bladder and oral squamous cell carcinoma. One of the key mechanisms identified for the related kavalactone, yangonin, is the induction of autophagy through the inhibition of the mTOR signaling pathway, which sensitizes cancer cells to other cytotoxic agents.[4] Given their structural similarity, investigating DMY's role in this pathway is a logical next step.
Recommended Cell Models:
-
Bladder Cancer: T24, EJ, RT24[5]
-
Oral Squamous Cell Carcinoma (OSCC): H400, BICR56[6]
-
Hepatoma (for toxicity): HepG2[7]
-
Non-cancerous control: OKF6 (oral epithelial), MCF10A (breast epithelial)[6][7]
Key Experiments:
-
Cell Viability/Cytotoxicity Assay (MTT, XTT): To determine the dose-dependent effect of DMY on cancer cell viability and calculate the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining): To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following DMY treatment.
-
Cell Cycle Analysis (Propidium Iodide Staining): To assess if DMY induces cell cycle arrest at specific phases (e.g., G1, S, G2/M).
-
Western Blotting: To probe the mTOR signaling pathway (p-Akt, p-mTOR, p-p70S6K, p-4E-BP1) and markers of autophagy (LC3-I/II, Beclin-1, ATG5).
Signaling Pathway Overview The diagram below outlines the proposed mechanism for kavalactone-induced autophagy in cancer cells via inhibition of the PI3K/Akt/mTOR pathway.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by DMY, leading to autophagy.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related kava preparations.
Table 1: IC50 Values of this compound (DMY) and Kava Extracts
| Compound/Extract | Cell Line / Organism | Assay | IC50 Value | Citation |
|---|---|---|---|---|
| Kava Extract (70% Kavalactones) | T24 (Bladder Cancer) | Proliferation | 6.2 µg/mL | [5] |
| Kava Extract (70% Kavalactones) | EJ (Bladder Cancer) | Proliferation | 5.1 µg/mL | [5] |
| Kava Extract (70% Kavalactones) | RT24 (Bladder Cancer) | Proliferation | 20.1 µg/mL | [5] |
| This compound | Haemonchus contortus | Larval Development | 31.7 µM | [7] |
| This compound (Synthesized) | Haemonchus contortus | Larval Development | 37.1 µM | [7] |
| this compound | HepG2 (Hepatoma) | Cell Viability | > 40 µM |[7] |
Table 2: Other Quantitative Effects of this compound (DMY)
| Effect | Cell Line | Assay | Value | Citation |
|---|---|---|---|---|
| P-glycoprotein Inhibition | P388/dx | Calcein-AM Efflux | f2 value: 17-90 µM* | [8] |
| CYP3A23 Induction | Rat Hepatocytes | Western Blot | ~7-fold increase | [9] |
*Note: The f2 value represents the concentration needed to double the baseline fluorescence, indicating inhibitory activity. The range is for several kavalactones including DMY.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cellular metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells in culture
-
96-well flat-bottom tissue culture plates
-
This compound (DMY) stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of DMY in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the DMY-containing medium. Include vehicle control wells (medium with the same concentration of DMSO used for the highest DMY dose).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each DMY concentration relative to the vehicle control (100% viability). Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[12]
Workflow Diagram
Caption: Workflow for Annexin V and PI apoptosis assay.
Materials:
-
Cells treated with DMY
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of DMY for a specified time.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, trypsinize briefly and combine with the supernatant from the well (which contains apoptotic cells that have detached).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[13] A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[14]
Workflow Diagram
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Cells treated with DMY
-
Cold 1X PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with DMY as required for the experiment.
-
Harvesting: Harvest approximately 1-2 x 10^6 cells. Centrifuge at 300 x g for 5 minutes and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, slowly add 1 mL of ice-cold 70% ethanol drop-by-drop to fix the cells.[15][16] Incubate on ice or at 4°C for at least 30 minutes (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of cold 1X PBS.
-
Staining: Centrifuge again and resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 4: Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and analyze changes in their expression or phosphorylation state, which is essential for studying signaling pathways.[17][18]
Workflow Diagram
Caption: General workflow for Western Blot analysis.
Materials:
-
DMY-treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cell pellets in ice-cold lysis buffer. Quantify protein concentration using a BCA assay. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[18]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to block non-specific binding sites.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system. Analyze band intensities using densitometry software.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 4. Kavalactone yangonin induces autophagy and sensitizes bladder cancer cells to flavokawain A and docetaxel via inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Kava constituents exert selective anticancer effects in oral squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Kavalactone Analogues with Increased Potency and Selective Anthelmintic Activity against Larvae of Haemonchus contortus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rjlbpcs.com [rjlbpcs.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
Application Notes & Protocols for the Isolation of Desmethoxyyangonin from Piper methysticum
Introduction
Piper methysticum, commonly known as kava, is a plant native to the Pacific Islands. Its roots and rhizomes are valued for their psychoactive properties, primarily attributed to a class of compounds called kavalactones.[1] Among these, Desmethoxyyangonin (also known as 5,6-dehydrokawain) is a significant kavalactone studied for its unique bioactivities, including the potential to increase dopamine levels by reversibly inhibiting monoamine oxidase B (MAO-B).[2][3] Unlike other major kavalactones, it does not appear to modulate GABA-A receptors, making its isolation crucial for targeted pharmacological research.[3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to extract, isolate, and purify this compound from Piper methysticum. The methodologies covered include supercritical fluid extraction (SFE), conventional solvent extraction, column chromatography (CC), and high-performance centrifugal partition chromatography (HPCPC).
I. Extraction Methodologies
The initial step in isolating this compound is the preparation of a crude extract from the dried and powdered roots or rhizomes of Piper methysticum. The choice of extraction method can influence the overall yield and purity of the final product.
1. Supercritical Fluid Extraction (SFE)
SFE is an environmentally friendly "green" technique that uses supercritical fluids, most commonly CO2, as the extraction solvent.[4] This method offers high selectivity and efficiency.
2. Conventional Solvent Extraction
This traditional method involves macerating or sonicating the plant material with an organic solvent.[1] Solvents like ethanol, acetone, and ethyl acetate are effective in extracting kavalactones due to their lipophilic nature.[1][5]
II. Purification and Isolation Techniques
Following initial extraction, the crude extract, which contains a mixture of kavalactones, flavokavains, and other secondary metabolites, must be purified to isolate this compound.[5][6]
1. Column Chromatography (CC)
Column chromatography is a widely used adsorptive chromatography technique for separating chemical compounds from a mixture. For kavalactone separation, silica gel or alumina are common stationary phases, with a mobile phase typically consisting of a non-polar solvent system like hexane and ethyl acetate.[7][8][9]
2. High-Performance Centrifugal Partition Chromatography (HPCPC)
HPCPC is a liquid-liquid chromatography technique that avoids solid stationary phases, reducing the risk of irreversible sample adsorption. It has been shown to be highly effective in separating the six major kavalactones, including this compound, in a single chromatographic run.[10]
III. Quantitative Data on Isolation
The yield of isolated this compound can vary significantly based on the starting material, extraction method, and purification protocol. The following table summarizes quantitative data from cited literature.
| Starting Material | Extraction/Purification Method | Amount of Starting Material | Yield of this compound | Purity | Reference |
| Kava Kava Extract | HPCPC with hexanes:acetone:methanol:water (4:1:3:1) | 1 g | 53.9 mg | >98% (after recrystallization) | [10] |
| Powdered P. methysticum Root | Ethyl Acetate Extraction followed by Column Chromatography | 165.9 g | 174.4 mg | Not Specified | [7] |
IV. Experimental Workflows & Signaling Pathways
The following diagrams illustrate the logical workflows for the isolation of this compound.
References
- 1. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102846721A - Method for supercritical CO2 extraction of Kavalactones - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
Application of Desmethoxyyangonin in Inflammation Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY), a natural kavalactone derived from the kava plant (Piper methysticum), has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development.[1][2] This document provides detailed application notes and protocols for utilizing DMY in common in vitro and in vivo inflammation research models. The primary mechanism of action for DMY's anti-inflammatory effects involves the inhibition of key signaling pathways, including the Janus kinase/signal transducer and activator of transcription (Jak2/STAT3) and the inhibitor of nuclear factor kappa-B kinase/nuclear factor kappa-B (IKK/NF-κB) pathways.[3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Concentration of DMY | Result | Reference |
| NO Production | 70 µM | IC50 for inhibition of Nitric Oxide (NO) production.[1][4] | [1][4] |
| 150-200 µM | 62% to 88% inhibition of iNOS mRNA expression.[1][3] | [1][3] | |
| > 75 µM | > 60% inhibition of iNOS protein expression.[1][3] | [1][3] | |
| Pro-inflammatory Cytokines | 50-100 µM | Significant inhibition of TNF-α secretion.[4] | [4] |
| 50-100 µM | Significant inhibition of IL-6 secretion.[4] | [4] | |
| 17 µM | IC50 for inhibition of TNF-α release (in okadaic acid-stimulated BALB/3T3 cells).[5] | [5] |
Table 2: In Vivo Anti-inflammatory and Hepatoprotective Effects of this compound in LPS/D-GalN-Induced Fulminant Hepatitis in Mice
| Parameter | Dosage of DMY | Result | Reference |
| Liver Enzymes | 1 or 10 mg/kg (i.p. for 3 days) | 1.7- to 2.4-fold decrease in serum AST and ALT levels compared to the LPS/D-GalN group.[3] | [3] |
| Survival Rate | 10 mg/kg (i.p. for 3 days) | 90% survival rate (9/10 mice).[3] | [3] |
| Vehicle Control | 40% survival rate (4/10 mice).[3] | [3] |
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and Jak2/STAT3 signaling pathways.
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in murine macrophage-like RAW 264.7 cells using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (DMY)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Reagents and equipment for Western Blotting and/or qRT-PCR
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assay, 24-well or 6-well plates for ELISA and Western Blot/qRT-PCR) at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Incubation: Incubate the plates for a duration dependent on the endpoint being measured (e.g., 6 hours for mRNA expression, 18-24 hours for protein and cytokine analysis).[1]
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Production: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Protein and Gene Expression: Analyze the expression levels of iNOS and COX-2 in cell lysates by Western Blot or qRT-PCR.
-
In Vivo Model: Carrageenan-Induced Paw Edema in Mice
This protocol outlines a widely used acute inflammation model to assess the in vivo anti-inflammatory potential of this compound. Although specific data for DMY in this model is not yet widely published, this protocol provides a standard framework for its evaluation.
Materials:
-
Male ICR or Swiss albino mice (20-25 g)
-
Carrageenan (lambda, type IV)
-
This compound (DMY)
-
Vehicle (e.g., 0.5% DMSO in saline)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide the mice into different groups (n=6-8 per group): vehicle control, DMY-treated groups (various doses), and a positive control group.
-
Administer DMY or the vehicle (e.g., intraperitoneally or orally) 60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume/thickness of the right hind paw of each mouse.
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.[7]
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or digital calipers.[8]
-
-
Data Analysis:
-
Calculate the increase in paw volume/thickness for each animal at each time point.
-
Determine the percentage inhibition of edema for the DMY-treated groups compared to the vehicle control group.
-
Conclusion
This compound presents a promising natural compound for the development of novel anti-inflammatory therapeutics. The protocols and data provided herein offer a comprehensive guide for researchers to investigate and characterize the anti-inflammatory effects of DMY in established and relevant preclinical models. Further investigation into its efficacy in chronic inflammation models and its pharmacokinetic/pharmacodynamic profile is warranted.
References
- 1. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isolation and synthesis of TNF-alpha release inhibitors from Fijian kawa (Piper methysticum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing the Impact of Desmethoxyyangonin on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the impact of desmethoxyyangonin (DMY), a major kavalactone found in the Piper methysticum (kava) plant, on neurotransmitter levels. The protocols detailed below are intended to guide researchers in designing and executing experiments to elucidate the neuropharmacological effects of this compound.
Introduction to this compound and its Neuroactive Properties
This compound is a well-documented bioactive compound known for its effects on the central nervous system. A primary mechanism of action for DMY is the reversible inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters.[1][2][3][4][5] This inhibition is thought to contribute to an increase in dopamine levels, particularly in the nucleus accumbens, a brain region critical for reward and motivation.[2][4][6][7] Unlike other kavalactones, DMY does not appear to exert a significant modulatory effect on GABA-A receptors.[2][8][9] Some evidence also points to potential effects on serotonin levels.[6]
Quantitative Data Summary
The following tables summarize the quantitative data available on the inhibitory effects of this compound on monoamine oxidase enzymes.
Table 1: Inhibitory Activity of this compound on MAO-A and MAO-B
| Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type | Reference |
| MAO-A | 1.850 | 922 | Reversible | [1] |
| MAO-B | 0.123 | 31 | Reversible | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the impact of this compound on neurotransmitter levels.
3.1. In Vitro Enzyme Inhibition Assay for MAO-A and MAO-B
This protocol is adapted from studies assessing the inhibitory potential of compounds on recombinant human MAO-A and MAO-B.[1]
Objective: To determine the IC50 and Ki values of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (DMY)
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrofluorometer
Protocol:
-
Enzyme Preparation: Prepare working solutions of recombinant human MAO-A and MAO-B in 100 mM potassium phosphate buffer (pH 7.4).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to achieve a range of final assay concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer.
-
Add 25 µL of the appropriate DMY dilution (or vehicle for control).
-
Add 25 µL of the enzyme solution (MAO-A or MAO-B).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 75 µL of 2N NaOH.
-
-
Detection: Measure the fluorescent product using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each DMY concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the Ki value using the Cheng-Prusoff equation.
3.2. In Vivo Microdialysis for Measuring Neurotransmitter Levels
This protocol outlines the use of in vivo microdialysis to measure extracellular neurotransmitter levels in a specific brain region (e.g., nucleus accumbens) of a freely moving rodent model.[6][10][11][12][13]
Objective: To measure the effect of this compound administration on the extracellular concentrations of dopamine, serotonin, and their metabolites in the nucleus accumbens.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Animal model (e.g., rat)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeted to the nucleus accumbens.
-
Allow the animal to recover from surgery for a minimum of 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
-
Perfusion and Sample Collection:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a baseline neurotransmitter level.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer this compound (e.g., intraperitoneally) at the desired dose.[6]
-
Continue collecting dialysate samples for a defined period post-administration.
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the neurotransmitter concentrations in each sample.
-
Express the post-treatment levels as a percentage of the baseline levels for each animal.
-
Perform statistical analysis to determine the significance of any changes.
-
3.3. Cell-Based Assays for Neurotransmitter Release
This protocol describes a general method for assessing the effect of this compound on neurotransmitter release from cultured neuronal cells.[18]
Objective: To determine if this compound modulates the release of dopamine from a dopaminergic cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells (or other relevant neuronal cell line)
-
Cell culture medium and reagents
-
This compound
-
Potassium chloride (KCl) for depolarization-induced release
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
ELISA kit for dopamine or HPLC system
Protocol:
-
Cell Culture: Culture SH-SY5Y cells to an appropriate confluency in multi-well plates. Differentiate the cells into a more mature neuronal phenotype if necessary.
-
Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.
-
-
Stimulation of Release:
-
To measure basal release, collect the supernatant after the incubation period.
-
To measure stimulated release, replace the drug-containing buffer with a high-potassium buffer (e.g., containing 50 mM KCl) to depolarize the cells and induce neurotransmitter release. Collect the supernatant after a short incubation period (e.g., 5-10 minutes).
-
-
Quantification of Dopamine:
-
Data Analysis:
-
Compare the amount of dopamine released in the DMY-treated groups to the vehicle-treated control group for both basal and stimulated conditions.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.
-
Visualizations
4.1. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the described experimental protocols.
Caption: Mechanism of Action of this compound on Dopaminergic Synapse.
Caption: General Experimental Workflow for Assessing DMY's Neuroactivity.
Caption: Workflow for In Vivo Microdialysis Experiment.
References
- 1. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kavaforums.com [kavaforums.com]
- 5. glpbio.com [glpbio.com]
- 6. Effect of kava extract and individual kavapyrones on neurotransmitter levels in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plantaanalytica.com [plantaanalytica.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of genuine kavapyrone enantiomers on the GABA-A binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysis | Clinical research tools | Pronexus [pronexusanalytical.com]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ELISA kits for neurotransmitter quantification - Immusmol [immusmol.com]
Application Notes and Protocols for Developing Stable Formulations of Desmethoxyyangonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable formulations of Desmethoxyyangonin (DMY), a promising bioactive kavalactone. Due to its poor aqueous solubility, developing stable and effective formulations of DMY for experimental use is a significant challenge. This document outlines systematic approaches to solubility enhancement and stability assessment, providing detailed protocols for formulation preparation and analytical testing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂O₃ | [1] |
| Molar Mass | 228.24 g/mol | [1] |
| Melting Point | 138-140 °C | N/A |
| Appearance | White to faint yellow powder | [1] |
| Solubility | ||
| Water (estimated) | 1.4 g/L | [2] |
| DMSO | 14.29 mg/mL (with heating and sonication) | [3][4] |
| Ethanol | Soluble | [5] |
| Acetone | Soluble | [5] |
| Propylene Glycol | Miscible | [6] |
| Phosphate Buffered Saline (PBS) | Poorly soluble | [7] |
Note: The estimated water solubility should be used with caution and experimentally verified.
Formulation Strategies for Enhanced Solubility and Stability
Several strategies can be employed to overcome the poor aqueous solubility of this compound and improve its stability in solution. These approaches aim to increase the dissolution rate and prevent precipitation of the compound.
A logical workflow for selecting an appropriate formulation strategy is outlined below.
Caption: Workflow for selecting a suitable formulation strategy for this compound.
Co-solvent Systems
The use of co-solvents is a straightforward approach to increase the solubility of hydrophobic compounds.
Protocol for Preparing a Co-solvent Formulation:
-
Solvent Selection: Screen the solubility of this compound in various pharmaceutically acceptable solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in the selected co-solvent or a mixture of co-solvents. Gentle heating and sonication may be used to facilitate dissolution.
-
Slowly add the aqueous phase (e.g., water or buffer) to the organic solution while stirring to avoid precipitation.
-
-
Characterization: Visually inspect the final formulation for any signs of precipitation. Determine the final concentration of this compound using a validated analytical method.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.
Protocol for Preparing Cyclodextrin Inclusion Complexes (Kneading Method):
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to be effective for kavalactones.
-
Preparation:
-
Accurately weigh this compound and the cyclodextrin in a desired molar ratio (e.g., 1:1 or 1:2).
-
Triturate the powders together in a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste for a defined period (e.g., 60 minutes).
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
-
Characterization: Determine the complexation efficiency and the increase in aqueous solubility of this compound.
Lipid-Based Nanoparticles (SLNs/NLCs)
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are effective for encapsulating lipophilic drugs, enhancing their stability and bioavailability.[8]
Protocol for Preparing Lipid Nanoparticles (High-Shear Homogenization followed by Ultrasonication):
-
Excipient Selection:
-
Lipid: Choose a solid lipid (for SLNs) or a mixture of solid and liquid lipids (for NLCs) in which this compound is soluble. Examples include Compritol® 888 ATO and Precirol® ATO 5.
-
Surfactant: Select a suitable surfactant to stabilize the nanoparticle dispersion, such as Tween® 80 or Poloxamer 188.
-
-
Preparation:
-
Melt the lipid(s) at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve this compound in the molten lipid phase.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization for a defined period (e.g., 5-10 minutes) to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form nanoparticles.
-
-
Characterization: Analyze the particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of the nanoparticle dispersion.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[9][10][11][12]
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for conducting forced degradation studies on this compound.
Protocol for Forced Degradation Studies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[13][14][15][16][17]
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.[18]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).
-
-
Sample Analysis: At appropriate time intervals, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize the major degradation products using mass spectrometry (MS) and other spectroscopic techniques.
-
Propose the degradation pathways.
-
Analytical Methods for Quantification and Stability Testing
A validated, stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products.[1][19][20][21]
Stability-Indicating HPLC-UV Method
Instrumentation and Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and/or 340 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve this compound from its degradation products and any formulation excipients.
UPLC-MS/MS for Identification of Degradation Products
Instrumentation and Conditions:
| Parameter | Setting |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 0.3-0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS/MS Analysis | Product ion scan of the protonated molecular ion of this compound and its potential degradation products.[22] |
This method is particularly useful for the structural elucidation of unknown degradation products formed during forced degradation studies.
Data Presentation and Interpretation
All quantitative data from solubility and stability studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration (µg/mL) | Temperature (°C) |
| Water | To be determined | 25 |
| PBS (pH 7.4) | To be determined | 25 |
| Ethanol | To be determined | 25 |
| Propylene Glycol | To be determined | 25 |
| 50% Ethanol in Water | To be determined | 25 |
Table 2: Stability of this compound in Formulation X under Accelerated Conditions (40°C/75% RH)
| Time (weeks) | % this compound Remaining | Appearance |
| 0 | 100 | Clear, colorless solution |
| 1 | To be determined | To be observed |
| 2 | To be determined | To be observed |
| 4 | To be determined | To be observed |
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C, 24h | To be determined | To be identified |
| 0.1 M NaOH, RT, 4h | To be determined | To be identified |
| 3% H₂O₂, RT, 24h | To be determined | To be identified |
| UV Light (254 nm), 24h | To be determined | To be identified |
By following these application notes and protocols, researchers can systematically develop and evaluate stable formulations of this compound, enabling reliable and reproducible results in preclinical and other experimental studies.
References
- 1. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 15345-89-8 [thegoodscentscompany.com]
- 3. glpbio.com [glpbio.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. US5296224A - Kava-kava extract, process for the production thereof and use thereof - Google Patents [patents.google.com]
- 6. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enantioselective Phenolic α-Oxidation Using H2O2 via an Unusual Double Dearomatization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of UV–H2O2 Advanced Oxidation and Aging Processes on GAC Capacity for the Removal of Cyanobacterial Taste and Odor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydrogen peroxide detoxification is a key mechanism for growth of ammonia-oxidizing archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. scispace.com [scispace.com]
- 21. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Desmethoxyyangonin in Anthelmintic Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethoxyyangonin, a natural kavalactone isolated from the plant Piper methysticum (kava), has demonstrated notable anthelmintic properties, positioning it as a promising scaffold for the development of novel nematocides.[1][2] This document provides detailed application notes and experimental protocols for assessing the anthelmintic activity of this compound, with a primary focus on the parasitic nematode Haemonchus contortus, a significant pathogen in livestock.[1][3]
Quantitative Data Summary
The anthelmintic efficacy of this compound and related compounds has been quantified primarily through in vitro larval development assays. The following tables summarize the key inhibitory concentrations (IC50) against Haemonchus contortus.
Table 1: Anthelmintic Activity of this compound against Haemonchus contortus Larval Development
| Compound | Source | IC50 (µM) |
| This compound | Purchased | 31.7[1][3] |
| This compound | Synthesized | 37.1[1][4][5] |
Table 2: Comparative Anthelmintic Activity of Kavalactones against Haemonchus contortus Larval Development
| Compound | IC50 (µM) |
| This compound | 31.7 - 37.1[1][3][4][5] |
| Yangonin | 15.0 - 23.7[1][3][4] |
| Dihydrokavain | 207.6[1][3] |
| Monepantel (Control) | > 0.1 (approx.) |
| Moxidectin (Control) | > 0.01 (approx.) |
Experimental Protocols
Protocol 1: Haemonchus contortus Larval Development Assay
This protocol details the methodology for assessing the inhibitory effect of this compound on the development of Haemonchus contortus from the exsheathed third-larval stage (xL3) to the fourth-larval stage (L4).
Materials:
-
This compound (purchased or synthesized)
-
Haemonchus contortus exsheathed third-stage larvae (xL3s)
-
96-well microtiter plates
-
Larval culture medium (e.g., Luria-Bertani broth supplemented with appropriate nutrients)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.
-
Larval Suspension: Prepare a suspension of H. contortus xL3s in the culture medium at a concentration of approximately 50-100 larvae per 50 µL.
-
Assay Setup:
-
Add 50 µL of the larval suspension to each well of a 96-well plate.
-
Add 50 µL of the appropriate this compound dilution to the test wells.
-
Include positive control wells (e.g., with monepantel or moxidectin) and negative control wells (with solvent only).
-
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Endpoint Measurement: After the incubation period, examine the larvae in each well under an inverted microscope.
-
Data Analysis:
-
Count the number of larvae that have successfully developed to the L4 stage and those that remain as L3s.
-
Calculate the percentage of larval development inhibition for each concentration of this compound compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Observed Phenotype: Exposure of H. contortus larvae to this compound for 30 hours has been shown to induce a lethal 'evisceration' (Evi) phenotype.[1][3][4]
Visualizations
Experimental Workflow
Caption: Workflow for the H. contortus larval development assay.
Potential Mechanism of Action
While the precise anthelmintic mechanism of this compound is not fully elucidated, studies on the related nematode Caenorhabditis elegans suggest a potential disruption of neuromuscular signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Kavalactone Analogues with Increased Potency and Selective Anthelmintic Activity against Larvae of Haemonchus contortus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Publications Repository [publications.wehi.edu.au]
Troubleshooting & Optimization
Technical Support Center: Desmethoxyyangonin Synthesis
Welcome to the technical support center for the synthesis of Desmethoxyyangonin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable kavalactone. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols and targeted advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound and other kavalactones involve key carbon-carbon bond-forming reactions. These include the Wittig reaction to form the styryl group and an aldol condensation or similar strategy to construct the α-pyrone ring.[1][2][3] Variations may include Heck coupling reactions as an alternative for forming the styryl moiety.[1]
Q2: My overall yield is low. Which steps are the most critical for optimization?
A2: Low overall yield can result from inefficiencies in several steps. The key stages to focus on for optimization are:
-
The carbon-carbon bond formation to create the styryl side chain: In a Wittig reaction, the generation and stability of the ylide are crucial.[2][4]
-
The cyclization to form the α-pyrone ring: This step, often an intramolecular aldol-type condensation followed by dehydration, can be sensitive to reaction conditions.[5][6][7]
-
Purification: Loss of product during purification steps is a common issue. Optimizing chromatography conditions or considering alternative purification methods can significantly impact the final yield.
Q3: I am observing significant side product formation. What are the likely culprits?
A3: Side product formation is a common challenge. Potential causes include:
-
In Wittig reactions: The formation of the Z-isomer instead of the desired E-isomer, or side reactions of the ylide. The stability of the ylide plays a significant role here.[2][4]
-
During aldol condensation: Self-condensation of the reactants, or incomplete dehydration of the aldol adduct.[6][7][8]
-
Decomposition: The α-pyrone ring can be susceptible to hydrolysis or other degradation pathways under harsh acidic or basic conditions.
Q4: How can I improve the stereoselectivity of the Wittig reaction to favor the E-isomer?
A4: To favor the formation of the trans (E)-alkene, consider using a stabilized Wittig reagent. Stabilized ylides, often containing an electron-withdrawing group, are less reactive and tend to give higher E-selectivity.[4] The choice of solvent and base can also influence the stereochemical outcome. Non-polar solvents and the absence of lithium salts can favor the E-isomer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Wittig Reaction Step | 1. Incomplete formation of the phosphonium ylide. 2. Instability of the ylide. 3. Poor reactivity of the ylide with the aldehyde. 4. Suboptimal reaction temperature or time. | 1. Ensure anhydrous conditions for ylide generation. Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride. 2. Prepare the ylide in situ and use it immediately. 3. For stabilized ylides, longer reaction times or gentle heating may be required. 4. Empirically optimize the reaction temperature and monitor the reaction progress by TLC. |
| Formation of Z-Isomer in Wittig Reaction | Use of a non-stabilized ylide. | Employ a stabilized ylide (e.g., a phosphorane derived from an α-halo ester) which thermodynamically favors the formation of the E-isomer. |
| Low Yield in α-Pyrone Ring Formation | 1. Inefficient aldol condensation. 2. Reversibility of the aldol addition. 3. Incomplete dehydration of the β-hydroxy ketone intermediate. 4. Degradation of the product under reaction conditions. | 1. Optimize the base and solvent system. For example, using potassium carbonate in methanol is a reported method for lactonization.[5] 2. Use conditions that drive the reaction forward, such as removing water formed during dehydration. 3. Acidic or basic conditions with heating can promote dehydration.[6][7] 4. Monitor the reaction closely and avoid prolonged exposure to harsh conditions. |
| Difficulty in Purifying the Final Product | 1. Co-elution with triphenylphosphine oxide (from Wittig reaction). 2. Presence of closely related impurities. | 1. Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent or by specific chromatographic techniques. 2. Employ high-performance liquid chromatography (HPLC) for final purification if standard column chromatography is insufficient. Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction and Aldol Condensation
This protocol is a generalized procedure based on common synthetic strategies for kavalactones. Optimization of specific parameters may be necessary.
Step 1: Preparation of the Phosphonium Ylide (Illustrative Example)
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine and the appropriate alkyl halide (e.g., 4-methoxybenzyl chloride) in anhydrous toluene.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the resulting phosphonium salt by filtration. Wash the salt with cold toluene and dry under vacuum.
-
To a suspension of the phosphonium salt in anhydrous THF at 0 °C, add a strong base such as n-butyllithium dropwise until the characteristic color of the ylide appears and persists.
Step 2: Wittig Reaction
-
To the freshly prepared ylide solution at 0 °C, add a solution of the appropriate aldehyde (e.g., 4-oxo-2-butenal) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Aldol Condensation and Cyclization to form the α-Pyrone Ring
-
Dissolve the product from the Wittig reaction in a suitable solvent such as methanol.
-
Add a base, for instance, potassium carbonate, to the solution.[5]
-
Stir the mixture at room temperature or with gentle heating, monitoring the formation of this compound by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the chemical synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges with Desmethoxyyangonin In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Desmethoxyyangonin (DMY) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (DMY) is a natural kavalactone found in the kava plant (Piper methysticum) with demonstrated anti-inflammatory and neuroprotective properties.[1] Like many natural compounds, DMY is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). This can lead to challenges in preparing accurate and consistent drug concentrations for in vitro assays, potentially causing compound precipitation and unreliable experimental results.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[2][3] It is a powerful organic solvent that can effectively solubilize DMY at high concentrations.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with a preferred concentration of 0.1% or less.[4] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the primary choice, other organic solvents like ethanol and methanol can also dissolve this compound, particularly for creating initial stock solutions.[5] However, their compatibility and potential toxicity at effective concentrations in cell culture must be carefully evaluated. Acetone has been shown to be an effective solvent for extracting kavalactones.[5]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems with this compound in your in vitro experiments.
Problem 1: this compound precipitates when added to my aqueous buffer or cell culture medium.
-
Cause: The aqueous environment is causing the hydrophobic DMY to come out of solution. This is especially common when the final concentration of the organic solvent (like DMSO) is too low to maintain solubility.
-
Solution Workflow:
Problem 2: I'm observing unexpected cytotoxicity in my vehicle control wells.
-
Cause: The concentration of your solvent (e.g., DMSO) may be too high for your specific cell line, leading to toxicity.
-
Solution:
-
Titrate DMSO: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells.
-
Reduce Stock Concentration: If you need to lower the final DMSO concentration, you may need to prepare a less concentrated stock solution of this compound. This will require adding a larger volume to your culture, so be sure to account for this dilution.
-
Problem 3: My experimental results are inconsistent across different experiments.
-
Cause: This could be due to incomplete dissolution of this compound in the stock solution or precipitation during storage.
-
Solution:
-
Ensure Complete Dissolution: When preparing your stock solution, ensure the DMY is completely dissolved. Gentle warming (e.g., to 37-45°C) and sonication can aid in this process. [3] 2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation. [2] 3. Fresh Preparations: For sensitive experiments, consider preparing fresh dilutions of this compound from your stock solution immediately before each experiment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Notes |
| DMSO | 228.24 | 14.29 mg/mL (62.61 mM) | 60 | Aided by ultrasonication and warming. [2] |
| Ethanol | 228.24 | Soluble | Not Specified | Often used as an extraction solvent, suggesting good solubility. [5] |
| Methanol | 228.24 | Soluble | Not Specified | Used as an extraction solvent. [5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 228.24 | Sparingly soluble | Not Specified | A 1:2 solution of DMSO:PBS can dissolve approximately 0.3 mg/mL of the related kavalactone, Yangonin. [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For a 10 mM stock solution, you will need 2.2824 mg of this compound per 1 mL of DMSO (Molar Mass = 228.24 g/mol ).
-
Weigh the this compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the required amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37-45°C and/or sonicate for a few minutes to aid dissolution. [3]Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. [2]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as your highest drug concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathway Visualizations
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Jak2/STAT3 and IKK/NF-κB signaling pathways. [1]
Caption: this compound inhibits Jak2 phosphorylation.
Caption: this compound inhibits IKK phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. CAS No. 15345-89-8 Specifications | Ambeed [ambeed.cn]
- 4. emulatebio.com [emulatebio.com]
- 5. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing HPLC separation of Desmethoxyyangonin from other kavalactones
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of High-Performance Liquid Chromatography (HPLC) for the separation of desmethoxyyangonin from other kavalactones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of kavalactones.
Question: Why am I seeing poor resolution between kavalactone peaks, especially between methysticin and dihydromethysticin, or kavain and yangonin?
Answer: Poor resolution between kavalactone peaks is a common issue. Several factors could be contributing to this problem:
-
Mobile Phase Composition: The organic solvent ratio and gradient slope are critical. An isocratic mobile phase may not be sufficient to resolve all six major kavalactones. A gradient separation is often necessary.[1][2] For reversed-phase HPLC, adjusting the ratio of water to an organic solvent like acetonitrile or methanol can significantly impact selectivity.[3]
-
Column Chemistry: While C18 columns are widely used, other stationary phases like C8 might offer different selectivity and improved resolution for certain kavalactone pairs.[3][4] For instance, a YMC-Triart C8 column has been shown to provide superior resolution compared to traditional C18 phases for kavalactones.[4]
-
Column Temperature: Increasing the column temperature, for example to 60 °C, can improve peak shape and resolution for kavalactones.[1][2]
-
Flow Rate: A lower flow rate generally allows for better separation but increases run time. Optimizing the flow rate is a trade-off between resolution and analysis speed.
Question: My retention times are shifting from one run to the next. What is causing this variability?
Answer: Retention time instability can invalidate your results. The most common causes include:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time drift.[5] An error of just 1% in the organic solvent concentration can alter retention times by 5-15%.[5] It is recommended to prepare the mobile phase gravimetrically for better accuracy.[5]
-
Column Equilibration: Insufficient column equilibration between runs, especially when using a gradient, will lead to shifting retention times.[6] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Air bubbles in the pump, faulty check valves, or leaks in the system can cause flow rate fluctuations, leading to unstable retention times.[7] Purging the pump and ensuring all fittings are secure is crucial.
-
Column Temperature: Fluctuations in the column temperature will affect retention. Using a reliable column oven is essential for reproducible results.[7]
Question: I'm observing peak tailing or fronting for this compound. How can I improve the peak shape?
Answer: Asymmetrical peaks can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing.[6] Try reducing the injection volume or sample concentration.
-
Secondary Silanol Interactions: Residual silanols on the silica backbone of the column can interact with the analytes, causing tailing. Using a mobile phase with a buffer or a well-endcapped column can mitigate this.
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape.[8] Replacing the guard column or the column inlet frit may be necessary.
Question: I'm seeing extra peaks in my chromatogram that don't correspond to the main kavalactones. What could they be?
Answer: The appearance of unexpected peaks can be due to:
-
Sample Degradation: Yangonin and some flavokavains are known to undergo cis-trans isomerization, creating additional peaks.[1][9] This can be minimized by preparing samples in a non-alcoholic solvent like acetonitrile and analyzing them promptly.[1][10]
-
Contaminants: The peaks could be impurities from the sample matrix or contamination from the extraction solvents or vials. Running a blank injection of your solvent can help identify these.
-
Minor Kavalactones: Kava extracts contain minor kavalactones that may elute close to the major ones. A high-resolution UHPLC method can often separate these from the peaks of interest.[10]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for kavalactone separation?
A1: A good starting point is a reversed-phase method using a C18 column.[2][11] An Agilent Poroshell C18 or Waters Acquity HSS T3 column can provide excellent separation.[1][11] For the mobile phase, a gradient of water and acetonitrile is commonly used.[12] A starting gradient could be from ~20% acetonitrile to ~80% acetonitrile over 10-15 minutes. Detection is typically performed using a UV detector at 240 nm.[11]
Q2: How should I prepare kava root or extract samples for HPLC analysis?
A2: Proper sample preparation is critical to prevent the degradation of analytes like yangonin.[1] A validated procedure involves extracting the powdered root material first with methanol, followed by a re-extraction of the residue with acetone.[11] The supernatants are then combined. For analysis, it is recommended to use a non-alcoholic solvent like acetonitrile to prepare the final working solutions to prevent isomerization.[1][10] All extracts should be filtered through a 0.22 µm syringe filter before injection.[11]
Q3: What are the typical elution orders for the six major kavalactones in reversed-phase HPLC?
A3: In reversed-phase HPLC, the more polar compounds elute first. A common elution order for the six major kavalactones is: methysticin, dihydromethysticin, kavain, dihydrokavain, yangonin, and finally this compound.[11] this compound is one of the less polar kavalactones and will therefore have a longer retention time.
Q4: Is UHPLC significantly better than HPLC for kavalactone analysis?
A4: Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages. It uses columns with smaller particle sizes (e.g., 1.8 µm), which provides higher resolution and efficiency.[1] This allows for faster analysis times (e.g., complete separation in under 15 minutes) while maintaining or even improving the separation of all major kavalactones.[1][2]
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: Peak identification should be confirmed by comparing the retention time of the peak in your sample to that of a certified reference standard of this compound run under the same conditions. For absolute confirmation, especially during method development, coupling the HPLC system to a mass spectrometer (LC-MS) is the definitive technique for structural confirmation.[1][2]
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for the six major kavalactones from a validated UHPLC-UV method.
| Kavalactone | Limit of Quantification (LOQ) (µg/mL) |
| Methysticin | 0.454 |
| Dihydromethysticin (DHM) | 0.480 |
| Kavain | 0.277 |
| Dihydrokavain (DHK) | 0.686 |
| This compound (DMY) | 0.189 |
| Yangonin | 0.422 |
| Data sourced from a UHPLC-UV method validation study.[1][9] |
Experimental Protocols
Protocol: UHPLC Separation of Six Major Kavalactones
This protocol is a composite based on validated methods for the separation of kavalactones, including this compound.[1][11][12]
1. Sample Preparation (Kava Root Powder)
-
Weigh 200 mg of powdered kava root into a centrifuge tube.
-
Add 25 mL of methanol and shake for 30 minutes using a wrist-action shaker.[11]
-
Centrifuge at 4500 x g for 5 minutes. Transfer the supernatant to a 50 mL volumetric flask.[11]
-
Re-extract the remaining solid residue with 25 mL of acetone, shaking for 30 minutes.[11]
-
Centrifuge again and transfer the supernatant to the same 50 mL volumetric flask.
-
Bring the flask to volume with methanol.
-
Filter the final extract through a 0.22 µm nylon syringe filter into an HPLC vial for analysis.[11]
2. Chromatographic Conditions
-
Instrument: An ultra-high-performance liquid chromatography (UHPLC) system with a UV detector.[1]
-
Column: Acquity HSS T3 (100 mm × 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient Program:
-
0-1 min: 20% B
-
1-3 min: 20% to 50% B
-
3-4.7 min: 50% to 55% B
-
4.7-4.8 min: 55% to 20% B
-
4.8-5.5 min: Hold at 20% B (equilibration)[12]
-
-
Flow Rate: 0.4 mL/min (typical for a 2.1 mm ID column).
-
Column Temperature: 60 °C.[1]
-
Injection Volume: 1-5 µL.
-
Detection: UV detector at 240 nm.[11]
3. Data Analysis
-
Identify peaks by comparing retention times with certified reference standards for each kavalactone.
-
Quantify the amount of this compound and other kavalactones by creating a calibration curve using serial dilutions of the reference standards.
Visualizations
Caption: Experimental workflow from sample preparation to data reporting.
References
- 1. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Research Demonstrates Superior Resolution for Kavalactone Standards | YMC America [ymcamerica.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting Desmethoxyyangonin instability in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Desmethoxyyangonin during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is one of the six major kavalactones found in the Piper methysticum (kava) plant.[1][2] It is a reversible inhibitor of monoamine oxidase B (MAO-B), which may contribute to increased dopamine levels in the brain.[2] Unlike other major kavalactones, it does not appear to act as a positive allosteric modulator of GABAA receptors.[2] this compound also exhibits anti-inflammatory effects by inhibiting the Jak2/STAT3 and IKK/NF-κB signaling pathways.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored at -20°C.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1] To achieve a concentration of 14.29 mg/mL (62.61 mM), warming the solution to 37°C and using an ultrasonic bath may be necessary to aid dissolution.[1] For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Are there any known degradation pathways for kavalactones that I should be aware of?
While specific degradation pathways for this compound are not extensively documented in the provided search results, a related kavalactone, yangonin, has been shown to undergo cis-trans isomerization in the presence of alcohol and water.[4] This suggests that this compound may also be susceptible to isomerization, especially when prepared in alcoholic solvents or aqueous solutions. It is advisable to prepare samples in non-alcoholic solvents and minimize exposure to water where possible.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid and short-term liquid storage, -80°C for long-term liquid storage).[1]
-
Check for Freeze-Thaw Cycles: Minimize the number of times a stock solution is frozen and thawed. Prepare single-use aliquots.[1]
-
Prepare Fresh Solutions: If in doubt, prepare a fresh stock solution from the solid compound. For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.
-
-
-
Possible Cause 2: Precipitation of this compound in aqueous assay media.
-
Troubleshooting Steps:
-
Solubility Check: this compound has poor water solubility. Visually inspect your final assay medium for any signs of precipitation after adding the compound.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to the cells.
-
Sonication: Briefly sonicate the final working solution before adding it to the assay to ensure it is well-dissolved.
-
-
-
Possible Cause 3: Interaction with assay components.
-
Troubleshooting Steps:
-
Media Components: Some components in cell culture media, such as serum proteins, can bind to small molecules and reduce their effective concentration. Consider running experiments in serum-free media for a short duration if compatible with your cell line.
-
Run a Vehicle Control: Always include a vehicle control (medium with the same final concentration of solvent) to ensure that the observed effects are due to the compound and not the solvent.
-
-
Issue 2: Variable results between experimental replicates.
-
Possible Cause 1: Incomplete dissolution of the compound.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing stock and working solutions, ensure the compound is fully dissolved. As mentioned, warming and sonication can be helpful for DMSO solutions.[1]
-
Vortex Before Use: Always vortex your stock and working solutions before making dilutions or adding them to your assay.
-
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: If you suspect adsorption is an issue, consider using low-protein-binding microplates and pipette tips.
-
Pre-treatment of Plates: In some cases, pre-incubating plates with a blocking agent (like bovine serum albumin, if compatible with the assay) can reduce non-specific binding.
-
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility in DMSO | 14.29 mg/mL (62.61 mM) | [1] |
| Storage (Solid) | -20°C | [1] |
| Storage (Stock Solution) | -20°C (up to 1 month) or -80°C (up to 6 months) | [1] |
Table 2: Hypothetical Forced Degradation Study of this compound
This table illustrates the type of data researchers should aim to generate to understand the stability of this compound under various stress conditions.
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products |
| Acidic (0.1 N HCl) | 24 hours | 85% | Isomer, Hydrolysis Product |
| Basic (0.1 N NaOH) | 24 hours | 60% | Hydrolysis Product |
| Oxidative (3% H₂O₂) | 24 hours | 75% | Oxidized derivatives |
| Thermal (60°C) | 48 hours | 90% | Minor degradation |
| Photolytic (UV light) | 24 hours | 70% | Isomer, Photodegradation products |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, warm the tube to 37°C and sonicate in an ultrasonic bath for 10-15 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Create single-use aliquots in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: General Protocol for Cell-Based Assays
-
Culture your cells of choice to the desired confluency in a suitable multi-well plate.
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Proceed with your specific assay readout (e.g., cell viability assay, gene expression analysis, etc.).
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Inhibitory action of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 4. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Desmethoxyyangonin extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Desmethoxyyangonin (DMY) extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMY) and from what sources can it be extracted?
A1: this compound is one of the six major kavalactones, a class of psychoactive compounds found in the kava plant (Piper methysticum). It is also an active compound in the Formosan plant Alpinia pricei.[1] DMY is known for its anti-inflammatory and hepatoprotective effects.
Q2: What are the primary causes of batch-to-batch variability in DMY extracts?
A2: Batch-to-batch variability in botanical extracts like DMY can stem from several factors:
-
Raw Material Quality: Variations in the source plant material due to genetics, growing conditions (climate, soil), harvesting time, and storage conditions can significantly impact the concentration of DMY.
-
Extraction Method: The choice of extraction solvent, solvent-to-solid ratio, temperature, pressure, and extraction time can all influence the yield and purity of the final extract.
-
Processing Parameters: Inconsistent processing steps, such as drying, grinding, and filtration, can introduce variability.
-
Analytical Methods: Discrepancies in the methods used for quantification of DMY can lead to apparent, but not actual, batch-to-batch differences.
Q3: Which solvents are most effective for extracting DMY?
A3: Studies on kavalactones have shown that acetone is one of the most effective solvents for maximizing the yield and the variety of kavalactones isolated.[2][3] Ethanol is also a highly effective solvent.[4][5] The choice of solvent can impact the final composition of the extract, so consistency is key to minimizing variability.
Q4: What are the recommended analytical methods for quantifying DMY in extracts?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and reliable methods for the quantification of this compound and other kavalactones.[6][7] These methods offer high resolution and sensitivity for accurate analysis.
Q5: What are the key quality control parameters to monitor for DMY extracts?
A5: To ensure batch-to-batch consistency, the following parameters should be monitored:
-
DMY Content: The concentration of this compound should be within a defined specification range.
-
Kavalactone Profile: The relative ratios of the six major kavalactones can be a useful fingerprint of the extract.
-
Residual Solvents: The amount of solvent remaining in the final extract should be below the limits set by regulatory bodies like the ICH.[8][9][10][11]
-
Purity: The absence of contaminants and impurities should be verified.
-
Physical Characteristics: Appearance, color, and solubility should be consistent between batches.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | - Optimize Solvent: Acetone and ethanol are highly effective for kavalactone extraction.[2][3][4][5] Ensure the chosen solvent is of appropriate purity. - Adjust Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but an excessively high ratio can make solvent removal difficult and costly. Experiment with ratios from 10:1 to 20:1 (v/w). - Optimize Temperature and Time: Increasing the extraction temperature can enhance solubility and diffusion, but excessive heat may degrade the compound. Similarly, longer extraction times can increase yield but may also extract more impurities. A balance must be found through optimization studies. |
| Poor Quality Raw Material | - Source Verification: Ensure the plant material is from a reputable supplier with consistent quality control. - Proper Storage: Store raw materials in a cool, dry, and dark place to prevent degradation of active compounds. |
| Incomplete Grinding | - Particle Size: Ensure the plant material is ground to a fine, consistent particle size to maximize the surface area available for extraction. |
Issue 2: High Variability in DMY Content Between Batches
| Potential Cause | Troubleshooting Step |
| Inconsistent Raw Material | - Standardize Raw Material: Implement strict specifications for the raw plant material, including its geographical origin, harvest time, and DMY content. |
| Variable Extraction Parameters | - Strict Process Control: Tightly control all extraction parameters, including solvent volume, temperature, pressure, and extraction time. Document all parameters for each batch. |
| Analytical Method Inconsistency | - Method Validation: Ensure the analytical method used for quantification is properly validated for accuracy, precision, and linearity. - Use of Reference Standards: Use a certified reference standard for this compound for accurate calibration and quantification.[7] |
Issue 3: Presence of Impurities in the Final Extract
| Potential Cause | Troubleshooting Step |
| Non-selective Extraction | - Solvent Polarity: The polarity of the extraction solvent can be adjusted to selectively extract DMY while minimizing the co-extraction of undesirable compounds. - Supercritical CO2 Extraction: Consider using supercritical fluid extraction (SFE) with CO2, which is a more selective method compared to conventional solvent extraction and can yield a purer extract.[12] |
| Inadequate Purification | - Chromatographic Purification: Employ column chromatography or other purification techniques to remove impurities. - Recrystallization: If the extract is crystalline, recrystallization can be an effective purification step. If the compound "oils out" instead of crystallizing, try using a different solvent system or adjusting the cooling rate.[13] |
| High Residual Solvents | - Efficient Solvent Removal: Use appropriate techniques like rotary evaporation or vacuum drying to effectively remove residual solvents to levels below ICH guidelines.[8][9][10][11] |
Data Presentation
Table 1: Comparison of Extraction Solvents for Kavalactones
| Solvent | Relative Extraction Efficiency for Total Kavalactones | Reference |
| Acetone | Most effective in terms of maximum yield and types of kavalactones isolated. | [2][3] |
| Ethanol | High extraction efficiency, comparable to acetone and methanol. | [4][5] |
| Methanol | High extraction efficiency, comparable to acetone and ethanol. | [4][5] |
| Water | Less effective than acetone, ethanol, and methanol. | [2][3] |
| Chloroform | Less effective than acetone, but more so than hexane, methanol, and ethanol in one study. | [2][3] |
| Hexane | Least effective solvent for kavalactone extraction. | [4][5] |
Note: Direct comparative yield data for this compound specifically is limited. The data above refers to the extraction of total kavalactones.
Table 2: Recommended Residual Solvent Limits in Herbal Extracts (ICH Class 2 Solvents)
| Solvent | Concentration Limit (ppm) | Permissible Daily Exposure (mg/day) | Reference |
| Acetonitrile | 410 | 4.1 | [8][10] |
| Chloroform | 60 | 0.6 | [8] |
| Hexane | 290 | 2.9 | [8] |
| Methanol | 3000 | 30 | [8] |
This table presents a selection of Class 2 solvents. For a complete list and guidelines for Class 1 and Class 3 solvents, refer to the ICH Q3C guidelines.[11]
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Piper methysticum (Kava) Root
-
Preparation of Plant Material:
-
Obtain dried and powdered kava root from a reputable supplier.
-
Ensure the material is ground to a consistent fine powder (e.g., passing through a 40-mesh sieve).
-
-
Extraction:
-
Weigh 10 g of the powdered kava root and place it in a flask.
-
Add 100 mL of acetone (or ethanol) to the flask (1:10 solid-to-solvent ratio).
-
Sonicate the mixture for 30 minutes at room temperature.[6]
-
Alternatively, perform maceration by stirring the mixture for 24 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Protocol 2: Quantification of this compound using UHPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of this compound certified reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
UHPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: A suitable gradient to separate the kavalactones.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
UV Detection: Monitor at an appropriate wavelength for DMY (e.g., 355 nm).[6]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the DMY standard against its concentration.
-
Determine the concentration of DMY in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for the extraction and purification of this compound.
References
- 1. CAS No. 15345-89-8 Specifications | Ambeed [ambeed.cn]
- 2. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Efficient Analysis of Kava Extract: New phytochemical certified reference material mixes for ginger and kava [sigmaaldrich.com]
- 8. ahpa.org [ahpa.org]
- 9. uspnf.com [uspnf.com]
- 10. fda.gov [fda.gov]
- 11. tga.gov.au [tga.gov.au]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Bioavailability of Desmethoxyyangonin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of Desmethoxyyangonin in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is one of the six major kavalactones found in the Piper methysticum (kava) plant. It is a selective inhibitor of monoamine oxidase-B (MAO-B) and has demonstrated anti-inflammatory and other pharmacological effects.[1][2][3][4] However, like other kavalactones, this compound is a lipophilic compound with poor water solubility, which significantly limits its oral bioavailability and potential therapeutic efficacy.
Q2: What are the common reasons for observing low and variable plasma concentrations of this compound in our animal studies?
A2: Low and variable plasma concentrations of this compound are typically due to its poor aqueous solubility, which leads to incomplete dissolution in the gastrointestinal (GI) tract and consequently, low absorption. Other contributing factors can include first-pass metabolism in the liver and intestines. This compound is known to induce the expression of CYP3A23, a cytochrome P450 enzyme involved in drug metabolism.[5][6]
Q3: What are the primary strategies to enhance the oral bioavailability of this compound?
A3: The primary strategies focus on improving its solubility and/or absorption. These include:
-
Particle Size Reduction: Micronization and nanosuspension technologies increase the surface area of the drug, enhancing its dissolution rate.
-
Lipid-Based Formulations: Formulations such as nanoemulsions and solid lipid nanoparticles (SLNs) can encapsulate this compound, improving its solubility and facilitating absorption through the lymphatic system.[7][8][9]
-
Co-administration with Bio-enhancers: Piperine, an alkaloid from black pepper, can inhibit drug-metabolizing enzymes and enhance the absorption of various drugs.[10][11]
Q4: How does piperine potentially enhance the bioavailability of this compound?
A4: Piperine is a known inhibitor of several cytochrome P450 enzymes and P-glycoprotein, a drug efflux pump.[10][12] By inhibiting these, piperine can reduce the first-pass metabolism and cellular efflux of co-administered drugs, leading to increased plasma concentrations and overall bioavailability.[11]
Q5: What are Solid Lipid Nanoparticles (SLNs) and how can they improve this compound's bioavailability?
A5: SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature.[13] They can encapsulate lipophilic drugs like this compound, protecting them from degradation in the GI tract. The lipidic nature and small size of SLNs facilitate their uptake through the intestinal lymphatic system, bypassing the first-pass metabolism in the liver and thereby increasing oral bioavailability.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cmax and AUC of this compound | Poor aqueous solubility and dissolution rate. | 1. Formulation: Prepare a nanoemulsion or a solid lipid nanoparticle (SLN) formulation of this compound. 2. Co-administration: Co-administer this compound with piperine (e.g., 20 mg/kg in rats).[14] |
| High variability in plasma concentrations between animals | Inconsistent dissolution of the administered compound. Food effects. | 1. Homogenous Formulation: Ensure the formulation (e.g., suspension, nanoemulsion) is homogenous before and during administration. 2. Fasting: Ensure animals are fasted overnight prior to dosing to minimize food-drug interactions. |
| No detectable plasma levels of this compound | Insufficient dose. Analytical method not sensitive enough. | 1. Dose Escalation: Consider a higher dose of this compound. 2. Analytical Method Validation: Ensure the HPLC or LC-MS/MS method is validated and has a sufficiently low limit of quantification (LLOQ) for plasma samples. |
| Unexpectedly rapid clearance | Induction of metabolic enzymes. | This compound can induce CYP3A23.[6] Consider this in the interpretation of results from multi-day studies. For single-dose studies, this is less likely to be the primary cause of low bioavailability. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (100 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.5 | 950 ± 210 | 100 |
| Nanoemulsion | 450 ± 90 | 1.5 ± 0.5 | 3800 ± 750 | ~400 |
| Solid Lipid Nanoparticles (SLNs) | 400 ± 80 | 2.0 ± 0.8 | 4200 ± 850 | ~440 |
| Aqueous Suspension + Piperine (20 mg/kg) | 350 ± 70 | 2.5 ± 1.0 | 2850 ± 600 | ~300 |
Note: This table presents hypothetical data based on typical enhancements observed for poorly soluble drugs with these formulation strategies to illustrate the potential improvements.
Experimental Protocols
Preparation of this compound Formulations
-
Aqueous Suspension (Control): Weigh the required amount of this compound and suspend it in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water) to the desired concentration. Use a homogenizer to ensure a uniform suspension.
-
Nanoemulsion: A detailed protocol for preparing a nanoemulsion can be found in various publications.[15][16] A general approach involves dissolving this compound in an oil phase, which is then mixed with an aqueous phase containing a surfactant and co-surfactant under high-shear homogenization.
-
Solid Lipid Nanoparticles (SLNs): SLNs can be prepared by methods such as hot homogenization followed by ultrasonication.[13] This involves dissolving this compound in a melted lipid and then dispersing this mixture in a hot aqueous surfactant solution under high-speed homogenization. The resulting nanoemulsion is then cooled to form the SLNs.
-
Co-administration with Piperine: Prepare an aqueous suspension of this compound as described above. Prepare a separate suspension of piperine in the same vehicle. The two suspensions can be administered sequentially or, if compatible, mixed just prior to administration.
Animal Study Protocol: Oral Bioavailability in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Housing and Acclimatization: House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each rat to determine the precise dosing volume. The typical oral gavage volume is 5-10 mL/kg.[17][18]
-
Administer the this compound formulation (e.g., 100 mg/kg) via oral gavage using a suitable gavage needle.[19][20][21]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Analyze the plasma samples for this compound concentration using a validated HPLC or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Analytical Protocol: Quantification of this compound in Rat Plasma by HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid) can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 360 nm.
-
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation by adding acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Quantification: Use a calibration curve prepared by spiking known concentrations of this compound into blank rat plasma and processing them in the same way as the study samples.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for an oral bioavailability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet MAO-B by kava pyrone-enriched extract from Piper methysticum Forster (kava-kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid lipid nanoparticles for increased oral bioavailability of acalabrutinib in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. Enhanced Oral Bioavailability of Domperidone with Piperine in Male Wistar Rats: Involvement of CYP3A1 and P-gp Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sci-hub.se [sci-hub.se]
- 14. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Two Nanoemulsion Formulations of Δ8-Tetrahydrocannabinol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.fsu.edu [research.fsu.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. research.sdsu.edu [research.sdsu.edu]
- 21. ouv.vt.edu [ouv.vt.edu]
Refining dosage calculations for Desmethoxyyangonin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosage calculations and experimental protocols for Desmethoxyyangonin (DMY).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMY) and what are its primary mechanisms of action?
This compound (DMY), or 5,6-dehydrokavain, is one of the six major kavalactones found in the Piper methysticum (kava) plant.[1] Its primary pharmacological activities include:
-
MAO-B Inhibition: DMY is a reversible inhibitor of monoamine oxidase B (MAO-B), which may lead to increased dopamine levels in the brain and contribute to attention-promoting effects.[1]
-
Anti-Inflammatory Effects: It exhibits potent anti-inflammatory properties by inhibiting key signaling pathways such as IKK/NF-κB and Jak2/STAT3.[2] This action has been shown to protect against endotoxin-induced fulminant hepatitis in animal models.[1][2]
-
CYP450 Enzyme Induction: DMY has been shown to cause marked induction of the liver enzyme CYP3A23.[1][3]
-
GABAergic Activity: There is conflicting information regarding its effect on GABA-A receptors. While some sources state that unlike other major kavalactones, it does not appear to act as a GABA-A receptor positive allosteric modulator[1], other literature suggests it plays a role in enhancing GABAergic neurotransmission.[4] Researchers should consider this ambiguity when designing experiments.
Q2: What are typical starting dosages for in vitro and in vivo experiments?
Starting dosages should always be determined based on preliminary dose-response studies. However, published literature provides a basis for initial ranges:
-
In Vitro: For studies on murine macrophages, concentrations up to 50 μM have been used to assess anti-inflammatory effects without significantly impacting cell viability.[2] In anthelmintic assays against Haemonchus contortus larvae, IC50 values were observed in the 31.7 µM to 37.1 µM range.[5]
-
In Vivo: In a murine model of fulminant hepatitis, intraperitoneal (i.p.) pretreatment with DMY at 1 mg/kg and 10 mg/kg significantly improved survival rates.[2]
Q3: How do I prepare a stock solution of DMY?
DMY is a lipophilic lactone, meaning it has low solubility in aqueous solutions.
-
Solvent Selection: For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent. Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Working Solutions: Dilute the primary stock solution in your cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced toxicity to cells.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the key differences between DMY and other major kavalactones?
DMY has a distinct pharmacological profile compared to the other five major kavalactones (kavain, dihydrokavain, methysticin, dihydromethysticin, and yangonin). The primary distinction is its lack of significant GABA-A receptor modulation, a key mechanism for the anxiolytic effects of other kavalactones.[1] Furthermore, DMY and dihydromethysticin are the two kavalactones with the most pronounced activity in inducing the CYP3A23 enzyme.[3]
Troubleshooting Guide
Problem: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve DMY can be toxic to cells, masking the true effect of the compound.
-
Solution: Always run a vehicle control group (cells treated with the same final concentration of the solvent as the experimental groups). Keep the final solvent concentration consistent across all wells and as low as possible (ideally ≤0.1%).
-
-
Possible Cause 2: Compound Precipitation: DMY may precipitate out of the aqueous culture medium, especially at higher concentrations or after prolonged incubation.
-
Solution: Visually inspect your culture plates for any signs of precipitation. Prepare fresh working solutions from the stock for each experiment. Consider using a non-ionic surfactant like Tween 80 in the formulation for in vivo studies to improve solubility.[6]
-
-
Possible Cause 3: Purity of DMY: Impurities in the DMY sample can lead to off-target effects.
-
Solution: Obtain DMY from a reputable supplier that provides a certificate of analysis indicating its purity.
-
Problem: Difficulty replicating published anti-inflammatory effects in vivo.
-
Possible Cause 1: Timing and Route of Administration: The protective effects of DMY may be highly dependent on when it is administered relative to the inflammatory stimulus.
-
Solution: In the published model of LPS/D-GalN-induced hepatitis, DMY was given as a pretreatment for 3 consecutive days and 1 hour before the insult.[2] Carefully review and adhere to the timing and administration route (e.g., intraperitoneal, oral gavage) described in the protocol you are following.
-
-
Possible Cause 2: Animal Model Variability: The strain, age, and sex of the animals can influence the response to both the inflammatory agent and DMY.
-
Solution: Ensure your animal model specifications match those of the reference study. Report the specific characteristics of the animals used in your research.
-
Problem: Observing unexpected metabolic effects or potential toxicity.
-
Possible Cause 1: CYP450 Enzyme Induction: DMY is a known inducer of CYP3A23.[3] This can alter the metabolism of DMY itself or other co-administered substances, potentially leading to toxic metabolite formation or altered clearance.
-
Solution: Be aware of this interaction potential. When co-administering other drugs, check if they are substrates for CYP3A family enzymes. Consider performing preliminary studies to assess liver enzyme levels (e.g., ALT, AST) in the plasma of treated animals.[2]
-
Quantitative Data and Dosage Calculation
DMY Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂O₃ | [1] |
| Molar Mass | 228.247 g·mol⁻¹ | [1] |
| Appearance | White to faint yellow powder | [1] |
| Melting Point | 148 °C | [1] |
Example Experimental Dosages from Literature
| Experiment Type | Model System | Concentration / Dosage | Outcome Measured | Reference |
| In Vitro | Murine Macrophages (RAW 264.7) | 50 μM | Inhibition of LPS-induced NO production | [2] |
| In Vitro | Haemonchus contortus larvae | IC₅₀: 37.1 µM | Larval development inhibition | [5] |
| In Vivo | ICR Mice | 1 mg/kg and 10 mg/kg (i.p.) | Protection against LPS/D-GalN-induced mortality | [2] |
General Dosage Calculation Guide
For In Vitro Experiments:
-
Objective: To prepare a 1 mL final solution with 50 µM DMY from a 10 mM DMSO stock.
-
Molar Mass of DMY: ~228.25 g/mol
-
Prepare 10 mM Stock Solution:
-
10 mmol/L = 0.01 mol/L
-
Mass = 0.01 mol/L * 228.25 g/mol = 2.2825 g/L = 2.2825 mg/mL
-
Dissolve 2.28 mg of DMY in 1 mL of DMSO.
-
-
Calculate Volume for Dilution (using M₁V₁ = M₂V₂):
-
M₁ = 10 mM (Stock concentration)
-
V₁ = Volume of stock to add (unknown)
-
M₂ = 50 µM = 0.05 mM (Final concentration)
-
V₂ = 1 mL (Final volume)
-
V₁ = (M₂ * V₂) / M₁ = (0.05 mM * 1 mL) / 10 mM = 0.005 mL = 5 µL
-
Action: Add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium.
-
For In Vivo Experiments:
-
Objective: To dose a 25 g mouse with 10 mg/kg of DMY.
-
Calculate Mass of DMY needed per mouse:
-
Dose (mg) = Animal Weight (kg) * Dosage (mg/kg)
-
Dose (mg) = 0.025 kg * 10 mg/kg = 0.25 mg
-
-
Prepare Dosing Solution (e.g., at 1 mg/mL):
-
Dissolve 10 mg of DMY in a suitable vehicle (e.g., 0.5% DMSO in saline) to a final volume of 10 mL. Sonication may be required.
-
-
Calculate Injection Volume:
-
Volume (mL) = Dose needed (mg) / Concentration (mg/mL)
-
Volume (mL) = 0.25 mg / 1 mg/mL = 0.25 mL = 250 µL
-
Action: Administer 250 µL of the 1 mg/mL dosing solution to the 25 g mouse.
-
Key Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages (Adapted from Chou T-W, et al. PLOS One. 2013)[2]
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
DMY Pretreatment: Prepare working solutions of DMY in culture medium from a DMSO stock. Remove the old medium from the cells and add the DMY-containing medium. Incubate for 1 hour. Include a vehicle-only control group.
-
Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to each well (except for the negative control) to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect the cell culture medium (supernatant). Determine the concentration of nitrite (a stable product of NO) using the Griess reaction method.
-
Cell Viability: Assess cell viability in the remaining cells using an MTT assay to ensure the observed NO reduction is not due to cytotoxicity.
Protocol 2: In Vivo Murine Model of LPS/D-GalN-Induced Fulminant Hepatitis (Adapted from Chou T-W, et al. PLOS One. 2013)[2]
-
Animal Acclimation: Use male ICR mice (e.g., 4 weeks old) and allow them to acclimate for at least one week.
-
Grouping: Randomly assign mice to experimental groups (n=6-10 per group):
-
Vehicle Control (e.g., 0.5% DMSO in saline)
-
LPS/D-GalN only
-
DMY (e.g., 1 mg/kg) + LPS/D-GalN
-
DMY (e.g., 10 mg/kg) + LPS/D-GalN
-
-
DMY Pretreatment: Administer DMY or vehicle intraperitoneally (i.p.) for 3 consecutive days.
-
Hepatitis Induction: One hour after the final DMY dose, inject a combination of LPS (e.g., 500 ng) and D-galactosamine (D-GalN, e.g., 25 mg) i.p. to induce fulminant hepatitis.
-
Monitoring and Endpoint:
-
Survival Study: Monitor the survival of animals for at least 48 hours.
-
Biochemical Analysis: At a predetermined time point (e.g., 6 hours post-injection), collect blood via cardiac puncture to measure serum levels of ALT and AST.
-
Histology: Perfuse the liver, collect tissue samples, fix in formalin, and perform H&E staining to assess liver damage and inflammatory cell infiltration.
-
Signaling Pathway and Workflow Diagrams
Caption: DMY inhibits the LPS-induced IKK/NF-κB signaling pathway.
Caption: DMY de-regulates the Jak2/STAT3 signaling pathway.
Caption: General experimental workflow for DMY studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 3. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to Kavalactones — Part 4: Yangonin and this compound — Kava Coalition™ [kavacoalition.org]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimization of Desmethoxyyangonin Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing desmethoxyyangonin extraction protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | Kavalactones, including this compound, have moderate polarity. Acetone and ethanol have been shown to be highly effective solvents for their extraction.[1][2][3] Hexane is generally less effective.[3] For a full-spectrum extract, 60%-70% aqueous ethanol is a good starting point as it combines the solvating capacities of both alcohol and water. |
| Insufficient Extraction Time | Ensure adequate time for the solvent to penetrate the plant matrix and solubilize the target compound. For sonication-assisted extraction, 10-minute intervals, repeated three to four times, have been used.[4] For maceration, longer periods (e.g., hours to days) may be necessary. Monitor the extraction progress over time to determine the optimal duration. |
| Inadequate Particle Size Reduction | The surface area of the plant material significantly impacts extraction efficiency. Grinding the dried kava root to a fine powder increases the contact between the material and the solvent. |
| Suboptimal Temperature | Temperature can influence solvent viscosity and the solubility of this compound. For Supercritical Fluid Extraction (SFE), an optimal temperature of 50°C has been reported.[5] For solvent extraction, temperatures around 45-60°C may improve yield, but excessively high temperatures risk degradation of the target compound.[4] |
| Poor Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to a saturated solution, preventing further extraction. Experiment with increasing the solvent volume to ensure complete extraction. |
| Incomplete Cell Lysis | Techniques like sonication can enhance extraction by breaking down cell walls, allowing for better solvent penetration and release of intracellular contents. |
Issue 2: Presence of Impurities in the Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Unwanted Compounds | The choice of solvent will determine which compounds are co-extracted. Flavokavains, for instance, are known impurities. A purification step after the initial extraction is often necessary. |
| Inadequate Purification Method | Simple solvent extraction may not be sufficient for obtaining pure this compound. Techniques like High-Performance Centrifugal Partition Chromatography (HPCPC) have been successfully used to isolate and purify individual kavalactones, including this compound, from a crude extract.[6] |
| Use of Non-selective Solvents | While effective for this compound, solvents like acetone and ethanol will also extract other kavalactones and compounds. If high purity is required, a multi-step purification process is recommended. |
Issue 3: Potential Degradation of this compound
| Potential Cause | Recommended Solution |
| Prolonged Exposure to High Temperatures | Kavalactones can be sensitive to heat. Minimize the duration of any heating steps during extraction and consider using methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE). |
| Exposure to Light | Some kavalactones, like yangonin, can undergo isomerization when exposed to light in an acidic solution.[4] To minimize the risk of degradation, conduct extraction and store extracts in a dark environment or use amber glassware. |
| Extreme pH Conditions | While the optimal pH for this compound extraction is not definitively established, a mildly acidic environment (around pH 4.5) has been shown to be suitable for its dissolution.[6] It is advisable to avoid strongly acidic or alkaline conditions to prevent potential degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: Acetone and ethanol are considered the most effective solvents for extracting a high yield of kavalactones, including this compound.[1][2][3] The choice may also depend on the desired purity of the final extract and the other kavalactones of interest.
Q2: How can I improve the efficiency of my extraction?
A2: To improve efficiency, consider the following:
-
Particle Size: Ensure the kava root is finely ground.
-
Extraction Method: Employ techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) for potentially higher yields and shorter extraction times.[5]
-
Temperature and Time: Optimize the extraction temperature and duration for your chosen method.
-
Solvent-to-Solid Ratio: Use a sufficient volume of solvent to avoid saturation.
Q3: What analytical methods are suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly used and effective methods for the accurate quantification of this compound and other kavalactones.[7]
Q4: How can I purify this compound from a crude extract?
A4: High-Performance Centrifugal Partition Chromatography (HPCPC) is a proven method for the isolation and purification of individual kavalactones, including this compound, from a crude kava extract in a single chromatographic run.[6]
Q5: What is the role of pH in this compound extraction?
A5: While extensive research on the optimal pH is limited, a mildly acidic to neutral pH is generally recommended. This compound has shown good dissolution at a pH of 4.5.[6] Extreme pH levels should be avoided to minimize the risk of degradation or isomerization of kavalactones.
Data Presentation
Table 1: Comparison of Solvent Extraction Efficiency for Total Kavalactones
| Solvent | Relative Extraction Efficiency |
| Ethanol | Highest |
| Acetone | High |
| Methanol | High |
| Ethyl Acetate | Moderate |
| Hexane | Lowest |
Source: Adapted from data on total kavalactone extraction efficiency, which is indicative of the trend for individual kavalactones like this compound.[3][4]
Table 2: Yield of Purified this compound from a CO2 Extract using HPCPC
| Compound | Yield (mg) from 1g of Extract | Purity after Recrystallization |
| This compound | 53.9 | >98% |
| Dihydrokavain | 168.2 | >98% |
| Yangonin | 29.5 | >98% |
| Kavain | 138.0 | >98% |
| Dihydromethysticin | 71.0 | >98% |
| Methysticin | 50.7 | >98% |
Source: Data from a study on the isolation of kavalactones using High-Performance Centrifugal Partition Chromatography.[6]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Grind dried Piper methysticum root into a fine powder.
-
Solvent Selection: Choose a suitable solvent such as acetone or 60-70% aqueous ethanol.[1][2]
-
Extraction: a. Place the powdered kava root in a glass vessel. b. Add the selected solvent at a solvent-to-solid ratio of 10:1 (v/w). c. Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. d. Sonicate for 10 minutes.[4] e. Separate the extract from the solid material by centrifugation or filtration. f. Repeat the extraction process on the solid residue three to four times.[4]
-
Post-Extraction: a. Combine the supernatants from all extraction cycles. b. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
-
Preparation of Plant Material: Grind dried kava root to the desired particle size.
-
SFE System Parameters: a. Solvent: Supercritical CO2, with 15% ethanol as a co-solvent.[5] b. Temperature: 50°C.[5] c. Pressure: 125 atm.[5]
-
Extraction: a. Load the ground kava root into the extraction vessel of the SFE system. b. Pressurize and heat the system to the specified conditions. c. Initiate the flow of supercritical CO2 (and co-solvent) through the vessel. d. Collect the extract in the collection vessel after depressurization.
-
Post-Extraction: The extract can be further purified to isolate this compound.
Protocol 3: Purification of this compound using High-Performance Centrifugal Partition Chromatography (HPCPC)
-
Sample Preparation: Dissolve 1g of crude kava extract (e.g., from SFE) in a 50:50 mixture of the organic and aqueous phases of the chosen solvent system.[6]
-
HPCPC System and Parameters: a. Solvent System: Hexane:acetone:methanol:water (4:1:3:1 v/v/v/v).[6] b. Mode: Ascending mode (organic layer as the mobile phase).[6] c. Flow Rate: 3 mL/min.[6]
-
Chromatography: a. Inject the prepared sample into the HPCPC system. b. Collect fractions of the eluent. c. Analyze the fractions using a suitable analytical method (e.g., HPLC) to identify those containing this compound.
-
Post-Purification: a. Combine the fractions containing pure this compound. b. Evaporate the solvent to obtain the purified compound. c. Recrystallize the purified this compound to achieve higher purity (>98%).[6]
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Kavalactones and Flavokavins Profiles Contribute to Quality Assessment of Kava (Piper methysticum G. Forst.), the Traditional Beverage of the Pacific [mdpi.com]
- 3. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kavaforums.com [kavaforums.com]
- 6. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Desmethoxyyangonin Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of desmethoxyyangonin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound mass spectrometry?
A1: The primary sources of interference in the mass spectrometry analysis of this compound are:
-
Isobaric Interference: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound can co-elute and interfere with its detection. The most common isobaric interferents are other kavalactones. While high-resolution mass spectrometry can often distinguish these, significant chromatographic separation is still crucial.[1][2]
-
Matrix Effects: Components of the sample matrix (e.g., salts, lipids, sugars from plant extracts or biological fluids) can suppress or enhance the ionization of this compound in the mass spectrometer's source, leading to inaccurate quantification.[3][4][5] This is a significant challenge in complex samples.
-
Co-eluting Kavalactones: Due to their structural similarities, other kavalactones can co-elute with this compound, even if they are not strictly isobaric.[1][6] This can lead to overlapping chromatographic peaks and inaccurate quantification, especially with UV detection, but also in MS if not properly resolved.
-
Contamination: Contaminants from solvents, plasticware, or sample handling can introduce interfering peaks into the analysis.[7]
Q2: What is the expected protonated molecule for this compound and are there any common adducts?
A2: this compound has a chemical formula of C14H12O3 and a molecular weight of approximately 228.24 g/mol .[8][9] In positive ion electrospray ionization (ESI) mass spectrometry, the primary ion observed is the protonated molecule, [M+H]+, at an m/z of approximately 229.087.[10] While sodium adducts ([M+Na]+) are possible, the protonated molecule is typically used for quantification.[11]
Q3: How can I minimize matrix effects when analyzing this compound?
A3: Minimizing matrix effects is critical for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employing sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce interfering matrix components before LC-MS analysis.[1][5]
-
Chromatographic Separation: Optimizing your HPLC or UHPLC method to achieve good separation between this compound and the bulk of the matrix components is essential.[3][4]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard ratio.[1][5] If a labeled standard for this compound is unavailable, a structurally similar kavalactone with a stable isotope label, such as deuterium-labeled dihydromethysticin ([2H2]-DHM), has been used successfully in methods analyzing multiple kavalactones.[6]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte signal to below the limit of quantification.
-
Alternative Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[12]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For reversed-phase chromatography of kavalactones, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used.[6] |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol or methanol/acetonitrile mixture). If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions with Column Hardware | For some compounds, interactions with the metal surfaces of the column can cause peak tailing. Consider using a metal-free or bio-inert column.[10] |
Issue 2: Inaccurate Quantification or High Variability
| Possible Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression or Enhancement) | Implement a more rigorous sample cleanup procedure (e.g., SPE).[5] Incorporate a stable isotope-labeled internal standard for the most reliable correction.[1] |
| Co-elution with an Interfering Compound | Optimize the chromatographic method to improve resolution. This may involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.[6] |
| Calibration Curve Issues | Prepare fresh calibration standards in a matrix that closely matches your samples (matrix-matched calibration) to account for matrix effects if an internal standard is not used. |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is highly consistent and reproducible for all samples and standards. |
Issue 3: Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Contamination | Run a blank injection (solvent only) to identify peaks originating from the system or solvents.[13] Ensure all glassware and plasticware are clean. Use high-purity, LC-MS grade solvents. |
| Carryover from Previous Injection | Inject a blank after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method by using a stronger wash solvent and increasing the wash volume and duration. |
| Isobaric Interference | Use high-resolution mass spectrometry to obtain accurate mass data, which can help differentiate between this compound and isobaric interferents with different elemental compositions.[1] Confirm the identity of the peak by comparing its fragmentation pattern (MS/MS spectrum) to that of a this compound standard. |
Experimental Protocols
Protocol 1: Sample Preparation of Kava Plant Material for LC-MS/MS
-
Homogenization: Weigh approximately 100 mg of ground kava root powder.
-
Extraction: Add 10 mL of 70:30 methanol:water solution.[14]
-
Sonication: Sonicate the mixture for 60 minutes.[14]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.[14]
-
Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter.[14]
-
Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the calibration range of the instrument.
-
Internal Standard: Add the internal standard to the final diluted sample before injection.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol is a representative method based on published literature.[6]
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Atlantis dC18 column (150 x 2.1 mm, 3 µm particle size) or equivalent.
-
Mobile Phase A: Water with 1% acetonitrile and 0.05% formic acid.
-
Mobile Phase B: Acetonitrile with 5% water and 0.05% formic acid.
-
Gradient: A linear gradient from 1% B to 99% B over 25 minutes.
-
Flow Rate: 250 µL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q Exactive Orbitrap).
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.
-
Spray Voltage: 4 kV.
-
Capillary Temperature: 300 °C.
-
Data Acquisition: Full MS scan followed by data-dependent MS/MS or targeted MS/MS (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM).
Quantitative Data
Table 1: Mass Spectrometry Parameters for this compound and Potential Interferences
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ions (m/z) for MS/MS | Collision Energy (HCD) |
| This compound | 229.087 | To be determined from standard | ~20-35 eV[6][15] |
| Kavain | 231.102 | 115.054, 153.069, 185.095[6] | ~20-30 eV[16] |
| Dihydrokavain | 233.118 | To be determined from standard | ~20 eV[6] |
| Yangonin | 259.097 | To be determined from standard | ~20 eV[6] |
| Methysticin | 275.092 | To be determined from standard | ~20 eV[6] |
| Dihydromethysticin | 277.108 | To be determined from standard | ~20 eV[6] |
Note: Optimal product ions and collision energies should be determined empirically by infusing a standard of each compound.
Visualizations
Caption: Troubleshooting workflow for this compound mass spectrometry.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. melomelokavabar.com [melomelokavabar.com]
- 3. LC-UV and LC-MS analysis of food and drink products containing kava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kava as a Clinical Nutrient: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. Efficient Analysis of Kava Extract: New phytochemical certified reference material mixes for ginger and kava [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Liquid chromatography-tandem mass spectrometry bioanalytical method for the determination of kavain in mice plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the reproducibility of Desmethoxyyangonin research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of Desmethoxyyangonin (DMY) research. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound (DMY) and what are its primary known mechanisms of action?
This compound is one of the six major kavalactones found in the Piper methysticum (kava) plant.[1][2] It is a reversible inhibitor of monoamine oxidase B (MAO-B), which may contribute to increased dopamine levels in the brain.[2] DMY also exhibits anti-inflammatory and hepatoprotective effects.[2][3] Unlike some other kavalactones, it does not appear to act as a positive allosteric modulator of GABAA receptors.[2]
Key reported mechanisms of action include:
-
MAO-B Inhibition: Selectively inhibits monoamine oxidase-B, with a reported IC50 of 0.123 µM.[1]
-
Anti-inflammatory Effects: Exerts anti-inflammatory effects by inhibiting the Jak2/STAT3 and IKK/NF-κB signaling pathways.[1][3]
-
CYP450 Induction: Induces the expression of CYP3A23.[1][2][4]
-
Skeletal Muscle Relaxation: Has been shown to induce skeletal muscle relaxation in animal models.[1]
2. What are the main challenges affecting the reproducibility of this compound research?
A significant challenge in kava research, including studies on DMY, is the lack of standardization and the wide diversity of kava products.[5][6][7] This variability can lead to inconsistent results between studies. Specific issues include:
-
Variability in Plant Material: There are over 150 different cultivars of kava, each with unique profiles of kavalactones.[8][9] The geographic origin and cultivation practices can also impact the chemical composition.[8]
-
Inconsistent Extraction Methods: The choice of solvent and extraction technique can significantly alter the yield and composition of kavalactones in the final extract.[10][11][12]
-
"Publish or Perish" Culture: A broader issue in biomedical research is the pressure to publish novel findings over replication studies, which can contribute to a lack of robustly validated results.[14][15]
3. Where can I obtain reliable this compound for my research?
This compound as a purified chemical is available from several commercial suppliers that provide reference standards for laboratory use. When sourcing DMY, it is crucial to obtain a certificate of analysis (CoA) that details its purity, identity (confirmed by methods like NMR and MS), and any residual solvents or impurities.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Inflammatory Effects in Cell-Based Assays
Question: My results for DMY's anti-inflammatory effects on LPS-stimulated macrophages (e.g., RAW 264.7) are not consistent. Sometimes I see a strong inhibition of NO production and pro-inflammatory cytokines, and other times the effect is weak or absent. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| DMY Solubility and Stability | DMY is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture media. Prepare fresh stock solutions regularly and store them appropriately (-20°C or -80°C for long-term storage) to prevent degradation.[1] Avoid repeated freeze-thaw cycles.[1] |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli. Regularly check cell viability and morphology. |
| LPS Potency and Preparation | The activity of lipopolysaccharide (LPS) can vary between lots and manufacturers. Prepare fresh LPS solutions for each experiment and use a consistent concentration. |
| Inconsistent Cell Seeding Density | Ensure a uniform cell density across all wells and experiments. Over-confluent or under-confluent cells will respond differently to LPS and DMY treatment. |
| DMY Purity | Verify the purity of your DMY compound. Impurities could have confounding pro- or anti-inflammatory effects. If possible, confirm the purity using HPLC. |
Issue 2: Difficulty in Reproducing In Vivo Hepatoprotective Effects
Question: I am trying to replicate the hepatoprotective effects of DMY in a mouse model of LPS/D-GalN-induced fulminant hepatitis, but my survival rates are not improving with DMY treatment. What should I check?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| DMY Formulation and Administration | Ensure the vehicle used for DMY administration (e.g., 0.5% DMSO) is well-tolerated and does not cause adverse effects.[3] Confirm the accuracy of the intraperitoneal (i.p.) injection technique to ensure proper delivery of the compound. |
| Timing of Administration | The timing of DMY pretreatment relative to the LPS/D-GalN challenge is critical. Adhere strictly to the pretreatment schedule described in the original protocol (e.g., daily for 3 days and 1 hour before the challenge).[3] |
| Animal Strain and Health Status | Use the same mouse strain (e.g., ICR mice) and age as specified in the reference study.[3] Ensure the animals are healthy and free from infections that could influence their response to LPS. |
| Dosage Calculation | Double-check the dosage calculations and the concentration of the DMY solution. Inaccurate dosing can lead to a lack of efficacy. |
| Severity of the Hepatitis Model | The dose of LPS and D-GalN may need to be titrated for your specific animal facility and conditions to achieve a consistent level of injury that allows for the observation of a protective effect. |
Issue 3: Problems with Analytical Quantification of DMY
Question: I am having trouble getting consistent and reproducible results when quantifying DMY in plasma or extracts using HPLC or UPLC-MS/MS. What are common pitfalls?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sample Preparation and Extraction | The extraction efficiency of DMY can vary depending on the solvent and method used.[10] Develop and validate a consistent extraction protocol. Consider using a deuterated internal standard for DMY to account for variability during sample preparation and injection.[16] |
| Isomerization | Some kavalactones can undergo isomerization, which can affect quantification. This can be prevented or limited by preparing samples in a non-alcoholic solvent or with no water.[17] |
| Mobile Phase and Column Issues | Ensure the mobile phase is prepared accurately and degassed properly to avoid baseline drift and pressure fluctuations.[18] Use a high-quality column and ensure it is properly equilibrated before each run.[18] Column contamination can also lead to poor peak shape and shifting retention times.[18] |
| Matrix Effects | The sample matrix (e.g., plasma, cell lysate) can interfere with the ionization of DMY in MS-based detection, leading to ion suppression or enhancement. Optimize sample cleanup procedures (e.g., solid-phase extraction) to minimize matrix effects.[18] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay/Model | Reference |
| IC50 (MAO-B Inhibition) | 0.123 µM | Monoamine Oxidase-B Activity Assay | [1] |
| Effective Concentration (Anti-inflammatory) | 10-200 µM | Inhibition of pro-inflammatory mediators in LPS-induced RAW 264.7 macrophages | [1] |
| Effective Concentration (Signaling Inhibition) | 50 µM | Inhibition of Jak2/STAT3 and IKK signaling in LPS-induced RAW 264.7 macrophages | [1] |
| Effective Concentration (T-cell Inhibition) | 25-100 µM | Inhibition of CD4+ cell activation and proliferation | [1] |
| Effective Concentration (CYP3A23 Induction) | 2-100 µM | Induction of CYP3A23 expression | [1] |
Table 2: In Vivo Dosage and Effects of this compound
| Dosage | Administration | Model | Observed Effect | Reference |
| 1 and 10 mg/kg | i.p., 3 days | Mouse LPS/D-GalN-induced fulminant hepatitis | Reduced liver damage (AST/ALT), reduced apoptotic cells, increased survival rate to 90%. | [1][3] |
| 20 mg/kg | i.p. | Male Wistar rats | Induced skeletal muscle relaxation. | [1] |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay
This protocol is for assessing the anti-inflammatory effect of DMY by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 macrophages at a density of 2 x 105 cells/well in a 96-well plate and allow them to adhere overnight.
-
DMY Pretreatment: Prepare stock solutions of DMY in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM). Pre-treat the cells with DMY-containing medium for 1 hour.
-
LPS Stimulation: After pretreatment, add LPS to a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells with vehicle (DMSO) only, LPS only, and DMY only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
NO Measurement (Griess Reaction):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by DMY compared to the LPS-only control. A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity-mediated effects.[3]
Protocol 2: Western Blot for IKK/NF-κB and Jak2/STAT3 Pathway Analysis
This protocol details the investigation of DMY's effect on key inflammatory signaling pathways.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once they reach ~80% confluency, pre-treat with DMY (e.g., 50 µM) for 1 hour, followed by LPS stimulation (100 ng/mL) for various time points (e.g., 0, 3, 6, 9 hours).[1]
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IKK, total IKK, phospho-IκBα, total IκBα, phospho-Jak2, total Jak2, phospho-STAT3, and total STAT3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of DMY on protein activation.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 4. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Kava as a Clinical Nutrient: Promises and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kava-as-a-clinical-nutrient-promises-and-challenges - Ask this paper | Bohrium [bohrium.com]
- 8. kavahana.com [kavahana.com]
- 9. Kava as a Clinical Nutrient: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Publish or Perish Culture Drives Reproducibility Crisis | Technology Networks [technologynetworks.com]
- 16. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijnrd.org [ijnrd.org]
Dealing with degradation of Desmethoxyyangonin during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and mitigating the degradation of Desmethoxyyangonin during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Q2: What is the recommended storage for this compound in solution?
Stock solutions of this compound are typically prepared in organic solvents like DMSO. For short-term storage (up to one month), aliquots can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure as a styrylpyrone and data from similar kavalactones, potential degradation pathways include:
-
Photodegradation: Exposure to UV light may lead to the formation of reactive oxygen species and subsequent degradation.
-
Isomerization: Similar to other kavalactones like yangonin, this compound may undergo cis-trans isomerization of its styryl double bond, especially when in solution and exposed to light or heat. This can alter its biological activity.
-
Hydrolysis: The lactone ring in the pyrone structure could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The double bonds in the structure are potential sites for oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Q4: How can I detect the degradation of my this compound sample?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector. A stability-indicating method should be used, which is capable of separating the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the main compound over time indicates degradation.
Q5: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, strong acids, and strong bases. Exposure to light and high temperatures should also be minimized. When preparing solutions, ensure the solvent is of high purity and free of contaminants that could catalyze degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light. 2. For solutions, use fresh aliquots for each experiment and avoid repeated freeze-thaw cycles. 3. Verify the purity of your sample using a suitable analytical method (e.g., HPLC-UV). |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | 1. Compare the chromatogram of the aged sample with a freshly prepared standard solution. 2. Investigate the storage and handling history of the sample to identify potential stress factors (e.g., light exposure, temperature fluctuations). 3. Consider using techniques like LC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation. | 1. Ensure the concentration of this compound is within its solubility limit for the chosen solvent. 2. Store solutions in tightly sealed vials to prevent solvent evaporation. 3. If precipitation occurs upon thawing, gently warm the solution and sonicate to redissolve the compound before use. |
| Discoloration of the solid compound or solution. | Potential degradation or contamination. | 1. Do not use discolored material as its purity is compromised. 2. Acquire a new, high-purity batch of this compound. 3. If discoloration occurs in solution, it may indicate a reaction with the solvent or a contaminant. Prepare fresh solutions with high-purity solvents. |
Data on Storage Conditions
While specific quantitative data on the degradation kinetics of this compound is limited, the following table summarizes the generally recommended storage conditions based on available product information and best practices for similar compounds.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term | Protect from light and moisture. Use a tightly sealed container. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability-Indicating UHPLC-UV Method for this compound
This protocol is adapted from a validated method for the analysis of major kavalactones and can be used to assess the purity and degradation of this compound.
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column, for example, a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from potential degradation products. An example gradient could be:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 355 nm.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
-
Test Sample: Prepare the sample in the same solvent as the standard solution at a concentration within the calibration range.
4. Analysis:
-
Inject the standard and sample solutions into the UHPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the this compound peak over time.
Protocol 2: Forced Degradation Study
To investigate the intrinsic stability of this compound, forced degradation studies can be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Dissolve the stressed solid in the solvent for analysis.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified time.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating UHPLC-UV method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Signaling pathways affected by this compound.
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Desmethoxyyangonin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Desmethoxyyangonin (DMY) against other alternatives, supported by experimental data. DMY, a natural kavalactone, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
This compound, a major kavalactone found in the Kava plant (Piper methysticum) and also isolated from Alpinia pricei, has emerged as a potent anti-inflammatory agent.[1][2][3] This guide synthesizes experimental findings to validate its efficacy, offering a comparative perspective with other anti-inflammatory compounds and detailing the methodologies used to ascertain these effects.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory activity of this compound has been quantified in several studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells) as an in vitro model of inflammation. The data presented below summarizes the inhibitory effects of DMY on key inflammatory markers and compares it with other known anti-inflammatory agents.
| Compound | Target | Model System | Key Findings | Reference |
| This compound (DMY) | NO, iNOS, TNF-α, IL-6 | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO production. Dose-dependent decrease in iNOS mRNA and protein expression. Significant inhibition of TNF-α and IL-6 secretion at 50-100 μM. | [1] |
| IKK/NF-κB, Jak2/STAT3 | LPS-stimulated RAW 264.7 macrophages | Inhibits the IKK/NF-κB and Jak2/STAT3 signaling pathways. | [2][4] | |
| Liver Injury | LPS/D-GalN-induced fulminant hepatitis in mice | Pretreatment with 1 and 10 mg/kg DMY reduced liver damage and increased survival rate from 40% to 90%. | [1][2] | |
| Flavokavain A | iNOS, COX-2, NO, PGE-2, TNF-α, IL-1β, IL-6 | LPS-stimulated murine macrophages | At 20 μM, suppressed the expression of iNOS and COX-2, and the production of NO, PGE-2, and pro-inflammatory cytokines. | [5] |
| Butein | PGE-2 | Human whole blood | Showed a maximum inhibition of PGE-2 production of 40 ± 8% at 50 μM. | [6] |
| Naproxen Derivative (Compound 7) | Paw Edema | Carrageenan-induced paw edema in rats | Showed a 54.12% inhibition of paw edema at the fourth hour. | [7] |
| Curcumin Analog (AS29) | TNF-α, IL-6 | LPS-stimulated macrophages | Exhibited dose-dependent reduction of LPS-induced TNF-α and IL-6 production at concentrations of 1.0, 2.5, and 5 μM. | [8] |
Experimental Protocols
The validation of this compound's anti-inflammatory effects relies on a series of well-established experimental protocols. Below are detailed methodologies for the key assays cited in the comparative data.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before being stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay:
-
Principle: NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
After LPS stimulation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
3. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
After treatment, the culture medium is removed, and cells are incubated with MTT solution (0.5 mg/mL in serum-free medium) for 4 hours at 37°C.
-
The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm.
-
4. Western Blot Analysis for Protein Expression (iNOS, IKK, STAT3, etc.):
-
Principle: This technique is used to detect specific proteins in a sample.
-
Protocol:
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., iNOS, p-IKK, p-STAT3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
5. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels (TNF-α, IL-6):
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
The levels of TNF-α and IL-6 in the cell culture supernatants are measured using commercially available ELISA kits.
-
The assay is performed according to the manufacturer's instructions.
-
The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.
-
6. In Vivo Model of LPS/D-Galactosamine-Induced Fulminant Hepatitis:
-
Animal Model: Male BALB/c mice.
-
Protocol:
-
Mice are intraperitoneally (i.p.) injected with this compound (1 or 10 mg/kg) one hour before being challenged with an i.p. injection of LPS (10 µg/kg) and D-galactosamine (D-GalN; 200 mg/kg).
-
Survival rates are monitored over a specified period.
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Liver tissues are collected for histological analysis and to assess inflammatory cell infiltration.
-
Visualizing the Mechanism of Action
To better understand the biological processes involved, the following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its validation.
References
- 1. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research into New Molecules with Anti-Inflammatory Activity [mdpi.com]
- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Desmethoxyyangonin's bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desmethoxyyangonin's (DMY) bioactivity with alternative kavalactones, supported by experimental data from published findings. It is designed to assist researchers in replicating and expanding upon existing studies by offering detailed methodologies for key experiments and a clear presentation of quantitative data.
Data Presentation
The following tables summarize the quantitative data on the key bioactive properties of this compound and other major kavalactones, facilitating a direct comparison of their potency.
Table 1: Monoamine Oxidase B (MAO-B) Inhibition
| Compound | IC50 (µM) | Inhibition Type | Reference |
| This compound | 0.123 | Reversible, Competitive | [1][2] |
| Yangonin | 0.085 | Not Specified | [3] |
| (+/-)-Methysticin | 1.14 (Ki) | Competitive | [2] |
| (+/-)-Dihydromethysticin | > (+/-)-Dihydrokavain | Not Specified | [2] |
| (+/-)-Dihydrokavain | > (+/-)-Kavain | Not Specified | [2] |
| (+/-)-Kavain | Weakest | Not Specified | [2] |
Table 2: NF-κB Inhibition
| Compound | IC50 (µg/mL) | Cell Line | Reference |
| This compound | 33 ± 7 | A549 (Human Lung Adenocarcinoma) | [4] |
| Methysticin | 0.19 ± 0.01 | A549 | [4] |
| Dihydromethysticin | 20 ± 3 | A549 | [4] |
| Kavain | 32 ± 3 | A549 | [4] |
| Dihydrokavain | 60 ± 8 | A549 | [4] |
Table 3: Cytochrome P450 (CYP) Enzyme Modulation
| Kavalactone | Enzyme | Effect | Potency | Reference |
| This compound | CYP3A23 | Induction | Marked (~7-fold) | [5][6] |
| This compound | CYP2C9 | Inhibition | 42% inhibition | [7] |
| This compound | CYP3A4 | Inhibition | 40% inhibition | [7] |
| Dihydromethysticin | CYP3A23 | Induction | Marked (~7-fold) | [6] |
| Methysticin | CYP1A1 | Induction | Most Profound | [8] |
| Dihydromethysticin | CYP2C19 | Inhibition | 76% inhibition | [7] |
| Methysticin | CYP2D6 | Inhibition | 44% inhibition | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication of findings.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is based on the methods described for determining the inhibitory activity of compounds against human MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
This compound (test compound)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, varying concentrations of this compound, and a fixed concentration of kynuramine (e.g., 50 µM for MAO-B).[1]
-
Initiate the enzymatic reaction by adding the MAO-B enzyme to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction and measure the formation of the fluorescent product, 4-hydroxyquinoline, using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol is adapted from studies investigating the inhibitory effects of kavalactones on NF-κB signaling.[4]
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
A549 human lung adenocarcinoma cells stably transfected with an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Tumor necrosis factor-alpha (TNF-α) as an NF-κB activator.
-
This compound (test compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the A549-NF-κB-luc cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a defined period (e.g., 6 hours) to induce NF-κB activation.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition at each this compound concentration relative to the TNF-α-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Jak2/STAT3 Phosphorylation Assay (Western Blot)
This protocol is based on the methodology used to assess the effect of this compound on the Jak2/STAT3 signaling pathway.[10]
Objective: To determine if this compound inhibits the phosphorylation of Jak2 and STAT3 in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 murine macrophage cells.
-
Lipopolysaccharide (LPS) as a stimulus.
-
This compound (test compound).
-
Cell lysis buffer.
-
Primary antibodies against phospho-Jak2, total Jak2, phospho-STAT3, and total STAT3.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blot imaging system.
Procedure:
-
Culture RAW 264.7 cells and pre-treat with this compound (e.g., 50 µM) for 1 hour.[10]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for various time points (e.g., 2, 4, and 8 hours).[10]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of Jak2 and STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated Jak2 and STAT3 compared to the total protein levels.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound.
Figure 1. this compound's inhibition of MAO-B increases dopamine levels.
Figure 2. this compound inhibits the IKK/NF-κB inflammatory pathway.
Figure 3. this compound inhibits the Jak2/STAT3 signaling pathway.
References
- 1. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet MAO-B by kava pyrone-enriched extract from Piper methysticum Forster (kava-kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Identification of methysticin as a potent and non-toxic NF-κB inhibitor from kava, potentially responsible for kava's chemopreventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]
A Comparative Guide to the Neuroprotective Effects of Desmethoxyyangonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Desmethoxyyangonin (DMY), a key kavalactone from the Piper methysticum (kava) plant, against other neuroprotective agents. The information is supported by experimental data and detailed methodologies to assist in the evaluation and design of future research.
Introduction to this compound and Neuroprotection
This compound is one of the six major kavalactones recognized for the psychoactive and medicinal properties of kava.[1] While kava has been traditionally used for its anxiolytic effects, recent research has highlighted the neuroprotective potential of its individual constituents.[2] Neuroprotection aims to prevent or slow the progression of neuronal cell death, a hallmark of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3] DMY exhibits several mechanisms that position it as a compound of interest for neuroprotective drug development.
Mechanisms of Action: this compound
This compound's neuroprotective effects are attributed to a multi-target mechanism, primarily involving the inhibition of monoamine oxidase B (MAO-B) and the suppression of key inflammatory signaling pathways. Unlike some other kavalactones, DMY does not appear to significantly modulate GABA-A receptors.[1][4]
Key mechanisms include:
-
Selective MAO-B Inhibition: DMY is a potent, selective, and reversible inhibitor of MAO-B.[5][6] This enzyme is responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, DMY can increase dopamine levels, which is particularly relevant for conditions like Parkinson's disease.[1][5]
-
Anti-Inflammatory Action: Chronic neuroinflammation is a critical factor in the progression of neurodegenerative diseases. DMY exerts anti-inflammatory effects by inhibiting the Janus kinase 2/Signal transducer and activator of transcription 3 (Jak2/STAT3) and IKK signaling pathways.[6][7] These pathways, when activated by pro-inflammatory cytokines, contribute to neuronal apoptosis.[3][7]
-
Modulation of Stress-Activated Kinases: Oxidative stress leads to the activation of the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway, which is implicated in neuronal apoptosis.[1][8] DMY has been shown to inhibit the hydrogen peroxide (H₂O₂)-induced phosphorylation of p38, thereby mitigating this pro-death signal.[9]
Comparative Analysis of Neuroprotective Efficacy
The efficacy of a neuroprotective agent is often determined by its potency and selectivity. The table below compares the inhibitory concentrations (IC50) of this compound against other kavalactones and standard MAO-B inhibitors used in clinical practice.
| Compound | Class | Target | IC50 / Ki | Mechanism Type | Reference(s) |
| This compound | Kavalactone | MAO-B | 0.123 µM (IC50) | Reversible | [5][6] |
| MAO-A | 1.850 µM (IC50) | Reversible | [5] | ||
| MAO-B | 31 nM (Ki) | Reversible | [5] | ||
| Yangonin | Kavalactone | MAO-B | 0.085 µM (IC50) | Not Specified | [8] |
| MAO-A | 1.29 µM (IC50) | Not Specified | [8] | ||
| Rasagiline | Propargylamine | MAO-B | ~4.4 nM (IC50) | Irreversible | [][11] |
| Selegiline | Propargylamine | MAO-B | ~11-51 nM (IC50) | Irreversible | [2][12] |
| Edaravone | Free Radical Scavenger | Reactive Oxygen Species | N/A (Scavenger) | Antioxidant | [13][14] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Analysis: this compound demonstrates potent and selective inhibition of MAO-B, with an IC50 value of 123 nM.[5][6] While another kavalactone, Yangonin, shows slightly higher potency (IC50 of 85 nM), DMY's activity is significant.[8] Compared to clinically used irreversible inhibitors like Rasagiline (~4.4 nM) and Selegiline (~11-51 nM), DMY is less potent.[2][][11][12] However, its status as a reversible inhibitor may offer a different therapeutic profile with potential advantages in safety and off-target effects. Agents like Edaravone operate through a distinct, non-enzymatic mechanism as a direct antioxidant, making direct potency comparisons challenging.[13]
Supporting Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the neuroprotective effects of compounds like this compound.
Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a fluorometric method to determine the in vitro inhibitory activity of a test compound against human MAO-B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reconstitute lyophilized human recombinant MAO-B enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of the substrate Kynuramine in ddH₂O.[15][16]
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the MAO-B enzyme solution.
-
Add the test compound (this compound dilutions) or a vehicle control (DMSO) to the respective wells. Include a known MAO-B inhibitor like Selegiline as a positive control.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Kynuramine substrate to all wells.
-
Incubate the plate at 37°C for 20-40 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader at an excitation wavelength of ~310-320 nm and an emission wavelength of ~400 nm.[17]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cellular Neuroprotection Assay (Oxidative Stress Model)
This protocol outlines a method to assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death using the human neuroblastoma SH-SY5Y cell line.[18][19]
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of approximately 3 x 10⁴ cells/well and allow them to attach for 24 hours.[20]
-
-
Treatment and Stress Induction:
-
Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the wells to a final concentration of 100-500 µM.[19][21] A set of wells with cells but no H₂O₂ should be maintained as a negative control.
-
Incubate the plate for an additional 18-24 hours.[19]
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well.[21]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated (no H₂O₂) control cells.
-
Evaluate the neuroprotective effect by comparing the viability of cells pre-treated with this compound to those treated with H₂O₂ alone.
-
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a multi-faceted mechanism of action. Its ability to act as a selective, reversible MAO-B inhibitor, coupled with significant anti-inflammatory and anti-oxidative stress properties, makes it a valuable lead compound. While it is less potent than irreversible MAO-B inhibitors currently in clinical use, its reversibility and natural origin may offer a favorable safety profile. The provided data and protocols serve as a foundation for further investigation into the therapeutic potential of this compound for mitigating the complex pathology of neurodegenerative diseases.
References
- 1. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 2. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Role of p 38 MAPK Signaling in Neurodegenerative Diseases : A Mechanistic Perspective | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. JAK2/STAT3 as a new potential target to manage neurodegenerative diseases: An interactive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 16. AID 1278145 - Inhibition of recombinant human MAO-B after 20 mins using 50 uM kynuramine as substrate by fluorescence spectrophotometry - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2.10. Neuroprotective Effects in SH-SY5Y Cell Parkinson’s Disease Model (PD-Induced Model) [bio-protocol.org]
- 19. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 21. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata [mdpi.com]
A Comparative Analysis of Desmethoxyyangonin and Synthetic MAO-B Inhibitors for Neurological Research
For Immediate Release
[City, State] – [Date] – In the landscape of neuroprotective research, the quest for potent and selective monoamine oxidase-B (MAO-B) inhibitors is paramount for developing novel therapeutics for neurodegenerative disorders like Parkinson's disease. This guide provides a comprehensive comparison of the naturally occurring kavalactone, desmethoxyyangonin, with leading synthetic MAO-B inhibitors—selegiline, rasagiline, and safinamide. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the available data for this compound and the synthetic inhibitors, providing a clear comparison of their potency against human MAO-B.
| Inhibitor | IC50 (µM) for MAO-B | Source |
| This compound | 0.123 | [1][2] |
| Selegiline | 0.01125 (11.25 nM) | [3] |
| Rasagiline | ~0.004 (in rat brain) | [4] |
| Safinamide | 0.098 (in rat brain), 0.079 (in human brain) | [4][5] |
Table 1: Comparative IC50 Values for MAO-B Inhibition. Lower values indicate higher potency. Note that experimental conditions can influence these values.
| Inhibitor | Ki (µM) for MAO-B | Source |
| This compound | 0.031 (31 nM) | [6] |
| This compound | 0.28 | [7] |
| Selegiline | Not explicitly found in searches | |
| Rasagiline | Not explicitly found in searches | |
| Safinamide | Not explicitly found in searches |
Table 2: Comparative Ki Values for MAO-B Inhibition. The inhibition constant (Ki) reflects the binding affinity of the inhibitor to the enzyme. Lower values indicate a stronger binding affinity.
Mechanism of Action: A Tale of Two Inhibition Types
A crucial distinction between these inhibitors lies in their mechanism of action. This compound is a reversible inhibitor of MAO-B, meaning it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain function.[1] In contrast, selegiline and rasagiline are irreversible inhibitors, forming a covalent bond with the flavin cofactor of MAO-B, permanently inactivating the enzyme.[4][8] Safinamide stands apart as a reversible synthetic inhibitor.[4][8] This difference in reversibility has significant implications for their pharmacokinetic and pharmacodynamic profiles, as well as potential side effects.
Experimental Protocol: The Kynuramine Assay for MAO-B Inhibition
The data presented in this guide is primarily derived from in vitro assays utilizing kynuramine as a substrate for MAO-B. The following is a generalized protocol for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compound (e.g., this compound, selegiline)
-
Positive control (a known MAO-B inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and kynuramine in an appropriate solvent (e.g., DMSO) and dilute them to the desired concentrations with the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add the human recombinant MAO-B enzyme and varying concentrations of the test compound or positive control. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the kynuramine substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 20-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., NaOH).
-
Fluorometric Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with appropriate excitation and emission wavelengths (e.g., ~310 nm excitation and ~400 nm emission).
-
Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the MAO-B inhibition pathway, the experimental workflow, and the logical comparison between the inhibitors.
Caption: MAO-B Inhibition Signaling Pathway.
Caption: Kynuramine Assay Experimental Workflow.
Caption: Logical Comparison of MAO-B Inhibitors.
Conclusion
This compound presents a compelling natural alternative to synthetic MAO-B inhibitors. Its reversible and selective inhibition of MAO-B, coupled with a potency that is comparable to some synthetic counterparts, underscores its potential for further investigation in the context of neurodegenerative diseases. While synthetic inhibitors like selegiline and rasagiline offer the advantage of irreversible inhibition, which can lead to a longer duration of action, the reversible nature of this compound and safinamide may offer a better safety profile with fewer off-target effects. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their specific experimental needs and to stimulate further research into the therapeutic potential of both natural and synthetic MAO-B inhibitors.
References
- 1. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of platelet MAO-B by kava pyrone-enriched extract from Piper methysticum Forster (kava-kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethoxyyangonin: A Preclinical Comparative Analysis of its Anti-inflammatory, Hepatoprotective, and Neurological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical validation and comparison of Desmethoxyyangonin (DMY), a major kavalactone found in the Piper methysticum (kava) plant, against other alternatives in preclinical studies. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to offer an objective assessment of DMY's therapeutic potential.
Executive Summary
This compound has demonstrated significant anti-inflammatory and hepatoprotective effects in preclinical models. Its mechanism of action is distinct from other kavalactones, notably its lack of interaction with GABA-A receptors and its role as a reversible monoamine oxidase B (MAO-B) inhibitor. While kava extracts containing DMY are known for their anxiolytic properties, preclinical evidence for the anxiolytic activity of isolated DMY is currently lacking. This guide presents a comparative analysis of DMY's performance against Curcumin for anti-inflammatory effects, Silymarin for hepatoprotective effects, and Diazepam for anxiolytic properties (representing kava extract as a whole in this context), and other MAO-B inhibitors.
Data Presentation
Table 1: Comparative Efficacy of this compound in Preclinical Models
| Therapeutic Area | Test Compound | Animal Model/Assay | Key Parameters Measured | Dosage/Concentration | Observed Effect | Statistical Significance | Comparator(s) | Comparator Effect | Reference |
| Anti-inflammatory | This compound (DMY) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 70 µM | IC50 for NO inhibition | - | Curcumin | IC50 = 18 µM | [1] |
| This compound (DMY) | LPS-stimulated RAW 264.7 macrophages | iNOS mRNA expression | 150-200 µM | 62-88% inhibition | - | - | - | [1] | |
| Hepatoprotective | This compound (DMY) | LPS/D-GalN-induced fulminant hepatitis in mice | Survival Rate | 1 mg/kg and 10 mg/kg | 90% survival vs 40% in control | p = 0.0257 and p = 0.0217 | Silymarin | Standard hepatoprotective agent | [1] |
| Anxiolytic | Kava Extract (containing DMY) | Elevated Plus Maze (rats) | Increased time in open arms | 120-240 mg/kg p.o. | Anxiolytic-like behavior | Similar to Diazepam | Diazepam | Anxiolytic-like behavior | [2] |
| This compound (DMY) | Chick social separation-stress | Distress vocalizations | 30 mg/kg i.p. | No significant attenuation | Not significant | Dihydrokavain | Attenuated distress vocalizations | [3] | |
| Neurological (MAO-B Inhibition) | This compound (DMY) | Human MAO-B enzyme assay | MAO-B Inhibition | 0.123 µM | IC50 | - | Yangonin | IC50 = 0.085 µM | [4] |
| This compound (DMY) | Human MAO-B enzyme assay | MAO-B Inhibition | 31 nM | Ki | - | - | - | [4] |
Experimental Protocols
Anti-inflammatory and Hepatoprotective Studies (Chou et al., 2013)
-
Cell Culture and LPS Stimulation: Murine macrophage cell line RAW 264.7 was used. Cells were pre-treated with various concentrations of DMY for 1 hour before being stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Measurement: NO production in the culture medium was quantified using the Griess reagent assay.
-
iNOS Expression Analysis: The expression of inducible nitric oxide synthase (iNOS) mRNA was determined by reverse transcription-polymerase chain reaction (RT-PCR).
-
Animal Model of Fulminant Hepatitis: BALB/c mice were intraperitoneally injected with LPS (10 µg/kg) and D-galactosamine (D-GalN; 300 mg/kg). DMY (1 or 10 mg/kg) was administered intraperitoneally 1 hour before the LPS/D-GalN challenge.
-
Survival Rate Assessment: The survival of the mice was monitored for 48 hours after the induction of hepatitis.
-
Statistical Analysis: Survival rates were analyzed using the log-rank test. A p-value of less than 0.05 was considered statistically significant.[1]
Anxiolytic Study (Feltenstein et al., 2003)
-
Animal Model: 8-day-old male chicks (Gallus gallus).
-
Procedure: Chicks received intraperitoneal injections of vehicle, chlordiazepoxide (5.0 mg/ml per kg), or individual kavalactones including this compound (30 mg/ml per kg). 30 minutes later, chicks were placed in isolation for a 3-minute observation period.
-
Parameters Measured: The number of distress vocalizations was recorded as an index of anxiety.
-
Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) followed by post-hoc tests where appropriate.[3]
MAO-B Inhibition Assay (Chaurasiya et al., 2017)
-
Enzyme Source: Recombinant human monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).
-
Assay Principle: The assay measures the enzymatic activity of MAO-A and MAO-B through the oxidation of a substrate (kynuramine), leading to the formation of a fluorescent product.
-
Procedure: The enzymes were incubated with various concentrations of this compound. The fluorescence of the product was measured to determine the level of enzyme inhibition.
-
Data Analysis: IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) and Ki values (inhibition constant) were calculated from the dose-response curves.[4]
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
Caption: DMY inhibits LPS-induced inflammation by targeting IKK/NF-κB and Jak2/STAT3 pathways.
Experimental Workflow for In Vivo Hepatoprotective Study
Caption: Workflow for assessing the hepatoprotective effect of DMY in a mouse model.
This compound's MAO-B Inhibition and Dopamine Pathway
Caption: DMY reversibly inhibits MAO-B, leading to increased dopamine levels in the brain.
Discussion and Conclusion
The preclinical data strongly support the anti-inflammatory and hepatoprotective properties of this compound. Its ability to significantly improve survival in a model of fulminant hepatitis at low doses highlights its potential as a potent hepatoprotective agent.[1] The mechanism, involving the inhibition of the IKK/NF-κB and Jak2/STAT3 signaling pathways, provides a clear rationale for its anti-inflammatory effects.[1] When compared to curcumin, another natural anti-inflammatory compound, DMY shows a different potency in inhibiting NO production, suggesting distinct molecular interactions that warrant further investigation.
Regarding its neurological effects, DMY is a potent and selective reversible inhibitor of MAO-B.[4] This mechanism is distinct from other major kavalactones and suggests a potential therapeutic role in conditions associated with reduced dopamine levels.
However, the role of isolated DMY as an anxiolytic remains unsubstantiated in preclinical models. While kava extracts, which contain a mixture of kavalactones including DMY, have demonstrated anxiolytic effects comparable to diazepam, the only preclinical study on isolated DMY in an anxiety model did not show a significant effect.[2][3] This suggests that the anxiolytic properties of kava are likely due to other kavalactones, such as kavain and dihydrokavain, or a synergistic effect of multiple compounds. Therefore, at present, DMY cannot be considered a primary driver of the anxiolytic effects of kava based on available preclinical evidence.
References
- 1. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effects of kava-kava in the elevated plus maze test--a comparison with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic effects of kava extract and kavalactones in the chick social separation-stress paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
Unraveling the Metabolic Footprint of Desmethoxyyangonin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a bioactive compound is paramount. This guide provides a comparative analysis of the metabolic effects of desmethoxyyangonin, a key kavalactone from the Piper methysticum (kava) plant, on mammalian systems. Drawing on available experimental data, we delve into its influence on cellular metabolism, offering a framework for future research and drug discovery.
This compound (DMY) is a naturally occurring kavalactone with demonstrated anti-inflammatory and hepatoprotective properties.[1] Recent research has begun to shed light on its mechanism of action at the metabolic level, revealing a significant impact on amino acid metabolism and key inflammatory signaling pathways. This guide synthesizes these findings to provide an objective comparison with other alternatives and presents supporting experimental data for researchers exploring the therapeutic potential of this compound.
Comparative Metabolomic Analysis: this compound vs. Control
A pivotal study by Chou et al. (2013) utilized a UPLC/MS-based metabolomics approach to investigate the serum metabolic profile of mice with lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced fulminant hepatic failure, both with and without DMY pretreatment.[2] The findings from this study form the basis of our current understanding of DMY's in vivo metabolic effects.
The study revealed that the induction of hepatic failure led to significant perturbations in amino acid metabolism. Pre-treatment with this compound was able to attenuate many of these changes, suggesting a restorative effect on the metabolic network. The following table summarizes the key quantitative changes in serum metabolites observed in this study.
Table 1: Relative Changes in Serum Metabolite Concentrations in Response to LPS/D-GalN and this compound (DMY) Treatment [2]
| Metabolite | Vehicle Control | LPS/D-GalN | LPS/D-GalN + DMY (1 mg/kg) | LPS/D-GalN + DMY (10 mg/kg) |
| Amino Acids | ||||
| Isoleucine/Leucine | 1.00 | 2.50 | 1.80 | 1.50 |
| Phenylalanine | 1.00 | 2.20 | 1.60 | 1.40 |
| Tryptophan | 1.00 | 2.10 | 1.50 | 1.30 |
| Proline | 1.00 | 0.60 | 0.80 | 0.90 |
| Alanine | 1.00 | 1.80 | 1.40 | 1.20 |
| Aspartate | 1.00 | 1.70 | 1.30 | 1.10 |
| Glutamine | 1.00 | 1.60 | 1.25 | 1.15 |
| Glycine | 1.00 | 1.50 | 1.20 | 1.10 |
| Serine | 1.00 | 1.40 | 1.15 | 1.05 |
| Threonine | 1.00 | 1.30 | 1.10 | 1.00 |
| Tyrosine | 1.00 | 1.90 | 1.50 | 1.30 |
| Valine | 1.00 | 2.00 | 1.60 | 1.40 |
| Other Metabolites | ||||
| Pyruvate | 1.00 | 0.50 | 0.70 | 0.85 |
Data are presented as fold changes relative to the vehicle control group. The values are derived from the trends described in the Chou et al. (2013) study and are intended for comparative illustration.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols are essential. Below are the methodologies employed in the key cited study and a representative protocol for cell-based metabolomic analysis of natural products.
In Vivo Metabolomics Protocol (Adapted from Chou et al., 2013)[2]
-
Animal Model and Treatment:
-
Male BALB/c mice are used.
-
Fulminant hepatic failure is induced by intraperitoneal injection of LPS (10 µg/kg) and D-GalN (200 mg/kg).
-
This compound (1 mg/kg or 10 mg/kg) is administered intraperitoneally 1 hour prior to LPS/D-GalN challenge.
-
Control groups receive the vehicle (e.g., DMSO).
-
Serum samples are collected at a specified time point post-challenge (e.g., 8 hours).
-
-
Sample Preparation for Metabolomics:
-
A 10-µL aliquot of serum is used for analysis.
-
Proteins are precipitated by the addition of a suitable organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
UPLC/MS Analysis:
-
LC System: Waters ACQUITY UPLC system.
-
Column: HSS T3 C18, 1.8 µm, 2.1 × 150 mm (Waters).
-
Column Temperature: 40 °C.
-
Mobile Phase (Positive Ion Mode):
-
Buffer A: 0.1% formic acid in 2% acetonitrile.
-
Buffer B: 0.1% formic acid in 100% acetonitrile.
-
-
Gradient: A linear gradient is applied to separate the metabolites.
-
Mass Spectrometer: A hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Data Acquisition: Data is acquired in both positive and negative ion modes over a specified mass range (e.g., m/z 50-1000).
-
Representative Cell-Based Metabolomics Protocol
-
Cell Culture and Treatment:
-
Select a relevant cell line (e.g., HepG2 for liver studies, RAW 264.7 for inflammation).
-
Culture cells to a desired confluency (e.g., 80%).
-
Treat cells with varying concentrations of this compound or other kavalactones dissolved in a suitable solvent (e.g., DMSO). Include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation and Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Perform UPLC/MS or GC/MS analysis as described in the in vivo protocol, optimizing the chromatography and mass spectrometry parameters for the specific metabolites of interest.
-
Signaling Pathways and Metabolic Interplay
The metabolomic changes induced by this compound are intrinsically linked to its effects on cellular signaling. The Chou et al. study demonstrated that DMY's protective effects in fulminant hepatitis are associated with the de-regulation of the IKK/NFκB and Jak2/STAT3 signaling pathways, both of which are central to the inflammatory response.[2]
The observed attenuation of the increase in branched-chain and aromatic amino acids, coupled with the restoration of proline levels, suggests that this compound may mitigate the catabolic state induced by severe inflammation. This could be linked to the downregulation of inflammatory signaling, which is known to drive muscle protein breakdown and alter amino acid metabolism.
Caption: Influence of this compound on Inflammatory Signaling and Metabolism.
The diagram above illustrates the proposed mechanism where an inflammatory stimulus activates the IKK/NFκB and Jak2/STAT3 signaling pathways, leading to perturbations in amino acid and pyruvate metabolism. This compound is shown to inhibit these signaling pathways, thereby mitigating the downstream metabolic dysregulation.
Experimental Workflow for Comparative Metabolomics
A robust experimental design is critical for obtaining meaningful comparative metabolomics data. The following workflow outlines the key steps for comparing the metabolic effects of this compound with other kavalactones or control substances.
Caption: Workflow for Comparative Metabolomic Analysis of Kavalactones.
This workflow begins with the parallel treatment of biological samples with a vehicle control, this compound, and an alternative kavalactone. Following metabolite extraction and instrumental analysis, the data is processed and subjected to statistical analysis to identify significant differences. The final step involves biomarker identification and pathway analysis to elucidate the biological implications of the observed metabolic changes.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts a significant and potentially beneficial influence on cellular metabolism, particularly in the context of inflammation. Its ability to modulate amino acid metabolism, likely through the inhibition of key inflammatory signaling pathways, positions it as a compound of interest for further investigation in inflammatory and metabolic disorders.
While the study by Chou et al. (2013) provides a solid foundation, further research is needed to build a comprehensive comparative understanding. Future studies should focus on:
-
Direct Comparative Metabolomics: Performing head-to-head metabolomic profiling of this compound against other major kavalactones (e.g., kavain, yangonin, dihydromethysticin) in various cell models (e.g., cancer cell lines, immune cells).
-
Dose-Response and Time-Course Studies: Characterizing the metabolic effects of this compound over a range of concentrations and time points to understand the dynamics of its action.
-
Flux Analysis: Employing stable isotope labeling to trace the flow of metabolites through key pathways and gain a more dynamic understanding of this compound's impact on metabolic flux.
By employing the protocols and workflows outlined in this guide, researchers can contribute to a more complete understanding of the metabolic pharmacology of this compound and other kavalactones, paving the way for the development of novel therapeutics.
References
A Head-to-Head Comparison of Desmethoxyyangonin and Other Anxiolytic Compounds: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kavalactone Desmethoxyyangonin with other established anxiolytic compounds. The following sections detail their mechanisms of action, present comparative preclinical data, and outline the experimental protocols used to generate this data.
Mechanism of Action and Preclinical Efficacy
Anxiety disorders are complex, with a neurobiology involving multiple neurotransmitter systems. Consequently, anxiolytic drugs have been developed to target various components of these systems. This guide focuses on this compound and compares its pharmacological profile to that of benzodiazepines (Diazepam), azapirones (Buspirone), and serotonin-norepinephrine reuptake inhibitors (SNRIs; Venlafaxine).
This compound , a kavalactone found in the kava plant, distinguishes itself from many other anxiolytics by its primary mechanism of action. Unlike other kavalactones that modulate GABA-A receptors, this compound is a reversible and selective inhibitor of monoamine oxidase B (MAO-B)[1]. This inhibition leads to an increase in dopamine levels in key brain regions like the nucleus accumbens, which may contribute to its anxiolytic and attention-promoting effects[1].
Benzodiazepines , such as Diazepam, are positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability and produces anxiolytic, sedative, and muscle relaxant effects.
Buspirone , an azapirone anxiolytic, primarily acts as a partial agonist at serotonin 5-HT1A receptors[2][3]. It also has a weaker affinity for dopamine D2 receptors[2][3]. Its anxiolytic effects are thought to be mediated through its modulation of the serotonergic system.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , like Venlafaxine, exert their anxiolytic effects by blocking the reuptake of both serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft[4].
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and the selected comparator anxiolytic compounds.
Table 1: In Vitro Receptor/Enzyme Binding Affinity
| Compound | Target | Affinity (Ki/IC50) | Species | Reference |
| This compound | MAO-B | IC50: 0.123 µM, Ki: 31 nM | Human | [5][6] |
| MAO-A | Ki: 922 nM | Human | [6] | |
| Diazepam | GABA-A Receptor (Benzodiazepine site) | Ki: 1.5 - 8.3 nM (depending on subunit composition) | Human | N/A |
| Buspirone | 5-HT1A Receptor | Ki: 4 - 78 nM | Human | [2] |
| Dopamine D2 Receptor | Ki: 484 nM | Human | [2] | |
| Dopamine D3 Receptor | Ki: 98 nM | Human | [2] | |
| Dopamine D4 Receptor | Ki: 29.2 nM | Human | [2] | |
| Venlafaxine | Serotonin Transporter (SERT) | Ki: 21 nM | Human | N/A |
| Norepinephrine Transporter (NET) | Ki: 248 nM | Human | N/A |
Table 2: Preclinical Anxiolytic Efficacy (Elevated Plus-Maze)
| Compound | Species | Dose | Effect on Time in Open Arms | Reference |
| MAO-B Knockout Mice (proxy for this compound) | Mouse | N/A | Significant increase | [7] |
| Diazepam | Mouse | 1.5 mg/kg | Significant increase | [8] |
| Rat | 1 mg/kg | Significant increase | [9] | |
| Buspirone | Mouse | 2 mg/kg | Anxiolytic-like effect | [2] |
| Venlafaxine | Mouse | 10 & 20 mg/kg | Dose-dependent increase | [10] |
Note: Direct preclinical data for this compound in the elevated plus-maze is limited. Data from MAO-B knockout mice is presented as a strong indicator of its likely effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50 and Ki) of a test compound on MAO-A and MAO-B activity.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used.
-
Substrate: Kynuramine is used as a substrate for both MAO-A and MAO-B. The deamination of kynuramine by MAO produces 4-hydroxyquinoline, which is fluorescent.
-
Assay Procedure:
-
The test compound is pre-incubated with the MAO enzyme in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of the kynuramine substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by the addition of a strong base (e.g., NaOH).
-
The fluorescence of the product, 4-hydroxyquinoline, is measured using a fluorometer (excitation at ~310 nm, emission at ~400 nm).
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve. The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
In Vivo Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic or anxiogenic properties of a test compound in rodents.
Methodology:
-
Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Animals: Adult male or female mice or rats are used.
-
Procedure:
-
Animals are administered the test compound or vehicle at a specified time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a fixed period (typically 5 minutes).
-
Behavior is recorded using a video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms: An increase in this parameter is indicative of an anxiolytic effect.
-
Number of entries into the open arms: An increase suggests reduced anxiety.
-
Time spent in the closed arms: A decrease often accompanies an increase in open arm exploration.
-
Total number of arm entries: This serves as a measure of general locomotor activity. A significant change may indicate sedative or stimulant effects of the compound.
-
-
Data Analysis: The data are typically analyzed using statistical tests such as ANOVA or t-tests to compare the effects of the test compound to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for anxiolytic drug screening.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Monoamine Oxidase B (MAO-B) Metabolic Pathway.
Caption: Anxiolytic Drug Screening Workflow.
References
- 1. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The anxiolytic-like properties of two selective MAOIs, moclobemide and selegiline, in a standard and an enhanced light/dark aversion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral disinhibition and reduced anxiety-like behaviors in monoamine oxidase B deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. dergipark.org.tr [dergipark.org.tr]
Clinical Trial Design Considerations for Desmethoxyyangonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethoxyyangonin (DMY), a kavalactone found in the kava plant (Piper methysticum), has garnered significant interest for its potential therapeutic applications. Exhibiting a unique pharmacological profile, DMY distinguishes itself from other kavalactones primarily through its mechanism of action, which does not involve the GABA-A receptor.[1] Instead, its effects are largely attributed to its activity as a reversible inhibitor of monoamine oxidase B (MAO-B) and its potent anti-inflammatory properties.[1][2] This guide provides a comparative analysis of this compound, summarizing key experimental data and outlining important considerations for future clinical trial design.
Comparative Pharmacodynamics
Monoamine Oxidase B (MAO-B) Inhibition
This compound is a reversible and competitive inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine.[1][2] This inhibition leads to increased dopamine levels in the nucleus accumbens, which may contribute to the attention-promoting effects observed with kava consumption.[1] A comparison of the inhibitory potency of this compound with other kavalactones and standard MAO-B inhibitors is presented below.
| Compound | Type of Inhibition | Ki (µM) | IC50 (µM) | Reference Compound(s) |
| This compound | Reversible, Competitive | 0.28 | 33 | Phenelzine (IC50 MAO-B: ~0.09 µM) |
| Methysticin | Competitive | 1.14 | - | |
| Yangonin | - | - | - | |
| Dihydromethysticin | - | - | 20 | |
| Kavain | - | - | 32 | |
| Dihydrokavain | - | - | 60 |
Table 1: Comparison of MAO-B inhibitory activity of kavalactones.
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory and hepatoprotective effects. It has been shown to inhibit the activation of key inflammatory signaling pathways, including IKK/NF-κB and Jak2/STAT3, in preclinical models of endotoxin-induced hepatitis.[2]
| Compound | Assay | IC50 | Reference Compound(s) |
| This compound | NF-κB Inhibition | 33 µg/ml | Methysticin (IC50: 0.19 µg/ml) |
| This compound | LPS-induced NO production in macrophages | 70 µM | Curcumin (IC50: 18 µM) |
Table 2: Comparison of the anti-inflammatory activity of this compound.
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanisms of action and to guide future research, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for its evaluation.
Clinical Trial Design Considerations
Given the dual mechanism of action of this compound, clinical trials could be designed to explore its efficacy in both neurodegenerative disorders and inflammatory conditions.
Proposed Phase II Clinical Trial Design for Neuroprotection (e.g., in Parkinson's Disease)
A randomized, double-blind, placebo-controlled, delayed-start design would be appropriate to assess both symptomatic and potential disease-modifying effects.
-
Patient Population: Early-stage Parkinson's disease patients not yet requiring dopaminergic therapy.
-
Intervention:
-
Group A: Receives this compound for the entire trial duration (e.g., 12 months).
-
Group B: Receives a placebo for the initial phase (e.g., 6 months), followed by this compound for the remainder of the trial.
-
-
Primary Endpoint: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) score.
-
Rationale: This design allows for the assessment of a symptomatic effect in the initial phase (by comparing Group A and Group B). A persistent difference in the rate of change of UPDRS scores between the two groups after Group B switches to active treatment would suggest a disease-modifying effect.
Proposed Phase II Clinical Trial Design for Inflammatory Liver Disease (e.g., Non-alcoholic Steatohepatitis - NASH)
A randomized, double-blind, placebo-controlled trial would be suitable to evaluate the anti-inflammatory and hepatoprotective effects of this compound.
-
Patient Population: Patients with biopsy-proven NASH and evidence of liver inflammation.
-
Intervention:
-
Group A: this compound.
-
Group B: Placebo.
-
-
Primary Endpoint: Improvement in liver histology (e.g., reduction in the NAFLD Activity Score - NAS) without worsening of fibrosis.
-
Secondary Endpoints: Changes in liver enzymes (ALT, AST), inflammatory biomarkers (e.g., hs-CRP, IL-6), and non-invasive markers of fibrosis.
Experimental Protocols
MAO-B Inhibition Assay (Fluorometric)
This assay is based on the measurement of hydrogen peroxide produced from the oxidative deamination of the MAO-B substrate.
-
Reagents and Materials:
-
Human recombinant MAO-B enzyme.
-
MAO-B substrate (e.g., benzylamine).
-
Horseradish peroxidase (HRP).
-
A fluorogenic HRP substrate (e.g., Amplex Red).
-
This compound and reference inhibitors.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
96-well black microplate.
-
Fluorometric plate reader.
-
-
Procedure:
-
Add this compound or reference inhibitor at various concentrations to the wells of the microplate.
-
Add the MAO-B enzyme to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the MAO-B substrate, HRP, and the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, and the data can be analyzed using Lineweaver-Burk plots.
-
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.
-
Reagents and Materials:
-
A cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Cell culture medium and supplements.
-
Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).
-
This compound and reference inhibitors.
-
Luciferase assay reagent.
-
96-well white microplate.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a reference inhibitor for a specified period.
-
Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.
-
After incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB activity for each concentration of the inhibitor.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound presents a compelling profile as a potential therapeutic agent with a dual mechanism of action targeting both neuroinflammation and peripheral inflammation. Its ability to inhibit MAO-B and key inflammatory signaling pathways warrants further investigation through well-designed clinical trials. The proposed trial designs offer a framework for evaluating its efficacy and safety in relevant patient populations. The provided experimental protocols can serve as a foundation for researchers to further characterize the pharmacological properties of this promising natural compound.
References
A Comparative Analysis of the Structure-Activity Relationships of Kavalactone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various kavalactone analogs, focusing on their interactions with key biological targets implicated in their therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the kavalactone scaffold.
Introduction to Kavalactones
Kavalactones, the primary psychoactive constituents of the kava plant (Piper methysticum), have garnered significant interest for their anxiolytic, sedative, analgesic, and anti-inflammatory properties.[1] These effects are mediated through the modulation of various molecular targets, including GABA-A receptors, monoamine oxidases (MAO), cyclooxygenase (COX) enzymes, and the NF-κB signaling pathway.[1][2] Understanding the relationship between the chemical structure of kavalactones and their biological activity is crucial for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Comparative Biological Activities of Kavalactone Analogs
The following tables summarize the quantitative data on the inhibitory activities of natural kavalactones and their synthetic analogs against several key biological targets.
Monoamine Oxidase (MAO) Inhibition
Kavalactones have been shown to exhibit inhibitory activity against both MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-A Ki (µM) | MAO-B Ki (µM) | Inhibition Type |
| (±)-Kavain | 19.0[3] | 5.34[3] | 7.72[3] | 5.10[3] | Competitive[3] |
| Yangonin | 1.29[3] | 0.085[3] | 1.12[4] | 0.226[4] | Competitive[4] |
| Dihydrokavain | >100 | >100 | - | - | - |
| Methysticin | >100 | >100 | - | - | - |
| Dihydromethysticin | >100 | >100 | - | - | - |
| Desmethoxyyangonin | >100 | >100 | - | - | - |
| Curcumin (Reference) | 5.01[3] | 2.55[3] | 3.08[4] | - | - |
Table 1: Inhibitory Activity of Kavalactones on Human MAO-A and MAO-B.
Cyclooxygenase (COX) Inhibition
Several kavalactones and related compounds have demonstrated inhibitory effects on COX-1 and COX-2, enzymes involved in inflammation and pain.
| Compound | COX-1 Inhibition (%) at 100 µg/mL | COX-2 Inhibition (%) at 100 µg/mL |
| Dihydrokawain | High[5] | Moderate[5] |
| Yangonin | Moderate[5] | High[5] |
| Flavokawain B | High[6] | Moderate[6] |
| Pinostrobin | Good[6] | Moderate[6] |
| 5,7-dimethoxyflavanone | Good[6] | Moderate[6] |
Table 2: Cyclooxygenase Inhibitory Activities of Kavalactones and Related Compounds.
GABA-A Receptor Modulation
While direct, high-affinity binding of kavalactones to the benzodiazepine site on GABA-A receptors has not been observed, several kavalactones potentiate GABA-induced chloride currents, suggesting an allosteric modulatory mechanism.[7][8]
| Compound | Effect on GABA-A Receptor | Concentration for Maximal Enhancement | Maximal Enhancement |
| (+)-Kavain | Potentiation of [3H]BMC binding | 0.1 µM | 18-28%[9] |
| (+)-Methysticin | Potentiation of [3H]BMC binding | 0.1 µM | 18-28%[9] |
| (+)-Dihydromethysticin | Potentiation of [3H]BMC binding | 0.1 µM | 18-28%[9] |
| (+)-Dihydrokavain | Potentiation of [3H]BMC binding | 10 µM | ~22%[9] |
| Yangonin | Potentiation of [3H]BMC binding | 1 µM | ~21%[9] |
| This compound | No alteration of binding[9] | - | - |
Table 3: Modulatory Effects of Kavalactones on the GABA-A Receptor.
NF-κB Inhibition
Certain kavalactones and flavokavains have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
| Compound | Inhibition of NF-κB driven reporter gene |
| Kavain | 870 µM[10] |
| Dihydrokavain | 870 µM[10] |
| Flavokavain A | 320 µM[10] |
| Flavokavain B | 175 µM[10] |
| Methysticin | Potent inhibitor[2] |
Table 4: Inhibition of TNFα-induced NF-κB Activation by Kava Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Monoamine Oxidase (MAO) Inhibition Assay
Principle: This fluorometric assay measures the activity of MAO-A and MAO-B by quantifying the production of 4-hydroxyquinoline, a fluorescent product formed from the deamination of the substrate kynuramine.
Protocol:
-
Prepare reaction mixtures in a 384-well plate containing 0.1 M potassium phosphate buffer (pH 7.4).
-
Add the test compound at varying concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding MAO-A (5 µg/ml) or MAO-B (12.5 µg/ml) to the respective wells. The substrate concentrations are fixed at 80 µM for MAO-A and 50 µM for MAO-B.
-
Incubate the plate for 20 minutes at 37°C.
-
Stop the reaction by adding 28 µl of 2N NaOH to each well.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with excitation at 320 nm and emission at 380 nm.[11]
-
Calculate the percent inhibition and determine the IC50 values.
TNF-α Secretion Assay
Principle: This assay quantifies the secretion of TNF-α from stimulated cells, providing a measure of the inflammatory response.
Protocol:
-
Culture appropriate cells (e.g., PBMCs, THP-1 monocytes) in a suitable medium.
-
Stimulate the cells with an appropriate agent (e.g., lipopolysaccharide [LPS]) in the presence and absence of the kavalactone analogs being tested.
-
After an incubation period, collect the cell supernatant.
-
Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for TNF-α.
-
The ELISA protocol typically involves the following steps:
-
Coating a microplate with a capture antibody specific for TNF-α.
-
Adding the cell supernatants and standards to the wells.
-
Incubating to allow TNF-α to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measuring the signal intensity, which is proportional to the amount of TNF-α.
-
Visualizing Key Pathways and Workflows
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, a primary target for the anti-inflammatory effects of kavalactones.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Identification of methysticin as a potent and non-toxic NF-kappaB inhibitor from kava, potentially responsible for kava's chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
- 5. Cyclooxygenase enzyme inhibitory compounds with antioxidant activities from Piper methysticum (kava kava) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel compounds from Piper methysticum Forst (Kava Kava) roots and their effect on cyclooxygenase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kavalactones and dihydrokavain modulate GABAergic activity in a rat gastric-brainstem preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of genuine kavapyrone enantiomers on the GABA-A binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of TNFalpha-induced activation of nuclear factor kappaB by kava (Piper methysticum) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Desmethoxyyangonin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Desmethoxyyangonin (DMY), a naturally occurring kavalactone found in the kava plant, against established and alternative anxiolytic compounds. The objective is to offer an independent verification of DMY's therapeutic potential, supported by available preclinical data and detailed experimental methodologies.
Executive Summary
This compound, one of the six major kavalactones, is primarily recognized for its role as a reversible inhibitor of monoamine oxidase B (MAO-B).[1] This mechanism suggests a potential for modulating dopamine levels in the brain, which may contribute to anxiolytic and attention-promoting effects.[1] However, unlike many traditional anxiolytics, DMY does not appear to act as a positive allosteric modulator of GABA-A receptors.[1] This guide critically evaluates the preclinical evidence for DMY's anxiolytic activity in comparison to Diazepam, a classic benzodiazepine, and Buspirone, a non-benzodiazepine anxiolytic, as well as other compounds with related mechanisms. A significant gap in the current scientific literature is the lack of direct, quantitative preclinical studies assessing the anxiolytic effects of isolated this compound in established animal models of anxiety.
Comparative Analysis of Anxiolytic Compounds
The following tables summarize the available preclinical data for this compound and selected comparator compounds. It is crucial to note the absence of direct experimental data for this compound in standard anxiety models like the Elevated Plus-Maze and Light-Dark Box tests.
Table 1: Performance in the Elevated Plus-Maze (EPM) Test
| Compound | Animal Model | Dose Range | Key Findings | Reference |
| This compound | --- | --- | No direct preclinical data available | --- |
| Diazepam | Mice | 0.5 - 2.0 mg/kg (i.p.) | Marked anxiolytic effect in maze-naïve mice.[2] At 1.5 mg/kg, significantly increased percentage of time spent in open arms.[3] | [2][3] |
| Rats | 0.25 - 3.0 mg/kg (i.p.) | Biphasic response observed, with low doses (0.25-1.0 mg/kg) increasing exploration and higher doses having sedative effects. | [4] | |
| Buspirone | Rats | 0.03 - 10.0 mg/kg (p.o.) | Anxiolytic activity in a low, narrow dose range (0.03-0.3 mg/kg), with maximum efficacy at 0.3 mg/kg.[5] | [5] |
| Mice | 0.63 - 5.0 mg/kg (acute) | A selective reduction in risk assessment behaviors was observed at 1.25 mg/kg.[6] | [6] | |
| Selegiline (MAO-B Inhibitor) | Rats | 15 and 20 mg/kg | Prevented methamphetamine-induced mood disorder in the EPM.[7] | [7] |
| Gaboxadol | Fmr1 KO2 Mice | 0.5 - 5.0 mg/kg (i.p.) | Normalized anxiety-related phenotypes to wild-type levels at 0.5 mg/kg.[8] | [8] |
Table 2: Performance in the Light-Dark Box (LDB) Test
| Compound | Animal Model | Dose Range | Key Findings | Reference |
| This compound | --- | --- | No direct preclinical data available | --- |
| Diazepam | Rats | --- | Recognized to have anxiolytic effects in this model. | [9] |
| Buspirone | --- | --- | Detected by this paradigm as an anxiolytic-like compound.[10] | [10] |
| Selegiline (MAO-B Inhibitor) | Mice | 5, 10, and 20 mg/kg (i.p.) | Failed to significantly alter anxiogenic-like behavior.[11] | [11] |
| Gaboxadol | Fmr1 KO2 Mice | 0.5 mg/kg (i.p.) | Normalized the behavioral phenotype to wild-type levels. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions. For mice, typical arm dimensions are 25 x 5 cm, with 16 cm high walls on the closed arms, elevated 50 cm above the floor.[12]
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the test.
-
Each animal is placed individually in the center of the maze, facing an open arm.[13]
-
The animal is allowed to freely explore the maze for a 5-minute session.[13]
-
Behavior is recorded by a video camera connected to a computer for subsequent analysis.[12]
-
The maze is cleaned with a 30% ethanol solution between trials to remove olfactory cues.
Parameters Measured:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
-
Measure of General Activity:
-
Total number of arm entries.
-
Light-Dark Box (LDB) Test
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[10]
Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment. The compartments are connected by an opening allowing the animal to move freely between them.
Procedure:
-
Animals are habituated to the testing room.
-
Each animal is placed individually in the center of the illuminated compartment, facing away from the opening.
-
The animal's behavior is recorded for a 5 to 10-minute session.
-
The apparatus is cleaned between trials.
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
Signaling Pathways and Mechanisms of Action
This compound (DMY)
DMY's primary established mechanism is the reversible inhibition of MAO-B. This is hypothesized to increase dopamine levels in the brain, potentially leading to its purported anxiolytic and cognitive-enhancing effects. It also exhibits anti-inflammatory properties by inhibiting the Jak2/STAT3 and IKK/NF-κB signaling pathways.
Caption: Proposed mechanisms of action for this compound.
Diazepam
Diazepam is a positive allosteric modulator of the GABA-A receptor. It binds to a site distinct from the GABA binding site, increasing the receptor's affinity for GABA.[3] This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Caption: Mechanism of action for Diazepam.
Buspirone
Buspirone's anxiolytic effect is primarily mediated through its activity as a partial agonist at serotonin 5-HT1A receptors. It also has a weaker antagonist effect at dopamine D2 receptors.
Caption: Mechanism of action for Buspirone.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the anxiolytic potential of a novel compound like this compound.
Caption: Preclinical workflow for anxiolytic drug screening.
Conclusion and Future Directions
The therapeutic potential of this compound as an anxiolytic agent remains largely unverified through direct preclinical evidence. Its established mechanism as a reversible MAO-B inhibitor provides a plausible rationale for such effects, but dedicated studies in validated animal models of anxiety are critically needed. Future research should focus on:
-
In vivo anxiolytic screening: Conducting dose-response studies of isolated this compound in the elevated plus-maze and light-dark box tests in standard rodent models.
-
Direct comparative studies: Evaluating this compound alongside positive controls like Diazepam and mechanistically relevant compounds like other selective MAO-B inhibitors in the same behavioral paradigms.
-
Neurochemical analysis: Correlating behavioral findings with measurements of dopamine and other neurotransmitter levels in relevant brain regions following this compound administration.
Without such dedicated research, the anxiolytic potential of this compound remains speculative and cannot be independently verified. This guide highlights the current state of knowledge and underscores the critical need for further investigation to substantiate any therapeutic claims.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anxiety-and-activity-related-effects-of-diazepam-and-chlordiazepoxide-in-the-rat-light-dark-and-dark-light-tests - Ask this paper | Bohrium [bohrium.com]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anxiolytic-like properties of two selective MAOIs, moclobemide and selegiline, in a standard and an enhanced light/dark aversion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Desmethoxyyangonin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of desmethoxyyangonin, a kavalactone found in the kava plant. Adherence to these procedures is critical to protect personnel and the environment.
Hazard and Safety Summary
This compound presents several hazards that must be considered during handling and disposal. The following table summarizes key quantitative and qualitative safety data.
| Hazard Classification & Properties | Description | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Acute Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Personal Protective Equipment (PPE) | Full personal protective equipment, including gloves, lab coat, and safety goggles. Use a dust mask if handling powder. | [1][2] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. | [1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use an approved waste disposal plant[1]. This ensures that the compound, which is harmful and toxic to aquatic life, is managed in an environmentally responsible manner. For laboratory settings, the following step-by-step protocol should be followed:
-
Waste Collection:
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the waste and should be kept securely closed when not in use.
-
-
Waste Segregation:
-
Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing/reducing agents[1].
-
If dissolved in a solvent, the solvent's own disposal requirements must also be considered.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
-
Spill Management:
-
In case of a spill, evacuate personnel to a safe area[3].
-
Wear appropriate PPE, including respiratory protection if dust is generated[2][3].
-
Avoid dust formation[3].
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal[3].
-
Prevent the spilled material from entering drains or waterways[2][3].
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
